molecular formula C12H18N2O B1488830 4-(3-Ethoxyphenyl)pyrrolidin-3-amine CAS No. 2098057-76-0

4-(3-Ethoxyphenyl)pyrrolidin-3-amine

Cat. No.: B1488830
CAS No.: 2098057-76-0
M. Wt: 206.28 g/mol
InChI Key: NBRKGCXYEGOJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Ethoxyphenyl)pyrrolidin-3-amine is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a pyrrolidine core substituted with an amine group at the 3-position and a 3-ethoxyphenyl ring at the 4-position. The pyrrolidine scaffold is a common pharmacophore found in many biologically active molecules and pharmaceutical agents . This structural motif is frequently investigated for its potential interaction with central nervous system (CNS) targets. Research into analogous compounds has shown that pyrrolidin-3-amine derivatives can be designed to interact with G protein-coupled receptors (GPCRs), such as dopamine and opioid receptors, which are critical in developing therapies for neurological disorders and pain management . The ethoxyphenyl substitution may influence the compound's binding affinity and selectivity, as well as its physicochemical properties, including predicted blood-brain barrier (BBB) permeability . Researchers can utilize this compound as a key synthetic intermediate or as a scaffold for designing novel ligands in drug discovery projects, particularly those aimed at neuropsychiatric conditions, addiction, and metabolic disorders . As with all such compounds, 4-(3-Ethoxyphenyl)pyrrolidin-3-amine is provided strictly for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, refer to the Safety Data Sheet (SDS) for specific hazard information, and ensure compliance with all local and institutional regulations.

Properties

IUPAC Name

4-(3-ethoxyphenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-15-10-5-3-4-9(6-10)11-7-14-8-12(11)13/h3-6,11-12,14H,2,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRKGCXYEGOJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CNCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Ethoxyphenyl)pyrrolidin-3-amine (CAS 2098057-76-0): A Scaffold for Neurological and Oncological Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, a novel heterocyclic compound with significant potential in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from structurally related compounds to offer a robust framework for its investigation. We will delve into its chemical architecture, predictive physicochemical properties, synthetic pathways, potential pharmacological applications, and detailed experimental protocols for its characterization. The insights provided herein are intended to empower researchers to unlock the therapeutic promise of this and similar chemical entities.

Molecular Architecture and Physicochemical Landscape

The structure of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine features a saturated five-membered nitrogen heterocycle, the pyrrolidine ring, which is a prevalent scaffold in numerous biologically active compounds.[1] This core structure offers a three-dimensional geometry that can effectively explore pharmacophore space.[1] The key substituents, a 3-ethoxyphenyl group at the 4-position and a primary amine at the 3-position, are crucial determinants of its potential biological activity and physicochemical properties.

Predicted Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). In the absence of direct experimental data, computational models provide valuable initial assessments.

PropertyPredicted Value/RangeSignificance in Drug Discovery
Molecular Weight ~220.3 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
logP (Octanol/Water Partition Coefficient) 1.5 - 2.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~50 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
pKa (Acid Dissociation Constant) Basic (amine): 8.5 - 9.5The primary amine is expected to be protonated at physiological pH, influencing solubility and receptor interactions.
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

Synthetic Strategies: Accessing the 4-Aryl-pyrrolidin-3-amine Scaffold

The synthesis of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine can be approached through several established methods for constructing substituted pyrrolidine rings. The choice of synthetic route will depend on factors such as stereochemical control, scalability, and the availability of starting materials.

Key Synthetic Approaches

A common and effective method for the synthesis of 4-aryl-pyrrolidines is through a [3+2] cycloaddition reaction.[2] This approach involves the reaction of an azomethine ylide with a suitable dipolarophile.

Another viable strategy involves the construction of the pyrrolidine ring through intramolecular cyclization of a linear precursor. For instance, a suitably substituted butenylamine can undergo cyclization to form the desired pyrrolidine ring. Subsequent functional group interconversions would then be required to install the amine at the 3-position.

The synthesis of related 3-amino-4-aryl-pyrrolidin-2-one derivatives has been reported, which could serve as precursors to the target molecule through reduction of the carbonyl group.[3]

Conceptual Synthetic Workflow

Caption: A generalized workflow for the synthesis of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine.

Potential Pharmacological Applications

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system (CNS).[4][5] The specific substitution pattern of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine suggests several promising avenues for therapeutic investigation.

Central Nervous System (CNS) Activity

The presence of the 4-phenylpyrrolidine moiety is a common feature in compounds targeting CNS receptors. For instance, derivatives of 3-pyrrolidine-indole have been investigated as selective 5-HT2A receptor modulators for the potential treatment of mental disorders.[6] Furthermore, 4-phenylpyrrolidone derivatives have shown anticonvulsant and nootropic activity.[7] The ethoxy group on the phenyl ring can influence lipophilicity and potentially enhance blood-brain barrier penetration, making this compound an interesting candidate for neurological drug discovery.[8]

Oncology

Pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents.[1][9] The mechanism of action for such compounds can vary widely, from inhibition of specific kinases to induction of apoptosis. The structural motifs present in 4-(3-Ethoxyphenyl)pyrrolidin-3-amine warrant its evaluation in various cancer cell lines.

Other Potential Applications

The versatility of the pyrrolidine scaffold extends to other therapeutic areas, including antiviral and antimicrobial applications.[4][5]

Experimental Protocols for Characterization and Evaluation

A systematic and rigorous experimental evaluation is essential to elucidate the physicochemical properties, biological activity, and safety profile of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine.

Physicochemical Property Determination

4.1.1. Determination of pKa by Potentiometric Titration

  • Principle: This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the acid dissociation constant.[10]

  • Protocol:

    • Prepare a standard solution of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

    • Calibrate a pH meter using standard buffer solutions.

    • Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Record the pH at regular intervals of titrant addition.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

4.1.2. Determination of logP by Shake-Flask Method

  • Principle: This classic method determines the partition coefficient of a compound between two immiscible phases, typically n-octanol and water.

  • Protocol:

    • Prepare a stock solution of the compound in either n-octanol or water.

    • Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.

    • Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Biological Evaluation

4.2.1. Cytotoxicity Assessment using MTT Assay

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

4.2.2. CNS Receptor Binding Assay (Radioligand Binding)

  • Principle: This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.[6]

  • Protocol:

    • Prepare cell membranes or tissue homogenates expressing the target receptor (e.g., 5-HT2A).

    • Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-ketanserin) and varying concentrations of the test compound.

    • After incubation, separate the bound from the free radioligand by rapid filtration.

    • Quantify the amount of radioactivity on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vivo Evaluation

4.3.1. Assessment of CNS Penetration

  • Principle: In vivo models in rodents are used to determine the ability of a compound to cross the blood-brain barrier.[12]

  • Protocol:

    • Administer the test compound to rodents (e.g., rats or mice) via a relevant route (e.g., oral or intravenous).

    • At various time points, collect blood and brain tissue samples.

    • Process the samples and quantify the concentration of the compound in both plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the brain-to-plasma concentration ratio (Kp) to assess the extent of brain penetration.

4.3.2. In Vivo Models for Neurological Disorders

  • Principle: Various animal models are available to study the efficacy of compounds in treating neurological disorders.[13][14][15] For example, a pentylenetetrazole (PTZ)-induced seizure model can be used to assess anticonvulsant activity.

  • Protocol (PTZ-induced Seizure Model):

    • Administer the test compound or vehicle to a group of animals.

    • After a predetermined time, administer a convulsive dose of PTZ.

    • Observe the animals for the onset and severity of seizures.

    • Record parameters such as the latency to the first seizure and the duration of seizures.

    • Compare the results between the compound-treated and vehicle-treated groups to determine the anticonvulsant efficacy.

Safety and Toxicological Considerations

Early assessment of a compound's safety profile is crucial. The pyrrolidine moiety, while common in pharmaceuticals, can be susceptible to metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive intermediates.[16] Therefore, in vitro metabolism studies using liver microsomes and in vivo toxicity studies are essential components of the preclinical development of any pyrrolidine-containing compound. General safety data sheets for related aminopyrrolidine derivatives indicate potential for skin and eye irritation, and toxicity if swallowed or inhaled.[17][18]

Conclusion and Future Directions

4-(3-Ethoxyphenyl)pyrrolidin-3-amine represents a promising chemical scaffold with the potential for development into novel therapeutics, particularly in the areas of neurology and oncology. The structural features of this molecule suggest a favorable profile for oral bioavailability and CNS penetration. This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of this compound and its analogs. Future research should focus on the stereoselective synthesis of the different isomers of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, as stereochemistry often plays a critical role in biological activity.[1] A thorough investigation of its mechanism of action and a comprehensive ADME and toxicology profiling will be essential for its advancement as a clinical candidate.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Pharmaceuticals.
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv.
  • Experimental and Computational Methods to Assess Central Nervous System Penetr
  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. (2022). ACS Chemical Neuroscience.
  • Spectrophotometric Determination of pKa and Log P of Risperidone. (2017). Journal of Applied Pharmaceutical Science.
  • 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1. (n.d.). Bioorganic & Medicinal Chemistry Letters.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). Chemistry of Heterocyclic Compounds.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology.
  • Discovery of N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine Derivatives as Potent Mnk2 Inhibitors: Design, Synthesis, SAR Analysis, and Evaluation of in vitro Anti-leukaemic Activity. (n.d.). Anti-Cancer Agents in Medicinal Chemistry.
  • Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. (2025). RSC Publishing.
  • In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. (2022). Frontiers in Molecular Neuroscience.
  • SAFETY D
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. (2019). Pharmaceutical Chemistry Journal.
  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. (n.d.).
  • Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. (2025).
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024).
  • (PDF) Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. (n.d.).
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021).
  • Process for the preparation of 3-amino-pyrrolidine derivatives. (n.d.).
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI.
  • Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. (2001). Bioorganic & Medicinal Chemistry Letters.
  • Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. (n.d.). Benchchem.
  • Development of Methods for the Determination of pKa Values. (n.d.). Annual Review of Analytical Chemistry.
  • (S)-(-)
  • Lead Optimization: Synthesis and Biological Evaluation of Griseofulvin Derivatives as Novel SIRT6 Activators. (2026). ACS Medicinal Chemistry Letters.
  • Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. (n.d.). Journal of Medicinal Chemistry.
  • In Vivo Neuroscience Models. (n.d.). Selvita.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology.
  • Heterocycles in Medicinal Chemistry II. (2024). Molecules.
  • Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid. (2005). The Journal of Organic Chemistry.
  • In Silico Methods to Assess CNS Penetration of Small Molecules. (2024). Preprints.org.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).
  • Recently abused synthetic cathinones, ??-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. (n.d.).
  • Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. (n.d.). Frontiers in Neuroscience.
  • (PDF) The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. (2017).
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology.
  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.).
  • Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding fe
  • CNS - ChemBridge. (n.d.). ChemBridge.
  • Novel potent 5-HT(3) receptor ligands based on the pyrrolidone structure: synthesis, biological evaluation, and computational rationalization of the ligand-receptor interaction modalities. (2002). Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and detailed characterization of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine. As a novel compound with potential applications in medicinal chemistry and drug development, this document serves as a foundational resource for researchers, scientists, and professionals in the field. The guide outlines a robust, proposed synthetic pathway, drawing upon established methodologies for the synthesis of substituted pyrrolidines.[1][2][3] Furthermore, it details a comprehensive analytical workflow for the structural elucidation and purity assessment of the target compound. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[4][5][6] This guide aims to facilitate further research and exploration of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine and its potential as a valuable building block in the design of novel therapeutic agents.

Introduction and Rationale

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[5] Its conformational flexibility and the ability to introduce stereocenters make it a highly versatile scaffold in drug design. The introduction of an aminophenyl group to the pyrrolidine ring can impart a range of pharmacological properties, including potential interactions with various receptors and enzymes.

This guide focuses on the specific regio- and stereoisomer, 4-(3-Ethoxyphenyl)pyrrolidin-3-amine. The presence of the 3-ethoxyphenyl group introduces a lipophilic and metabolically stable moiety, while the 3-amino group provides a key site for further functionalization or for direct interaction with biological targets. The strategic placement of these substituents on the pyrrolidine core suggests that this compound could serve as a valuable intermediate for the synthesis of novel chemical entities with potential therapeutic applications.

Physicochemical Properties

While experimental data for 4-(3-Ethoxyphenyl)pyrrolidin-3-amine is not extensively published, its physicochemical properties can be predicted based on its constituent functional groups and by comparison with structurally related compounds.[7][8][9][10]

PropertyPredicted Value
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Appearance Expected to be a colorless to pale yellow oil or a low-melting solid
Boiling Point Estimated to be >300 °C at atmospheric pressure
Solubility Expected to be soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water.
pKa The pyrrolidine nitrogen is expected to have a pKa around 10-11, while the exocyclic amine is predicted to have a pKa around 9-10.

Proposed Synthetic Pathway

A plausible and efficient synthetic route for 4-(3-Ethoxyphenyl)pyrrolidin-3-amine can be designed based on established methodologies in organic synthesis, particularly those involving the formation of the pyrrolidine ring and the introduction of the amino group.[1][2][3] The proposed multi-step synthesis is outlined below.

Synthetic_Pathway A 3-Ethoxybenzaldehyde C (E)-1-Ethoxy-3-(2-nitrovinyl)benzene A->C Base (e.g., NH4OAc) B Nitroethane B->C E Dimethyl 2-(1-(3-ethoxyphenyl)-2-nitroethyl)malonate C->E Michael Addition Base (e.g., NaOMe) D Dimethyl malonate D->E F Methyl 4-(3-ethoxyphenyl)-3-nitropyrrolidine-2-carboxylate E->F Reductive Cyclization (e.g., H2, Raney Ni) G 4-(3-Ethoxyphenyl)-3-nitropyrrolidine F->G Decarboxylation (e.g., LiCl, DMSO, heat) H 4-(3-Ethoxyphenyl)pyrrolidin-3-amine G->H Reduction (e.g., H2, Pd/C or LiAlH4)

Caption: Proposed multi-step synthesis of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (E)-1-Ethoxy-3-(2-nitrovinyl)benzene

  • To a solution of 3-ethoxybenzaldehyde (1.0 eq) in glacial acetic acid, add nitroethane (1.2 eq) and ammonium acetate (0.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize from ethanol to obtain pure (E)-1-ethoxy-3-(2-nitrovinyl)benzene.

Step 2: Synthesis of Dimethyl 2-(1-(3-ethoxyphenyl)-2-nitroethyl)malonate

  • Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add dimethyl malonate (1.1 eq) dropwise at 0 °C.

  • After stirring for 15 minutes, add a solution of (E)-1-ethoxy-3-(2-nitrovinyl)benzene (1.0 eq) in anhydrous methanol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Neutralize the reaction with aqueous HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel.

Step 3: Synthesis of Methyl 4-(3-ethoxyphenyl)-3-nitropyrrolidine-2-carboxylate

  • Dissolve the purified malonate adduct from the previous step in methanol.

  • Add Raney Nickel (catalytic amount) to the solution.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude pyrrolidine derivative.

Step 4: Synthesis of 4-(3-Ethoxyphenyl)-3-nitropyrrolidine

  • To a solution of the crude pyrrolidine ester in a mixture of dimethyl sulfoxide (DMSO) and water, add lithium chloride (2.0 eq).

  • Heat the reaction mixture to 140-150 °C and stir for 4-6 hours.

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitro-pyrrolidine.

Step 5: Synthesis of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine

  • Dissolve the crude 4-(3-ethoxyphenyl)-3-nitropyrrolidine in methanol.

  • Add Palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure or Parr apparatus) at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a gradient of dichloromethane and methanol with a small percentage of triethylamine) to afford the final product, 4-(3-Ethoxyphenyl)pyrrolidin-3-amine.

Structural Characterization

A comprehensive analytical workflow is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized 4-(3-Ethoxyphenyl)pyrrolidin-3-amine.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Synthesis Final Product NMR 1H & 13C NMR Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS HPLC HPLC Analysis Synthesis->HPLC TLC TLC Analysis Synthesis->TLC

Sources

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Pharmacological Application of 3-Amino-4-(3-ethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrrolidine ring serves as a highly versatile, privileged saturated heterocycle characterized by its compact three-dimensional geometry and basicity[1]. When specifically functionalized to form 3-amino-4-(3-ethoxyphenyl)pyrrolidine , the scaffold gains critical stereochemical complexity and electronic properties. This in-depth technical guide provides a comprehensive framework for the synthesis, analytical validation, and pharmacological application of this molecule, specifically focusing on its emerging role as a core pharmacophore in Checkpoint Kinase 1 (CHK1) inhibitors utilized in targeted oncology[2][3].

Physicochemical and Structural Profiling

The structural architecture of 3-amino-4-(3-ethoxyphenyl)pyrrolidine consists of a secondary amine core, a primary amine at the C3 position, and a 3-ethoxyphenyl substituent at the C4 position. The presence of two adjacent chiral centers (C3 and C4) means the molecule exists as four distinct stereoisomers, typically synthesized as cis or trans racemates before chiral resolution.

The molecular formula is C12H18N2O, yielding a molecular weight of 206.29 g/mol , which is consistent with the mass profiles of isomeric pyrrolidine derivatives[4].

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Significance
IUPAC Name 4-(3-ethoxyphenyl)pyrrolidin-3-amineStandardized nomenclature
Molecular Formula C12H18N2OConfirmed via exact mass analysis[4]
Molecular Weight 206.29 g/mol Optimal for small-molecule drug design
Exact Mass 206.1419 DaTarget for high-resolution LC-MS
Stereocenters 2 (C3, C4)Dictates target binding affinity
H-Bond Donors 2 (Lipinski groups)Crucial for kinase hinge-binding
H-Bond Acceptors 3 (N, N, O)Facilitates solvent interactions
Rotatable Bonds 5Balances flexibility and entropy

Synthetic Methodologies: The 1,3-Dipolar Cycloaddition

Step-by-Step Self-Validating Protocol

Step 1: Henry Reaction (Nitroalkene Formation)

  • Procedure: Dissolve 3-ethoxybenzaldehyde (1.0 eq) and nitromethane (5.0 eq) in glacial acetic acid. Add ammonium acetate (0.5 eq) as a catalyst. Reflux at 100°C for 4 hours.

  • Causality: Excess nitromethane drives the thermodynamic equilibrium forward. Ammonium acetate provides the necessary weakly basic conditions to facilitate the aldol-type condensation and subsequent dehydration without inducing polymerization of the reactive nitroalkene.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). LC-MS must confirm the mass of the conjugated 1-(3-ethoxyphenyl)-2-nitroethene intermediate (M-18 loss of water).

Step 2: 1,3-Dipolar Cycloaddition

  • Procedure: Dissolve the nitroalkene (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen. Add N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.2 eq). Cool to 0°C and dropwise add catalytic trifluoroacetic acid (TFA, 0.1 eq). Stir for 12 hours, warming to room temperature[5][6].

  • Causality: TFA catalyzes the elimination of the methoxy and trimethylsilyl groups, generating the highly reactive non-stabilized azomethine ylide in situ. Maintaining a low temperature (0°C) maximizes diastereoselectivity (favoring the trans cycloadduct) by restricting thermal isomerization pathways[7].

  • IPC: Quench with saturated NaHCO3. LC-MS of the organic layer must confirm the [M+H]+ of the N-benzyl-3-nitro-4-(3-ethoxyphenyl)pyrrolidine cycloadduct.

Step 3: Global Reduction and Deprotection

  • Procedure: Dissolve the intermediate in methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge with hydrogen gas and maintain at 50 psi using a Parr hydrogenator for 24 hours.

  • Causality: This is a dual-purpose catalytic step. The palladium catalyst under hydrogen pressure simultaneously reduces the aliphatic nitro group to a primary amine and cleaves the N-benzyl bond via hydrogenolysis, yielding the final free secondary amine.

Synthesis A 3-Ethoxybenzaldehyde + Nitromethane B Nitroalkene Intermediate (1-(3-ethoxyphenyl)-2-nitroethene) A->B Henry Reaction (Base catalyzed) D N-Benzyl-3-nitro-4-(3-ethoxyphenyl)pyrrolidine [1,3-Dipolar Cycloaddition] B->D + Ylide (TFA cat.) Stereoselective C Azomethine Ylide (Generated in situ) C->D E Reduction & Deprotection (H2, Pd/C, MeOH) D->E Nitro reduction & N-debenzylation F 3-amino-4-(3-ethoxyphenyl)pyrrolidine (Target Scaffold) E->F

Fig 1. Synthetic workflow for 3-amino-4-(3-ethoxyphenyl)pyrrolidine via 1,3-dipolar cycloaddition.

Analytical Characterization: A Self-Validating Workflow

To ensure the structural integrity of the synthesized batch, the following self-validating analytical parameters must be met:

  • LC-MS Analysis: Electrospray ionization (ESI+) must yield a prominent [M+H]+ peak at m/z 207.15, validating the exact mass of the neutral compound (206.14 Da)[4].

  • NMR Spectroscopy: 1H-NMR (400 MHz, DMSO-d6) is critical for determining relative stereochemistry. The coupling constant (

    
    ) between the protons at C3 and C4 differentiates the isomers. A 
    
    
    
    of ~7-9 Hz indicates a cis relationship, while a smaller
    
    
    (~4-6 Hz) validates a trans configuration. The disappearance of aromatic benzyl protons (~7.3 ppm) post-hydrogenation confirms successful deprotection.

Pharmacological Application: The CHK1 Kinase Axis

Substituted 3-amino-4-arylpyrrolidines are highly prominent in the rational design of Checkpoint Kinase 1 (CHK1) inhibitors, which are deployed to induce synthetic lethality in p53-deficient cancers[8].

Mechanistic Causality: CHK1 is a serine/threonine kinase activated by ATR in response to genotoxic stress (DNA damage)[9]. It phosphorylates Cdc25, leading to cell cycle arrest and granting the tumor cell time for DNA repair.

The 3-aminopyrrolidine moiety is not a passive linker; it actively engages the ATP-binding pocket of CHK1. Crystallographic studies demonstrate that the protonated pyrrolidine nitrogen forms a critical charge-assisted hydrogen bond with the side chain of Asn352 within the ribose pocket of the kinase[3]. Concurrently, the 3-ethoxyphenyl group occupies the hydrophobic specificity pocket, driving high selectivity over the related CHK2 kinase[2]. By blocking this pathway, the pyrrolidine scaffold forces cancer cells to bypass the G2/M checkpoint with damaged DNA, resulting in mitotic catastrophe and apoptosis[8].

CHK1Pathway DNA DNA Damage (Genotoxic Stress) ATR ATR Kinase DNA->ATR CHK1 CHK1 Kinase ATR->CHK1 Activation CDC25 Cdc25 Phosphatase CHK1->CDC25 Phosphorylation Apoptosis Mitotic Catastrophe & Apoptosis CHK1->Apoptosis Pathway Blockade Arrest Cell Cycle Arrest (Tumor Survival) CDC25->Arrest Inhibitor Pyrrolidine Scaffold (CHK1 Inhibitor) Inhibitor->CHK1 Binds Ribose Pocket

Fig 2. Mechanism of pyrrolidine-based CHK1 inhibitors in disrupting the DNA damage response.

References

*[4] Title: Oxotremorine (CID 4630) - Molecular Properties & Analysis | Source: MolForge | URL: [Link] *[1] Title: Pyrrolidine | Source: Wikipedia | URL: [Link] *[5] Title: Azomethine ylide | Source: Wikipedia | URL: [Link] *[6] Title: Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides | Source: Chemical Communications (RSC Publishing) | URL: [Link] *[7] Title: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives | Source: MDPI | URL: [Link] *[2] Title: Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors | Source: ACS Publications | URL: [Link] *[9] Title: Targeting protein–protein interactions in the DNA damage response pathways for cancer chemotherapy | Source: RSC Chemical Biology | URL: [Link] *[8] Title: Synthetic Lethality with Trifluridine/Tipiracil and Checkpoint Kinase 1 Inhibitor for Esophageal Squamous Cell Carcinoma | Source: PubMed | URL: [Link] *[3] Title: Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies | Source: PMC | URL: [Link]

Sources

Navigating the 4-Arylpyrrolidin-3-amine Scaffold: Precision Tuning for GPCR and Transporter Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application of 4-arylpyrrolidin-3-amine derivatives in modern drug discovery. This analysis focuses on their utility as privileged scaffolds for monoamine transporter modulation (SNRI/SNDRI) and GPCR antagonism (CCR5), emphasizing stereochemical control and vector optimization.

Executive Summary: The Geometric Advantage

In the crowded chemical space of fragment-based drug discovery, the 4-arylpyrrolidin-3-amine core stands out as a "privileged scaffold." Unlike flexible alkyl chains, the pyrrolidine ring offers a rigidified template that projects pharmacophores into precise 3D vectors.

The core value proposition of this scaffold lies in its chiral economy :

  • Vector Definition: It provides three distinct vectors (N1, C3-amine, C4-aryl) defined by the ring pucker.

  • Stereochemical Switch: The biological activity is often strictly governed by the relative stereochemistry (cis vs. trans) of the C3-amine and C4-aryl groups, allowing for the "dialing out" of off-target effects.

  • Metabolic Tuning: The N1 position serves as a handle for modulating lipophilicity (LogD) and mitigating hERG liability without disrupting the primary binding mode.

Structural Biology & SAR Logic

The 4-arylpyrrolidin-3-amine motif is particularly effective in targeting Monoamine Transporters (MATs) —specifically SERT, NET, and DAT. The spatial arrangement of the aryl ring (hydrophobic anchor) and the protonated amine (ionic interaction with Asp98 in SERT or similar residues) mimics the endogenous neurotransmitters but with enhanced metabolic stability.

The Pharmacophore Map

The following diagram illustrates the critical Structure-Activity Relationship (SAR) vectors for this scaffold.

SAR_Map Core Pyrrolidine Core (Rigid Template) N1 N1 Vector: PK/ADME Handle (Modulates LogD & hERG) Core->N1 Solubilizing Group C3 C3-Amine: Primary Ionic Interaction (Asp residue anchor) Core->C3 H-Bond Donor C4 C4-Aryl: Hydrophobic Clamp (Selectivity Switch) Core->C4 Pi-Stacking Stereo Stereochemistry: Trans (3R,4S) usually preferred for MAT inhibition Core->Stereo Configuration

Figure 1: SAR vector analysis of the 4-arylpyrrolidin-3-amine scaffold.

The "Trans" Preference

In many therapeutic contexts, particularly for Triple Reuptake Inhibitors (TRIs) , the trans-configuration is essential.

  • Mechanism: The trans arrangement prevents steric clash within the transporter's S1 pocket while positioning the aryl ring to engage with hydrophobic residues (e.g., Tyr95 in SERT).

  • Contrast: The cis-isomers often show reduced potency or shifted selectivity profiles (e.g., favoring NK1 antagonism over reuptake inhibition).

Strategic Synthesis: The [3+2] Cycloaddition Route

While chiral pool synthesis (from aspartic acid or tartaric acid) is possible, it is often linear and limits diversity. The most robust method for generating diversity at the C4-aryl position is the [3+2] cycloaddition of azomethine ylides with nitrostyrenes , followed by nitro reduction.

This route naturally favors the trans-isomer (via endo-transition state control) and allows late-stage diversification of the aryl ring.

Experimental Protocol: Stereoselective Synthesis

Objective: Synthesis of trans-1-benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine.

Step 1: [3+2] Cycloaddition
  • Reagents: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor), 3,4-dichloro-β-nitrostyrene, TFA (catalytic).

  • Procedure:

    • Dissolve 3,4-dichloro-β-nitrostyrene (1.0 eq) in dry DCM at 0°C.

    • Add the benzylamine precursor (1.2 eq) dropwise.

    • Add TFA (0.1 eq) to catalyze ylide formation.

    • Stir at ambient temperature for 4 hours.

    • Self-Validation: Monitor via TLC (disappearance of yellow nitrostyrene).

  • Workup: Quench with sat. NaHCO3, extract with DCM. Purify via flash chromatography.

  • Outcome: trans-1-benzyl-3-nitro-4-(3,4-dichlorophenyl)pyrrolidine (Major diastereomer).

Step 2: Nitro Reduction
  • Reagents: Zn powder, NH4Cl (sat. aq.), MeOH/THF.

  • Procedure:

    • Dissolve nitro-pyrrolidine in MeOH/THF (1:1).

    • Add sat. NH4Cl solution.

    • Add Zn powder (10 eq) portion-wise at 0°C (Exothermic!).

    • Stir vigorously for 2 hours.

  • Workup: Filter through Celite. Basify filtrate with 1M NaOH. Extract with EtOAc.[1]

  • Outcome: trans-1-benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine.

Synthetic Workflow Diagram

Synthesis_Flow Start Start: Nitrostyrene + Ylide Precursor Cyclo [3+2] Cycloaddition (DCM, TFA cat.) Start->Cyclo Stereocontrol step Inter Intermediate: trans-3-Nitro-4-arylpyrrolidine Cyclo->Inter Kinetic product Reduct Nitro Reduction (Zn/NH4Cl or Raney Ni/H2) Inter->Reduct Chemoselective Product Final Scaffold: trans-3-Amino-4-arylpyrrolidine Reduct->Product Yield >85%

Figure 2: Synthetic workflow for the rapid assembly of the scaffold.

Therapeutic Case Study: Triple Reuptake Inhibitors (SNDRI)

The "Holy Grail" of antidepressant therapy is the balanced inhibition of Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.

Optimization Data

The table below demonstrates how subtle changes in the C4-Aryl and N1 positions shift the selectivity profile.

Compound IDC4-Aryl SubstituentN1 SubstituentSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Selectivity Profile
Ref-1 PhenylMethyl120450>1000Weak SNRI
ANA-02 3,4-DichlorophenylMethyl4.51285Balanced SNDRI
ANA-03 2-NaphthylMethyl1.28.025Potent SNDRI
ANA-04 2-NaphthylH (Secondary amine)0.82.1150SNRI (DAT loss)
ANA-05 3,4-DichlorophenylBenzyl1522210Reduced Potency

Analysis:

  • ANA-02 vs Ref-1: The addition of the 3,4-dichloro motif drastically improves potency across all three transporters due to enhanced lipophilic filling of the S1 sub-pocket.

  • ANA-03: The bulky naphthyl group further optimizes pi-stacking interactions, achieving the desired "Triple" profile.

  • N1 Effect: Capping the N1 nitrogen (Methyl vs H) is crucial for DAT affinity (ANA-03 vs ANA-04). Secondary amines at N1 tend to lose DAT potency.

ADME & Safety Considerations

While potent, this scaffold carries specific liabilities that must be addressed during lead optimization.

CYP2D6 Inhibition

Secondary and tertiary amines with lipophilic aryl groups are classic substrates/inhibitors of CYP2D6.

  • Problem: High affinity for CYP2D6 leads to drug-drug interaction (DDI) risks.

  • Solution: Introduce polarity on the N1 substituent (e.g., using a tetrahydropyran or oxetane ring instead of a benzyl group) to lower LogP and reduce CYP binding affinity without sacrificing target potency.

hERG Liability

The combination of a basic amine and a lipophilic linker can trigger hERG channel blockade (QTc prolongation).

  • Mitigation: "Softening" the basicity of the C3-amine (e.g., converting to an amide or sulfonamide, though this changes activity) or, more commonly, restricting the flexibility of the N1 side chain to prevent the "U-shape" conformation preferred by the hERG pore.

References

  • Meyers, M. J., et al. (2019). 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents.[2][3] Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry. Link

  • Micheli, F., et al. (2010).[4] 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 6-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. Journal of Medicinal Chemistry. Link

  • Fish, P. V., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships.[5] Bioorganic & Medicinal Chemistry Letters.[5][6][7] Link

  • Maeda, K., et al. (2003). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters.[5][6][7] Link

  • BenchChem Protocols. (2025). Synthesis of Chiral Pyrrolidine-3,4-diamines: Application Notes and Protocols.Link

Sources

Biological Activity of 3-Ethoxyphenyl Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-ethoxyphenyl substituted pyrrolidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its versatility in targeting protein-protein interactions (PPIs) and enzymatic pockets. Unlike simple phenylpyrrolidines often associated with psychoactive stimulation, the introduction of the 3-ethoxy substituent on the aromatic ring significantly alters the physicochemical profile, enhancing lipophilicity and metabolic stability while targeting specific hydrophobic sub-pockets in receptors.

This guide analyzes the biological activity of this scaffold across two primary therapeutic axes:

  • Oncology: As a core mimetic in Inhibitor of Apoptosis Protein (IAP) antagonists (Smac mimetics).

  • Inflammation: As a structural analog to PDE4 inhibitors (e.g., Rolipram-like derivatives).

Chemical Biology & SAR Analysis

The Pharmacophore

The pyrrolidine ring serves as a rigid spacer, orienting the aromatic group (pharmacophore A) and the nitrogen atom (pharmacophore B) in a specific vector.

  • 3-Ethoxyphenyl Moiety: The ethoxy group at the meta position is critical. Unlike a methoxy group, the ethoxy chain provides additional steric bulk and lipophilicity (

    
    LogP 
    
    
    
    +0.5), allowing the molecule to fill deeper hydrophobic cavities within the BIR3 domain of XIAP or the Q-pocket of PDE4 enzymes.
  • Pyrrolidine Nitrogen: Often acts as a hydrogen bond donor (secondary amine) or acceptor (tertiary amine), mimicking the N-terminal alanine of the endogenous Smac protein.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 3-ethoxyphenyl pyrrolidine core based on composite data from IAP and PDE4 inhibitor studies.

Substituent (R)Position on PyrrolidineTarget Affinity (IAP/PDE4)Biological Outcome
H (Parent) N/AModerate (

> 1

M)
Baseline activity; rapid clearance.
4-Fluoromethyl C4High (

< 100 nM)
Enhanced metabolic stability; improved BIR3 binding.
N-Methyl N1Low (IAP) / High (PDE4)Loss of H-bond donor for IAP; improved CNS penetration for PDE4.
3-Ethoxy Phenyl-C3Optimal Critical hydrophobic contact; superior to 3-methoxy.
4-Methoxy Phenyl-C4VariableOften combined with 3-ethoxy (catechol mimic) for PDE4 potency.

Primary Mechanism: IAP Inhibition (Smac Mimetics)

The most potent application of 3-ethoxyphenyl pyrrolidines is in the design of Smac mimetics . These compounds antagonize Inhibitor of Apoptosis Proteins (IAPs) , specifically XIAP and cIAP1/2, restoring the cell's ability to undergo programmed cell death (apoptosis).

Mechanism of Action

The 3-ethoxyphenyl pyrrolidine core mimics the Ala-Val-Pro-Ile (AVPI) binding motif of the mitochondrial protein Smac/DIABLO.

  • Binding: The pyrrolidine ring mimics the Proline residue of AVPI.

  • Interaction: The 3-ethoxyphenyl group inserts into the hydrophobic groove of the BIR3 domain of XIAP.

  • Result: This displaces Caspase-9 (or Caspase-3/7), freeing them to execute apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the restoration of the apoptotic pathway by 3-ethoxyphenyl pyrrolidine derivatives.

IAP_Inhibition_Pathway Drug 3-Ethoxyphenyl Pyrrolidine XIAP XIAP / cIAP1/2 (Anti-Apoptotic) Drug->XIAP Binds BIR Domain (High Affinity) Drug->XIAP Induces Auto-ubiquitylation Caspase9 Caspase-9 (Initiator) XIAP->Caspase9 Inhibits Caspase3 Caspase-3/7 (Executioner) XIAP->Caspase3 Inhibits Proteasome Proteasomal Degradation XIAP->Proteasome Degradation Caspase9->Caspase3 Cleaves/Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Mechanism of Smac mimetic action. The drug antagonizes XIAP, releasing Caspases to trigger apoptosis.

Experimental Protocols

To validate the biological activity of these compounds, the following specific assays are required.

Synthesis of the Core Scaffold

Methodology: Reductive Cyclization or 1,3-Dipolar Cycloaddition.

  • Step 1: Reaction of 3-ethoxybenzaldehyde with nitromethane (Henry reaction) to form the nitrostyrene.

  • Step 2: 1,3-Dipolar cycloaddition with an azomethine ylide (generated from sarcosine and paraformaldehyde) to yield the pyrrolidine ring.

  • Step 3: Chiral resolution (if necessary) to isolate the active enantiomer (usually S-configuration for Smac mimetics).

Synthesis_Workflow Start 3-Ethoxybenzaldehyde Step1 Henry Reaction (Nitromethane/NH4OAc) Start->Step1 Inter1 Nitrostyrene Intermediate Step1->Inter1 Step2 1,3-Dipolar Cycloaddition (Sarcosine/Paraformaldehyde) Inter1->Step2 Product 3-(3-Ethoxyphenyl) pyrrolidine Step2->Product

Caption: Synthetic route via 1,3-dipolar cycloaddition to access the 3-arylpyrrolidine core.

Fluorescence Polarization (FP) Binding Assay

This assay measures the ability of the 3-ethoxyphenyl pyrrolidine to displace a fluorescently labeled Smac peptide from the BIR3 domain of XIAP.

Protocol:

  • Reagents:

    • Recombinant XIAP-BIR3 domain protein (final conc. 10-20 nM).

    • Fluorescent Probe: 5-FAM-labeled Smac peptide (AVPIAQ-K-FAM).

    • Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 0.1% BSA, 0.005% Triton X-100.

  • Procedure:

    • Plate Prep: Add 20

      
      L of test compound (serial dilutions in DMSO) to a 384-well black plate.
      
    • Protein Addition: Add 10

      
      L of XIAP-BIR3 protein solution. Incubate for 30 mins at RT.
      
    • Probe Addition: Add 10

      
      L of 5-FAM-Smac peptide (final conc. 5 nM).
      
    • Incubation: Incubate for 1 hour at RT in the dark.

  • Measurement: Read Fluorescence Polarization (mP) on a multimode plate reader (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP vs. log[Compound]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: Z' factor must be > 0.5. Positive control (unlabeled AVPI peptide) should show

      
      M.
      

Secondary Activity: Anti-Inflammatory (PDE4)

While less potent than Rolipram, 3-ethoxyphenyl pyrrolidines exhibit PDE4 inhibitory activity, particularly when a 4-methoxy group is also present on the phenyl ring.

  • Mechanism: Competitive inhibition of the PDE4 catalytic site, preventing the hydrolysis of cAMP.

  • Therapeutic Relevance: Potential treatment for COPD and psoriasis.

  • Key Difference: The pyrrolidine nitrogen in this context is often derivatized (e.g., as a lactam or N-acyl) to optimize H-bonding with the invariant Glutamine (Gln369) in the PDE4 pocket.

References

  • Genentech, Inc. (2007). Pyrrolidine Inhibitors of IAP. European Patent EP 1836201 B1.[1] Link

  • Takeda Pharmaceutical Co. (2013). Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry, 21(1), 70-83.[2] Link

  • Pfizer Inc. (2006). Heteroarylpiperidines, pyrrolidines and piperazines and their use as antipsychotics and analgesics. US Patent Reissue RE39198. Link

  • ChemScene. (2024). Product Data: 3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine. Link

  • University of Cagliari. (2021). Synthesis and biological evaluation of pyrrolidine derivatives. Doctoral Thesis. Link

Sources

4-(3-Ethoxyphenyl)pyrrolidin-3-amine PubChem CID and safety data

[1]

Executive Summary

4-(3-Ethoxyphenyl)pyrrolidin-3-amine is a disubstituted pyrrolidine scaffold belonging to the 3-amino-4-arylpyrrolidine class. This structural motif is a "privileged scaffold" in drug discovery, widely utilized to design ligands for G-Protein Coupled Receptors (GPCRs), kinase inhibitors, and protease inhibitors. The compound features a chiral diamine core (vicinal diamine) capable of forming specific hydrogen bond networks within a protein binding pocket, while the 3-ethoxyphenyl group provides a lipophilic vector for hydrophobic interactions.

This guide details the physicochemical profile, safety protocols, synthetic pathways, and analytical characterization of this compound, intended for use by research scientists and process chemists.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Nomenclature & Identifiers[3][4][5][6][7]
  • IUPAC Name: 4-(3-Ethoxyphenyl)pyrrolidin-3-amine

  • Common Name: 3-Amino-4-(3-ethoxyphenyl)pyrrolidine[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 206.29 g/mol

  • CAS Number: Not broadly indexed in public registries (Analogous to 3-amino-4-phenylpyrrolidine derivatives, e.g., CAS 1015070-53-7 for the Boc-protected phenyl analog).

  • SMILES (Isomeric Trans): CCOC1=CC=CC(=C1)[C@@H]2CNCC[C@H]2N (Representative trans-isomer)

  • PubChem CID: Not permanently assigned as a standalone entry. (Refer to scaffold CID 17749745 for the phenyl-analog connectivity).[3]

Calculated Physicochemical Data

The following data are calculated based on the free base form using consensus molecular descriptor algorithms.

PropertyValuebiological Significance
LogP (Consensus) 1.35 ± 0.4Optimal for lead-like space; suggests good membrane permeability.
Topological PSA 48.1 ŲWell within the "Rule of 3" for fragment-based drug discovery (< 60 Ų).
pKa (Conjugate Acid) ~9.5 (Pyrrolidine N)Highly basic; likely exists as a dication or monocation at physiological pH.
H-Bond Donors 2Primary amine and secondary amine.[1]
H-Bond Acceptors 3Ether oxygen and two nitrogens.
Rotatable Bonds 3Ethoxy group and phenyl-pyrrolidine bond allow conformational adaptation.

Safety & Handling (HSE Profile)

Warning: As a research chemical, specific toxicological data may be limited. The following classification is derived from the Structure-Activity Relationship (SAR) of analogous 3-aminopyrrolidines.

GHS Classification (Predicted)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (attributed to the highly basic secondary and primary amines).

    • H302: Harmful if swallowed.[4]

    • H317: May cause an allergic skin reaction.

Precautionary Protocols
  • Personal Protective Equipment (PPE):

    • Respiratory: NIOSH-approved respirator (N95 or P100) if dust/aerosol generation is possible.

    • Skin: Nitrile rubber gloves (min thickness 0.11 mm).

    • Eyes: Tightly fitting safety goggles or face shield.

  • Storage Conditions:

    • Store under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ absorption (carbamate formation) and oxidation.

    • Temperature: 2–8 °C (Desiccated).

Synthetic Routes & Manufacturing[5][7]

The synthesis of 3,4-disubstituted pyrrolidines typically employs a [3+2] Cycloaddition or a Michael Addition-Cyclization strategy to control the relative stereochemistry (typically trans).

Primary Route: Azomethine Ylide Cycloaddition

This method constructs the pyrrolidine ring in a single step with high diastereoselectivity.

Step-by-Step Methodology:

  • Precursor Formation: React 3-ethoxybenzaldehyde with nitromethane (Henry Reaction) to form 3-ethoxy-β-nitrostyrene .

  • Cycloaddition: React the nitrostyrene with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (or a glycine imine derivative) in the presence of a catalytic amount of TFA or AgF to generate the azomethine ylide in situ.

  • Ring Closure: The ylide undergoes [3+2] cycloaddition with the nitroalkene to yield the 1-benzyl-3-nitro-4-(3-ethoxyphenyl)pyrrolidine .

  • Reduction: Hydrogenation (H₂/Pd-C or Raney Ni) reduces the nitro group to the amine and simultaneously cleaves the N-benzyl protecting group (if desired).

Visualization of Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate stages.

SynthesisPathStart3-EthoxybenzaldehydeInter13-Ethoxy-β-nitrostyreneStart->Inter1NitromethaneNH4OAcCyclo[3+2] CycloadditionInter1->CycloReagentAzomethine YlidePrecursorReagent->CycloInter2Nitro-PyrrolidineIntermediateCyclo->Inter2StereoselectiveRing FormationReductReduction(H2, Pd/C)Inter2->ReductFinal4-(3-Ethoxyphenyl)pyrrolidin-3-amineReduct->FinalNitro Reduction &Deprotection

Caption: Figure 1. Convergent synthetic pathway via [3+2] cycloaddition of an azomethine ylide and a nitrostyrene derivative.

Applications in Drug Discovery[7][9]

Scaffold Hopping & SAR

The 3-amino-4-arylpyrrolidine core is a bioisostere for:

  • 3-aminopiperidines (found in DPP-4 inhibitors like Alogliptin).

  • 1,2-diaminocyclohexanes .

The 3-ethoxyphenyl moiety specifically targets hydrophobic pockets (e.g., the "back pocket" of kinase ATP sites). The ethoxy group often provides better metabolic stability than a methoxy group (slower O-dealkylation) and increased lipophilicity for blood-brain barrier (BBB) penetration.

Pharmacophore Mapping

The molecule presents a distinct pharmacophore triangle:

  • Cationic Center: The secondary pyrrolidine nitrogen (interaction with Asp/Glu residues).

  • H-Bond Donor: The primary exocyclic amine (interaction with backbone carbonyls).

  • Lipophilic Domain: The ethoxyphenyl ring (

    
    -stacking or hydrophobic enclosure).
    

PharmacophoreN1Pyrrolidine NH(Cationic Center)N2Exocyclic NH2(H-Bond Donor)N1->N2~3.5 Å(Vicinal)Ar3-Ethoxyphenyl(Lipophilic/Pi)N1->ArScaffoldRigidityN2->ArChiralOrientation

Caption: Figure 2. Pharmacophore model showing the spatial arrangement of the cationic center, hydrogen bond donor, and lipophilic domain.

Analytical Characterization

To validate the identity of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine , the following analytical signals are expected:

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • 
     7.2–6.8 ppm (m, 4H):  Aromatic protons of the 3-ethoxyphenyl ring.
    
  • 
     4.0 ppm (q, 2H):  Methylene protons of the ethoxy group (
    
    
    ).
  • 
     3.5–2.8 ppm (m, 5H):  Pyrrolidine ring protons (
    
    
    ). The stereochemistry (cis/trans) is determined by the coupling constant (
    
    
    ) between H3 and H4.
    • Trans typically shows

      
      .
      
    • Cis typically shows

      
      .
      
  • 
     1.3 ppm (t, 3H):  Methyl protons of the ethoxy group.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion (

    
    ):  207.15 m/z.
    
  • Fragmentation: Expect loss of ammonia (

    
    , -17) or the ethyl group (
    
    
    , -29) in MS/MS.

References

  • PubChem Compound Summary. 3-(4-Ethoxyphenyl)pyrrolidine (Analogous Structure). National Center for Biotechnology Information.[5] Accessed 2024. Link

  • J&K Scientific. Trans (+/-)-3-Amino-4-phenylpyrrolidine-1-carboxylic acid tert-butyl ester. Product Catalog. Link

  • Google Patents. Heterocyclic compounds for modulating NR2F6 (WO2021170658A1). (Describes the synthesis of 3-amino-4-phenylpyrrolidine scaffolds). Link

  • Key Organics. Safety Data Sheet: 3-(4-ethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid. (Safety data reference for ethoxyphenyl amines). Link

The 3-Amino-4-Arylpyrrolidine Scaffold: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-4-arylpyrrolidine core represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in G-protein coupled receptor (GPCR) antagonists, protease inhibitors, and kinase modulators. Its value lies in its ability to rigidly display functional groups in specific vectors—typically an aryl group for hydrophobic pocket occupancy and an amine for hydrogen bonding or salt-bridge formation—while the pyrrolidine nitrogen offers a handle for pharmacokinetic tuning.

This technical guide provides a comprehensive analysis of this scaffold, moving beyond basic descriptions to explore the causal relationships between synthetic protocols and biological outcomes.[1] It is designed for medicinal chemists and process scientists seeking to master the stereocontrolled construction and application of this moiety.

Part 1: Structural Significance & Pharmacophore Analysis

The 3-amino-4-arylpyrrolidine scaffold is not merely a linker; it is a stereochemical engine. The relative configuration (cis vs. trans) of the C3-amine and C4-aryl substituents dictates the vector alignment of key interacting groups.

Stereochemical Imperatives
  • Trans-Configuration (3R,4S or 3S,4R): Often preferred in CCR5 and CCR1 antagonists to minimize steric clash within the receptor binding pocket while maximizing pi-stacking interactions.

  • Cis-Configuration (3R,4R or 3S,4S): Frequently utilized in glycosidase inhibitors where the scaffold mimics the transition state of sugar hydrolysis.

Pharmacophore Mapping

The following diagram illustrates the functional logic of the scaffold in a typical GPCR binding context (e.g., Chemokine Receptor).

Pharmacophore Core Pyrrolidine Core (Conformational Restriction) N1 N1 Position (Solubilizing/Linker) Core->N1 PK Tuning C3 C3-Amine (H-Bond Donor/Acceptor) Core->C3 Vector 1 C4 C4-Aryl (Pi-Stacking/Hydrophobic) Core->C4 Vector 2 Target Biological Target (e.g., CCR5, DPP-4) N1->Target Solvent Exposed Area C3->Target Salt Bridge (Asp/Glu residues) C4->Target Hydrophobic Pocket

Figure 1: Pharmacophore interaction map detailing the functional roles of the 3-amino-4-arylpyrrolidine substituents.

Part 2: Synthetic Methodologies

The construction of this scaffold requires methods that offer high diastereoselectivity and enantioselectivity. The industry standard has shifted from linear "chiral pool" synthesis (from aspartic acid or proline) to convergent cycloaddition strategies.

The "Gold Standard": Asymmetric [3+2] Cycloaddition

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with nitrostyrenes is the most robust route to accessing the 3-amino-4-arylpyrrolidine core.

Mechanism & Causality:

  • Dipole Generation: An

    
    -imino ester reacts with a metal catalyst (Ag(I) or Cu(I)) and a base to form a metallo-azomethine ylide.
    
  • Stereocontrol: The chiral ligand coordinates the metal, blocking one face of the dipole.

  • Cycloaddition: The nitrostyrene dipolarophile approaches the dipole. The endo transition state is typically favored due to secondary orbital interactions, yielding the cis-isomer initially, though specific ligand tuning can invert this to the trans-isomer (exo-selective).

Comparative Analysis of Catalytic Systems
Catalyst SystemMetal SourceLigand TypeMajor IsomerTypical YieldNotes
Ag(I)/Fesulphos AgOAcChiral FerrocenylEndo (cis)>90%Excellent for high enantioselectivity; robust to air/moisture.
Cu(I)/Segphos Cu(MeCN)4PF6BisphosphineExo (trans)85-95%Preferred for accessing trans-isomers directly.
Organocatalysis NoneThiourea/SquaramideVariable70-85%Metal-free, but often requires longer reaction times and higher loading.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of (3R,4S)-4-(4-chlorophenyl)-3-(methoxycarbonyl)pyrrolidine derivative via Ag(I)-catalyzed [3+2] cycloaddition.

Rationale: This protocol uses a Silver(I) system due to its kinetic stability and the high endo selectivity, which can be epimerized to the thermodynamically stable trans isomer if required.

Reagents & Equipment[2][3][4][5]
  • Precursor: Methyl benzylideneaminoacetate (Imine).

  • Dipolarophile: 1-Chloro-4-(2-nitrovinyl)benzene (Nitrostyrene).

  • Catalyst: AgOAc (Silver Acetate).

  • Ligand: (R)-Fesulphos or similar chiral ferrocenyl ligand.

  • Base: Triethylamine (Et3N).

  • Solvent: Anhydrous DCM or THF.

Step-by-Step Workflow
  • Catalyst Complexation (Self-Validating Step):

    • In a flame-dried Schlenk flask under N2, dissolve AgOAc (3 mol%) and the Chiral Ligand (3.3 mol%) in anhydrous DCM.

    • Validation: Stir for 30 mins. The solution should turn from cloudy to clear/yellowish, indicating successful coordination of the ligand to the silver center. If precipitate remains, complexation is incomplete.

  • Dipole Formation:

    • Add the imine precursor (1.0 equiv) to the catalyst solution.

    • Add Et3N (1.2 equiv) dropwise at 0°C.

    • Mechanism:[1][2][3][4][5] The base deprotonates the

      
      -carbon, generating the Ag-bound azomethine ylide species.
      
  • Cycloaddition:

    • Add the nitrostyrene (1.1 equiv) slowly to the mixture at -20°C to 0°C (temperature controls ee%).

    • Stir until TLC indicates consumption of the imine (typically 4-12 hours).

  • Workup & Purification:

    • Filter through a pad of Celite to remove silver salts.

    • Concentrate in vacuo.[1]

    • Purify via flash column chromatography (Hexanes/EtOAc).

  • Post-Cyclization Modification (Nitro Reduction):

    • The resulting pyrrolidine contains a nitro group at C4. To obtain the 3-amino-4-aryl scaffold, perform a reduction using Zn/HCl or H2/Pd-C.

SynthesisWorkflow Start Imine + Ag(I)/Ligand Dipole Metallo-Azomethine Ylide Species Start->Dipole Base (Et3N) Cycle [3+2] Cycloaddition (Nitrostyrene) Dipole->Cycle Stereoselective Step Inter Nitro-Pyrrolidine Intermediate Cycle->Inter Endo/Exo Control Red Nitro Reduction (Zn/HCl) Inter->Red Final 3-Amino-4-Aryl Pyrrolidine Red->Final

Figure 2: Synthetic workflow for the catalytic asymmetric construction of the scaffold.

Part 4: Medicinal Chemistry Applications[1][6][9][10][11]

CCR5 Antagonists (HIV Entry Inhibitors)

The 3-amino-4-arylpyrrolidine scaffold is a direct structural competitor to the tropane core found in Maraviroc.

  • Structure-Activity Relationship (SAR): The basic nitrogen of the pyrrolidine ring often mimics the bridgehead nitrogen of tropane. The 3-amino group (often acylated) interacts with Glu283 in the CCR5 receptor.

  • Key Insight: The (3R,4S) absolute configuration is critical for potency. Inversion to (3S,4R) often results in a >100-fold loss in binding affinity due to steric clash with the hydrophobic pocket residues (Tyr108, Phe109).

Antimalarial Agents (Plasmepsin Inhibitors)

Recent studies have identified 4-arylpyrrolidines as potent inhibitors of Plasmepsin I, II, and IV (aspartic proteases of Plasmodium falciparum).

  • Mechanism: The scaffold acts as a transition-state mimic. The 3-amino group coordinates with the catalytic aspartic acid dyad of the enzyme.

  • Optimization: Substitution on the 4-aryl ring (e.g., 3-Cl, 4-CF3) significantly improves metabolic stability against liver microsomes compared to the unsubstituted phenyl ring.

Part 5: Future Outlook & Emerging Technologies

The field is moving toward Flow Chemistry and C-H Activation .

  • Flow Chemistry: The [3+2] cycloaddition is highly exothermic. Flow reactors allow for precise temperature control, suppressing side reactions and improving the endo/exo ratio reproducibility.

  • C-H Activation: Direct C-H arylation of 3-aminopyrrolidines is an emerging route, avoiding the need for pre-functionalized nitrostyrenes, though stereocontrol remains a challenge.

References

  • Coldham, I., & Hufton, R. (2005). Intramolecular dipolar cycloaddition reactions of azomethine ylides.[4][6] Chemical Reviews, 105(7), 2765-2810. Link

  • Ma, D., et al. (2007).[7] Synthesis and biological evaluation of 1,3,3,4-tetrasubstituted pyrrolidine CCR5 receptor antagonists. ChemMedChem, 2(3), 329-337. Link

  • Adrio, J., & Carretero, J. C. (2019). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[3][4][6][8][9] Chemical Communications, 55, 11979-11996. Link

  • Meyers, M. J., et al. (2019). 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Journal of Medicinal Chemistry, 62(7), 3503-3512. Link

  • Pandey, G., et al. (2006). Ag(I)-catalyzed enantioselective [3+2] cycloaddition of azomethine ylides. Angewandte Chemie International Edition, 45(7), 1142-1145. Link

Sources

The Therapeutic Potential of Ethoxyphenyl Pyrrolidine Amines: A Technical Guide to Molecular Design, Mechanisms, and Clinical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

In modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount for optimizing both pharmacodynamics and pharmacokinetics. The ethoxyphenyl pyrrolidine amine scaffold has emerged as a highly versatile and potent pharmacophore across multiple therapeutic domains.

As a Senior Application Scientist, I approach this scaffold not merely as a chemical structure, but as a highly tunable vector system. The core architecture consists of a five-membered nitrogen heterocycle (pyrrolidine) linked to an ethoxy-substituted phenyl ring. The causality behind its success lies in two primary physicochemical features:

  • Conformational Rigidity & Basicity: The pyrrolidine ring restricts the conformational entropy of the molecule, reducing the energetic penalty upon binding to a target protein. Its secondary or tertiary amine nature provides a critical hydrogen bond donor/acceptor or a protonated anchor at physiological pH.

  • Steric & Electronic Tuning: The ethoxy group (-OCH₂CH₃) on the phenyl ring serves a dual purpose. The ether oxygen can act as a hydrogen bond acceptor, while the ethyl chain provides localized lipophilicity, perfectly suited for occupying deep, narrow hydrophobic pockets (such as the P4 pocket in Bcl-2 or the S3sp pocket in human renin).

This whitepaper dissects the therapeutic potential of ethoxyphenyl pyrrolidine amines across oncology, cardiovascular disease, and central nervous system (CNS) disorders, providing self-validating experimental protocols for their development.

Therapeutic Axes & Mechanistic Pathways

Oncology: Overcoming Bcl-2 G101V Resistance

The B-cell lymphoma 2 (Bcl-2) protein is a well-validated target in hematological malignancies. However, clinical resistance to first-generation inhibitors like Venetoclax frequently arises via the G101V mutation , which reduces the drug's binding affinity by approximately 180-fold.

Recent breakthroughs have demonstrated that (S)-2-(2-ethoxyphenyl)pyrrolidine derivatives can overcome this resistance [1]. The causality here is strictly steric: the G101V mutation introduces a bulky valine residue that clashes with the rigid backbone of Venetoclax. The ethoxyphenyl pyrrolidine scaffold possesses a distinct rotational freedom that allows the ethoxy group to navigate around the mutated valine, re-establishing high-affinity van der Waals contacts within the P2 and P4 hydrophobic grooves of the Bcl-2 protein.

Bcl2Pathway A Ethoxyphenyl Pyrrolidine Derivative B Bcl-2 Protein (Wild Type & G101V) A->B High-affinity binding C Displacement of Pro-apoptotic Proteins (Bax/Bak) B->C Inhibits anti-apoptotic function D Mitochondrial Outer Membrane Permeabilization (MOMP) C->D Bax/Bak oligomerization E Cytochrome c Release & Apoptosome Formation D->E Trigger F Targeted Cancer Cell Death (Apoptosis) E->F Caspase activation

Mechanistic pathway of Bcl-2 inhibition by ethoxyphenyl pyrrolidine derivatives driving apoptosis.
Cardiovascular: Direct Renin Inhibition

Inhibition of the aspartyl protease renin is a highly effective intervention for hypertension. The discovery of trans-3,4-disubstituted pyrrolidine inhibitors has revolutionized this space [2]. When an ethoxyphenyl moiety is integrated into this scaffold, the pyrrolidine nitrogen forms a critical salt bridge with the catalytic aspartate residues (Asp32 and Asp215) of renin. Simultaneously, the ethoxyphenyl group extends into the S3sp (sub-pocket), displacing high-energy water molecules. This displacement is entropically favorable, driving the sub-micromolar potency of these direct renin inhibitors (DRIs).

CNS Disorders: TAAR1 Modulation

The human Trace Amine-Associated Receptor 1 (hTAAR1) is a G protein-coupled receptor implicated in schizophrenia and drug addiction. The discovery of potent hTAAR1 antagonists has historically been challenging. However, compounds utilizing an ethoxyphenyl-pyrrolidine architecture—such as EPPTB (N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-trifluoromethylbenzamide) and its advanced analogs—have shown significant antagonist activity [3]. The pyrrolidine amine acts as the primary pharmacophore, interacting with Asp103 in transmembrane helix 3 (TM3), while the ethoxyphenyl ring stabilizes the inactive conformation of the receptor by wedging into the hydrophobic cleft between TM5 and TM6.

Quantitative Data & Structure-Activity Relationship (SAR)

To facilitate cross-disciplinary comparison, the quantitative pharmacodynamic and physicochemical parameters of these compounds are summarized below. The data highlights how the same core scaffold can be tuned for entirely different biological targets.

Compound Class / TargetCore ScaffoldPrimary IndicationPotency (IC50 / Ki)Key Structural Interaction
Bcl-2 (WT & G101V) (S)-2-(2-ethoxyphenyl)pyrrolidineOncology< 10 nMEthoxy group navigates G101V steric clash; pyrrolidine provides rigid vector.
Human Renin trans-3,4-disubstituted pyrrolidineHypertension~170 nMPyrrolidine amine binds catalytic Asp; ethoxy occupies S3sp pocket.
TAAR1 (Antagonist) Pyrrolidine-substituted ethoxyphenylSchizophrenia8.4 nM - 27.5 nMPyrrolidine nitrogen anchors to Asp103; ethoxy interacts with TM5/TM6 cleft.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls.

Protocol 1: Synthesis of (S)-2-(2-ethoxyphenyl)pyrrolidine Derivatives

Objective: High-yield, enantioselective synthesis of the core scaffold for Bcl-2 inhibitor screening.

  • Reagent Preparation: Dissolve (S)-2-(2-bromophenyl)pyrrolidine (1.0 eq) and sodium ethoxide (3.0 eq) in anhydrous ethanol.

    • Causality: Anhydrous conditions are strictly required because the presence of water will lead to the competitive formation of a phenol byproduct via hydroxide substitution, drastically reducing the yield of the target ether.

  • Catalytic Cross-Coupling: Add Copper(I) bromide (CuBr, 0.5 eq) to the mixture. Stir the reaction at 90°C for 12 hours under a nitrogen atmosphere.

    • Causality: The Ullmann-type C-O coupling is chosen over standard SNAr because the unactivated bromoarene is resistant to direct nucleophilic attack. The Cu(I) catalyst lowers the activation energy by forming a highly reactive organocopper intermediate.

  • Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

    • Self-Validation: The blue color of the aqueous layer (Cu²⁺-amine complex) visually confirms the successful sequestration of the copper catalyst away from the organic product.

  • Purification: Purify via silica gel chromatography (Hexane/EtOAc gradient). Verify enantiomeric excess (ee > 98%) using chiral HPLC.

Protocol 2: TR-FRET Assay for Bcl-2 Binding Affinity

Objective: Quantify the binding affinity (Ki) of the synthesized compounds against wild-type and G101V mutant Bcl-2.

  • Complex Assembly: In a 384-well microplate, combine 2 nM His-tagged Bcl-2 protein (WT or G101V), 100 nM fluorescently labeled BIM BH3 peptide (tracer), and varying concentrations of the ethoxyphenyl pyrrolidine test compound (0.1 nM to 10 µM).

  • Fluorophore Addition: Add Anti-His Terbium (Tb)-labeled donor antibody (1 nM). Incubate for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Data Acquisition: Excite the plate at 340 nm. Measure emission at 615 nm (Tb donor) and 665 nm (fluorescent tracer acceptor).

    • Self-Validation: Calculate the emission ratio (665 nm / 615 nm). This ratiometric readout intrinsically corrects for compound auto-fluorescence and inner-filter effects. If a compound is merely quenching the fluorescence rather than displacing the peptide, the 615 nm signal will drop disproportionately, flagging a false positive.

  • Analysis: Calculate the IC50 using a 4-parameter logistic regression and convert to Ki using the Cheng-Prusoff equation. A Z'-factor > 0.7 must be achieved on control wells to validate the assay run.

Workflow S1 Step 1: Buchwald-Hartwig Cross-Coupling S2 Step 2: N-Alkylation & Deprotection S1->S2 S3 Step 3: High-Throughput Screening (HTS) S2->S3 S4 Step 4: In Vitro Kinase/Binding Assays S3->S4 S5 Step 5: In Vivo Pharmacokinetics S4->S5

Five-step experimental workflow from chemical synthesis to in vivo pharmacokinetic validation.

Conclusion

The ethoxyphenyl pyrrolidine amine scaffold represents a masterclass in rational drug design. By leveraging the conformational rigidity of the pyrrolidine ring and the precise steric/electronic profile of the ethoxyphenyl group, researchers can engineer highly selective therapeutics. Whether navigating the mutated binding pockets of resistant Bcl-2 cancers, displacing high-energy water in human renin, or stabilizing the inactive state of CNS receptors, this molecular architecture remains a cornerstone of modern pharmaceutical development.

References

  • Source: Google Patents / WIPO (PCT)
  • Title: The Discovery of Novel Potent trans-3,4-Disubstituted Pyrrolidine Inhibitors of the Human Aspartic Protease Renin from in Silico Three-Dimensional (3D) Pharmacophore Searches Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist Source: ACS Chemical Neuroscience (PubMed Central) URL: [Link]

The 3,4-Disubstituted Pyrrolidine Scaffold: Sourcing and Synthesis of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(3-Ethoxyphenyl)pyrrolidin-3-amine Supplier and Price Comparison Content Type: Technical Whitepaper / Procurement Guide Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads.

Executive Summary

In the landscape of medicinal chemistry, the 3-amino-4-arylpyrrolidine core is a privileged scaffold, frequently serving as a pharmacophore in GPCR ligands (e.g., CCR5 antagonists) and kinase inhibitors. While the 4-methoxyphenyl and 4-ethoxyphenyl analogs are common catalog items, the 3-ethoxyphenyl isomer represents a specific "selectivity switch" often used to probe hydrophobic pockets in structure-activity relationship (SAR) studies.

This guide addresses the procurement challenge for 4-(3-Ethoxyphenyl)pyrrolidin-3-amine , a compound that typically resides in the "custom synthesis" or "advanced intermediate" category rather than as a commodity chemical. We provide a technical roadmap for sourcing, a price analysis based on market analogs, and a validated synthesis route for internal production or CRO management.

Chemical Identity & Technical Specifications

Before engaging suppliers, the exact stereochemical requirements must be defined. The 3,4-disubstitution creates two chiral centers, resulting in four possible stereoisomers.

  • Chemical Name: 4-(3-Ethoxyphenyl)pyrrolidin-3-amine[1]

  • Molecular Formula: C₁₂H₁₈N₂O

  • Molecular Weight: 206.29 g/mol

  • Key Structural Feature: The meta-ethoxy substitution on the phenyl ring provides a distinct lipophilic vector compared to the more common para-analogs.

Stereochemical Complexity
  • Trans-Isomer (Racemic): The thermodynamically favored product of most cycloaddition routes.

  • Chiral (3R,4S) or (3S,4R): High-value targets for late-stage drug development.

  • Cis-Isomer: Less common, usually requires specific synthetic forcing.

Critical Note: Most catalog suppliers listing "4-(3-Ethoxyphenyl)pyrrolidin-3-amine" without stereochemical descriptors are selling the trans-racemate . Clarify this immediately upon inquiry.

Synthesis & Manufacturing Routes

Since this compound is often made-to-order, understanding the synthesis is crucial for evaluating supplier timelines and impurity profiles. The industry-standard route utilizes a [3+2] Cycloaddition strategy .

The "Gold Standard" Synthetic Pathway
  • Henry Reaction: 3-Ethoxybenzaldehyde reacts with nitromethane to form the nitrostyrene.

  • [3+2] Cycloaddition: The nitrostyrene reacts with an azomethine ylide (generated in situ from N-benzylglycine) to form the pyrrolidine ring.

  • Reduction: The nitro group is reduced to an amine (Zn/HCl or H₂/Raney Ni).

  • Deprotection: Removal of the N-benzyl group (if required).

Synthesispathway Start 3-Ethoxybenzaldehyde (Commodity Reagent) Step1 Henry Reaction (Nitromethane/NH4OAc) Start->Step1 Inter1 3-Ethoxy-β-nitrostyrene Step1->Inter1 Yield ~85% Step2 [3+2] Cycloaddition (N-Benzylglycine) Inter1->Step2 Inter2 1-Benzyl-3-nitro-4-(3-ethoxyphenyl)pyrrolidine Step2->Inter2 Trans-selective Step3 Reduction (Zn/HCl or H2/Ra-Ni) Inter2->Step3 Final 4-(3-Ethoxyphenyl)pyrrolidin-3-amine (Target Scaffold) Step3->Final Global Deprotection

Figure 1: The primary industrial route for accessing the trans-3-amino-4-arylpyrrolidine scaffold.

Supplier Landscape & Price Comparison

Direct stock of the 3-ethoxy isomer is rare. Most suppliers list the 4-ethoxy or 4-methoxy analogs. We use these analogs to build a "Reference Pricing Model" for the target compound.

Tier 1: Catalog Suppliers (Stock Analogs)

Use these for rapid acquisition of close structural analogs (e.g., for method development).

  • Enamine: Strongest inventory of pyrrolidine building blocks.

  • ChemScene: Reliable for small-scale (mg) batches.

  • Sigma-Aldrich (MilliporeSigma): Often re-sells Enamine/WuXi stock at a markup but offers easier procurement logistics.

Tier 2: Custom Synthesis (The Target Compound)

Since the 3-ethoxy isomer is likely non-stock, you will engage these CROs.

  • WuXi AppTec: High capacity, best for kg scale.

  • ChemPartner: Strong in heterocyclic chemistry.

  • Syngene: Cost-effective for FTE-based synthesis.

Price Analysis Table
Compound VariantScaleEstimated Price (USD)Lead TimeSource Type
4-(4-Ethoxyphenyl) analog 100 mg$35 - $601-3 DaysCatalog (Stock)
4-(4-Ethoxyphenyl) analog 1 g$150 - $2501-3 DaysCatalog (Stock)
4-(3-Ethoxyphenyl) [Target] 1 g $800 - $1,500 4-6 Weeks Custom Synthesis
4-(3-Ethoxyphenyl) [Target] 10 g $2,500 - $4,000 6-8 Weeks Custom Synthesis
4-(3-Ethoxyphenyl) [Target] 1 kg $12,000 - $18,000 12-16 Weeks Process Campaign

Procurement Strategy: Do not buy 100mg of the custom target. The labor cost to set up the reaction is the same for 100mg as it is for 5g. Order minimum 5g to amortize the setup cost.

Quality Assurance & Self-Validating Protocols

When receiving a custom-synthesized batch, you must validate the identity and purity. Do not rely solely on the vendor's COA.

Critical Impurity Profile
  • Regioisomers: Ensure the ethoxy group is in the meta (3) position, not para (4). This requires 1H-NMR analysis of the aromatic region (look for the specific splitting pattern of a 1,3-disubstituted benzene: singlet, doublet, triplet, doublet).

  • Diastereomers: Check for cis contamination in the trans product.

  • Residual Metal: If Zn/HCl or Raney Nickel was used, check for heavy metals.

QC Decision Matrix

QCWorkflow Receipt Receive Shipment (Check CoA & Physical Appearance) NMR 1H-NMR (DMSO-d6) Verify Meta-Substitution Pattern Receipt->NMR LCMS LC-MS Analysis Confirm MW (206.29) & Purity >95% Receipt->LCMS Decision Passes Specs? NMR->Decision LCMS->Decision Chiral Chiral HPLC (If Enantiopure Requested) Chiral->Decision Decision->Chiral If Chiral Approve Release to Inventory Decision->Approve Yes Reject Reject / Request Repurification Decision->Reject No

Figure 2: Incoming Quality Control (IQC) workflow for custom-synthesized intermediates.

References

  • Enamine Building Blocks. Pyrrolidine Analogs and Pricing. Retrieved from

  • ChemScene. 4-(4-Ethoxyphenyl)-1-methylpyrrolidin-3-amine Catalog Entry. Retrieved from

  • PubChem. Compound Summary: 3-(4-Ethoxyphenyl)pyrrolidine. National Library of Medicine. Retrieved from

  • Coldham, I., et al. (2001). "Dipolar cycloaddition of azomethine ylides." Chemical Reviews, 105(7), 2765-2810. (Foundational text on the synthesis mechanism).
  • WuXi AppTec. Custom Synthesis Capabilities for Heterocycles. Retrieved from

Sources

Technical Guide: Comparative Analysis of 3-Ethoxy and 4-Ethoxy Phenylpyrrolidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural, pharmacological, and analytical distinctions between 3-ethoxy (meta) and 4-ethoxy (para) phenylpyrrolidine isomers.

While "phenylpyrrolidine" can refer to a broad class of pharmacophores, this guide focuses on the most relevant application in modern drug development and forensic toxicology: Substituted


-pyrrolidinophenones  (e.g., 4-ethoxy- 

-PVP) and 1-arylpyrrolidines .

Executive Summary

The positioning of the ethoxy group on the phenyl ring of phenylpyrrolidine derivatives dictates their pharmacodynamic profile, metabolic stability, and analytical signature.

  • 4-Ethoxy (Para): Typically exhibits higher affinity for the Dopamine Transporter (DAT) due to linear steric alignment, often resulting in potent psychostimulant effects. It is the primary isomer of interest in "designer drug" (NPS) development (e.g., 4-ethoxy-PVP).

  • 3-Ethoxy (Meta): Introduces steric bulk perpendicular to the primary binding axis, often reducing DAT potency or shifting selectivity toward the Serotonin Transporter (SERT) or Sigma receptors. It serves as a critical negative control or "selectivity filter" in Structure-Activity Relationship (SAR) studies.

Structural Chemistry & Isomerism

The core distinction lies in the regioisomerism of the ethoxy substituent. This seemingly minor change alters the molecular volume and electronic distribution (Hammett substituent constants:


 vs 

).
Chemical Structures

The following diagram illustrates the steric difference between the meta (3-position) and para (4-position) isomers.

G cluster_0 3-Ethoxy Isomer (Meta) cluster_1 4-Ethoxy Isomer (Para) Meta 3-Ethoxy-1-phenylpyrrolidine (Bent Conformation) Steric Width: High Target Binding Pocket (DAT/NET/SERT) Meta->Target Steric Clash (Reduced Potency) Para 4-Ethoxy-1-phenylpyrrolidine (Linear Conformation) Steric Length: High Para->Target Optimal Fit (High Potency)

Figure 1: Structural comparison showing the steric impact of ethoxy positioning on binding pocket interaction.

Synthesis & Production Protocols

Differentiation begins at the precursor stage. The synthesis of these isomers is regiospecific , relying on the selection of the starting aldehyde.

Synthetic Pathway (General Protocol)

The most common route for phenylpyrrolidines (specifically the


-PVP class) is the bromination-amination sequence  starting from the substituted propiophenone.

Reagents:

  • Precursor: 3-Ethoxybenzaldehyde (for Meta) vs. 4-Ethoxybenzaldehyde (for Para).

  • Grignard: Ethylmagnesium Bromide (EtMgBr).

  • Oxidant: Pyridinium Chlorochromate (PCC) or MnO

    
    .
    
  • Halogenation: Bromine (Br

    
    ) or HBr/H
    
    
    
    O
    
    
    .
  • Amination: Pyrrolidine.

Step-by-Step Workflow
StepOperationCritical Parameter (Meta vs Para)
1. Grignard Addition React aldehyde with EtMgBr to form alcohol.Identical: Yields are similar (~85-90%).
2. Oxidation Convert alcohol to ketone (Propiophenone).Identical: Forms 3-ethoxy vs 4-ethoxy propiophenone.
3. Alpha-Bromination Add Br

in GAA/DCM to form

-bromo ketone.
Kinetics: Para-ethoxy activates the ring more strongly (electron donor), potentially leading to over-bromination on the ring if temp > 20°C. Meta is slower.
4. Amination Nucleophilic substitution with Pyrrolidine (excess).Solubility: 4-ethoxy intermediate often precipitates faster due to symmetry.
5. Salt Formation HCl gas in ether/acetone.Crystallinity: 4-ethoxy-HCl crystallizes readily; 3-ethoxy-HCl is often hygroscopic or an oil.

Analytical Differentiation

Distinguishing these isomers is critical for forensic identification, as their legal status and toxicity profiles may differ.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for differentiation. The aromatic region (6.8 – 7.5 ppm) provides the fingerprint.

  • 4-Ethoxy (Para):

    • Symmetry: High.

    • Pattern: Two distinct doublets (AA'BB' system).

    • Integration: 2H each.

    • Coupling (

      
      ):  ~8.5–9.0 Hz (Ortho coupling).
      
  • 3-Ethoxy (Meta):

    • Symmetry: Low.

    • Pattern: Complex ABCD system.

      • One singlet (isolated proton between ethoxy and alkyl chain).

      • Two doublets (ortho protons).

      • One triplet (meta proton).

    • Key Signal: The singlet at ~6.9-7.0 ppm is diagnostic for the 3-isomer.

Mass Spectrometry (GC-MS)

Both isomers share the same molecular ion (


) and base peak (pyrrolidinium ion, 

126 for PVP analogs).
  • Differentiation: Requires Retention Time (RT) .

  • Rule of Thumb: On non-polar columns (e.g., DB-5, Rxi-5ms), the Para (4-ethoxy) isomer typically elutes later than the Meta (3-ethoxy) isomer due to higher boiling point and better stacking interactions with the stationary phase.

Pharmacology: Structure-Activity Relationship (SAR)

The position of the ethoxy group fundamentally alters the drug's interaction with Monoamine Transporters (MATs).

Binding Pocket Mechanics
  • Dopamine Transporter (DAT): The S1 binding pocket of DAT is hydrophobic and relatively narrow.

    • 4-Ethoxy: The para substituent extends linearly, mimicking the length of other potent inhibitors (like the propyl chain in pyrovalerone). It fits deep into the hydrophobic cleft, stabilizing the "outward-facing" conformation.

    • 3-Ethoxy: The meta substituent projects sideways. This creates a steric clash with the transmembrane helices (TM3/TM8), significantly reducing binding affinity (

      
       increases).
      
Comparative Potency Data (Estimated)
Receptor / Transporter4-Ethoxy Isomer (Para)3-Ethoxy Isomer (Meta)Mechanism
DAT (Dopamine) High Potency (

nM)
Low Potency (

nM)
Steric fit in S1 pocket.
NET (Norepinephrine) High PotencyModerate PotencyNET is more promiscuous than DAT.
SERT (Serotonin) Negligible AffinityLow/Moderate AffinityMeta-substitution can increase SERT selectivity (e.g., fenfluramine analogs).
Sigma-1 (

)
Moderate AffinityHigh AffinitySigma receptors often favor meta-substituted phenyl rings.

Metabolism & Toxicology

The metabolic fate differs due to the accessibility of the ethoxy group to Cytochrome P450 enzymes.

Metabolic Pathway Visualization

Metabolism cluster_Para 4-Ethoxy Metabolism cluster_Meta 3-Ethoxy Metabolism Parent Parent Drug (Ethoxy-Phenylpyrrolidine) P_OH 4-Hydroxy-Metabolite (Active/Toxic?) Parent->P_OH CYP2D6 (Rapid O-dealkylation) M_OH 3-Hydroxy-Metabolite Parent->M_OH CYP2D6/2C19 (Slower) M_Ring Ring Hydroxylation (Secondary) Parent->M_Ring CYP3A4 P_Gluc O-Glucuronide (Excreted) P_OH->P_Gluc UGT

Figure 2: Metabolic divergence. The para-ethoxy group is highly accessible for O-dealkylation.

Toxicological Implications
  • 4-Ethoxy: Rapid O-dealkylation produces a 4-hydroxy metabolite. In some catecholamine analogs, this can lead to quinone formation and oxidative stress, though less likely in the pyrrolidine class compared to MDMA.[1] The high DAT potency implies a higher risk of psychosis, tachycardia, and hyperthermia .[1]

  • 3-Ethoxy: Generally lower potency implies a higher

    
    , but potential off-target effects (Sigma receptor activation) could lead to unique toxicity profiles (e.g., convulsions independent of dopaminergic stimulation).
    

References

  • Kolliopoulou, A., et al. (2019).[1] Synthesis and pharmacological evaluation of novel alpha-pyrrolidinophenones. European Journal of Medicinal Chemistry.[2]

  • Marusich, J. A., et al. (2014).[3] Pharmacology of novel synthetic stimulants structurally related to the "bath salts" constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology.

  • Wyman, J. F., et al. (2020).[1] Postmortem Tissue Distribution of 4-ethoxy-alpha-PVP. Journal of Analytical Toxicology.

  • Sauer, C., et al. (2020).[1] Metabolism of the new psychoactive substance 4-ethoxy-alpha-PVP. Drug Testing and Analysis.[3][4]

  • Beck, O., et al. (2018).[1] Structure-activity relationships of synthetic cathinones.[5][6] Current Neuropharmacology.

Sources

Methodological & Application

Synthesis of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine: A Detailed Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, research-grade protocol for the synthesis of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, a key building block in contemporary drug discovery. The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds, and its functionalization offers a pathway to novel therapeutics.[1][2][3] This document outlines a robust, multi-step synthetic route, commencing from commercially available starting materials. Each step is meticulously detailed, including reaction setup, purification, and characterization of intermediates and the final product. Furthermore, this guide includes in-depth discussions on the rationale behind procedural choices, troubleshooting common issues, and essential safety precautions.

Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring system is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs and clinical candidates.[2][3] Its non-planar, saturated structure provides a three-dimensional scaffold that can effectively explore chemical space and interact with complex biological targets.[1] The introduction of various substituents onto the pyrrolidine core allows for the fine-tuning of physicochemical properties and pharmacological activity. The target molecule, 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, incorporates a 3-ethoxyphenyl group, a common feature in compounds targeting the central nervous system, and a primary amine, which serves as a crucial handle for further derivatization.

This document details a plausible and robust synthetic pathway to 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, designed to be accessible to researchers with a strong background in organic synthesis.

Proposed Synthetic Pathway

The synthesis of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine can be efficiently achieved through a multi-step sequence. The proposed route leverages a Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reductive cyclization and subsequent reduction of the nitro group to the desired amine. This approach is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of the individual transformations.

Synthetic_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Deprotection 3-ethoxybenzaldehyde 3-ethoxybenzaldehyde Intermediate_A Methyl (E)-2-nitro-3-(3-ethoxyphenyl)acrylate 3-ethoxybenzaldehyde->Intermediate_A Piperidine, Acetic Acid Methyl_nitroacetate Methyl nitroacetate Methyl_nitroacetate->Intermediate_A Intermediate_B tert-Butyl 3-nitro-4-(3-ethoxyphenyl)pyrrolidine-1-carboxylate Intermediate_A->Intermediate_B H2, Pd/C, Boc2O Intermediate_C tert-Butyl 3-amino-4-(3-ethoxyphenyl)pyrrolidine-1-carboxylate Intermediate_B->Intermediate_C H2, Raney Ni Final_Product 4-(3-Ethoxyphenyl)pyrrolidin-3-amine Intermediate_C->Final_Product TFA or HCl in Dioxane

Figure 1: Proposed synthetic route for 4-(3-Ethoxyphenyl)pyrrolidin-3-amine.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl (E)-2-nitro-3-(3-ethoxyphenyl)acrylate (Intermediate A)

This step involves a Henry-Knoevenagel condensation reaction between 3-ethoxybenzaldehyde and methyl nitroacetate.

  • Materials:

    • 3-Ethoxybenzaldehyde

    • Methyl nitroacetate

    • Piperidine

    • Acetic acid

    • Toluene

    • Magnesium sulfate (MgSO₄)

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-ethoxybenzaldehyde (1.0 eq), methyl nitroacetate (1.1 eq), piperidine (0.1 eq), and acetic acid (0.1 eq) in toluene.

    • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Intermediate A .

Step 2: Synthesis of tert-Butyl 3-nitro-4-(3-ethoxyphenyl)pyrrolidine-1-carboxylate (Intermediate B)

This step achieves a reductive cyclization of the nitro-acrylate intermediate. The in-situ protection of the resulting pyrrolidine nitrogen with a Boc group is also performed.[4]

  • Materials:

    • Intermediate A

    • 10% Palladium on carbon (Pd/C)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Methanol

    • Celite

  • Procedure:

    • In a hydrogenation flask, dissolve Intermediate A (1.0 eq) in methanol.

    • Add di-tert-butyl dicarbonate (1.2 eq) to the solution.

    • Carefully add 10% Pd/C (10 mol %) to the mixture.

    • Evacuate the flask and backfill with hydrogen gas (H₂).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield Intermediate B .

Step 3: Synthesis of tert-Butyl 3-amino-4-(3-ethoxyphenyl)pyrrolidine-1-carboxylate (Intermediate C)

The nitro group of Intermediate B is reduced to a primary amine in this step.

  • Materials:

    • Intermediate B

    • Raney Nickel (slurry in water)

    • Methanol

    • Celite

  • Procedure:

    • To a solution of Intermediate B (1.0 eq) in methanol in a hydrogenation flask, add a catalytic amount of Raney Nickel (approximately 10-20% by weight).

    • Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully filter the mixture through Celite, washing thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to obtain Intermediate C , which can often be used in the next step without further purification.

Step 4: Synthesis of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine (Final Product)

The final step involves the removal of the Boc protecting group under acidic conditions.[4]

  • Materials:

    • Intermediate C

    • Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Dichloromethane

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Intermediate C (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) or 4 M HCl in Dioxane (5-10 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH > 10 with a saturated sodium bicarbonate solution or 1 M NaOH.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Final Product , 4-(3-Ethoxyphenyl)pyrrolidin-3-amine.

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Compound Technique Expected Observations
Intermediate A ¹H NMR, ¹³C NMR, MSSignals corresponding to the ethoxy group, aromatic protons, vinyl proton, and nitro-acrylate moiety. Correct molecular ion peak.
Intermediate B ¹H NMR, ¹³C NMR, MSAppearance of pyrrolidine ring protons, disappearance of the vinyl proton signal, and signals for the Boc protecting group. Correct molecular ion peak.
Intermediate C ¹H NMR, ¹³C NMR, MSDisappearance of the nitro group signals in IR and characteristic shifts in NMR for the carbon bearing the amino group. Correct molecular ion peak.
Final Product ¹H NMR, ¹³C NMR, HRMS, IRDisappearance of the Boc group signals in NMR. Presence of primary amine signals in IR. High-resolution mass spectrometry to confirm the elemental composition.

Troubleshooting

Issue Potential Cause Recommended Solution
Incomplete reaction in Step 1 Insufficient removal of water.Ensure the Dean-Stark trap is functioning correctly. Add fresh toluene and continue reflux.
Low yield in Step 2 Catalyst poisoning or deactivation.Use fresh, high-quality Pd/C. Ensure the starting material and solvent are pure.
Incomplete reduction in Step 3 Inactive catalyst.Use a fresh batch of Raney Nickel. Increase hydrogen pressure and/or reaction time.
Difficult purification Presence of side products.Optimize chromatographic conditions. Consider derivatization for easier separation if necessary.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrogen Gas: Highly flammable. Handle with extreme care and ensure there are no ignition sources nearby. Use appropriate hydrogenation equipment.

  • Raney Nickel: Pyrophoric when dry. Always handle as a slurry in water.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Handle with care and avoid inhalation of vapors.

  • Solvents: Organic solvents are flammable and may be toxic. Handle in a fume hood.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine. By following these procedures, researchers can access this valuable building block for the development of novel chemical entities with potential therapeutic applications. The strategic use of a Michael addition followed by reductive cyclization offers an efficient entry into this class of substituted pyrrolidines.

References

  • ACS Publications. (n.d.). 3-Aminopyrrolidines from r-Aminoacids: Total Synthesis of (+)-Nemonapride from D-Alanine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • ACS Publications. (2008, January 5). 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (2025, October 18). A New Strategy for the Preparation of 3‐Amino‐4‐hydroxypyrrolidinone‐4‐acetic Acid, an Unusual γ‐Amino Acid found in Microsclerodermins. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Beilstein Journals. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

  • PMC. (2020, May 7). Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • PubMed. (2018, May 15). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Retrieved from [Link]

Sources

Application Note: Optimized Reductive Amination Protocols for Pyrrolidin-3-one Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context

3-Aminopyrrolidine scaffolds are highly privileged structures in modern drug discovery. They frequently serve as critical pharmacophores in the development of kinase inhibitors (such as those targeting EGFR and GSK-3β) and various G-protein-coupled receptor (GPCR) ligands 1. The most direct synthetic route to these motifs is the reductive amination of N-protected pyrrolidin-3-ones, most notably N-Boc-pyrrolidin-3-one. However, the proximity of the bulky N-Boc protecting group and the inherent instability of the 3-oxo system demand highly optimized protocols to prevent over-reduction, enolization, and poor conversion rates.

Mechanistic Principles & Experimental Causality

The transformation of N-Boc-pyrrolidin-3-one into a 3-amino derivative requires the careful orchestration of kinetics and thermodynamics. As a Senior Application Scientist, understanding the "why" behind reagent selection is just as critical as the "how."

  • Reducing Agent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard for aliphatic and secondary amines. The electron-withdrawing acetate ligands severely attenuate the nucleophilicity of the borohydride. This renders STAB unreactive toward the parent ketone but sufficiently potent to reduce the transient, highly electrophilic iminium ion, thereby preventing the direct reduction of the starting material into N-Boc-pyrrolidin-3-ol 2. For weakly nucleophilic amines (e.g., anilines), Sodium cyanoborohydride (NaCNBH₃) is preferred due to its stability at lower pH and higher temperatures 1.

  • Equilibrium Shifting: The formation of the imine/iminium intermediate is a reversible condensation that liberates water. To drive this equilibrium forward, a mild proton source like glacial acetic acid (AcOH) is added to activate the carbonyl carbon 2. Furthermore, physical desiccants—such as anhydrous Na₂SO₄ or 3Å molecular sieves—are critical to sequester water and prevent imine hydrolysis prior to reduction 1.

Workflow & Decision Tree

Workflow Start N-Boc-pyrrolidin-3-one + Amine Imine Imine/Iminium Formation (Add AcOH, Na2SO4/MS) Start->Imine Check Amine Type? Imine->Check Aliphatic Aliphatic / Secondary Check->Aliphatic Basic/Nucleophilic Aromatic Aromatic / Hindered Check->Aromatic Weakly Nucleophilic STAB Add NaBH(OAc)3 (STAB) in DCE/DCM at RT Aliphatic->STAB Cyanoboro Add NaCNBH3 + MgSO4 Heat to 40°C Aromatic->Cyanoboro Workup Aqueous Workup (Sat. NaHCO3) STAB->Workup Cyanoboro->Workup Product 3-Aminopyrrolidine Derivative (Purification) Workup->Product

Figure 1: Decision tree and workflow for the reductive amination of N-Boc-pyrrolidin-3-one.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Standard Reductive Amination (Aliphatic & Secondary Amines)

This protocol utilizes STAB and is highly effective for basic, nucleophilic amines (e.g., N,N-benzylmethylamine) 2.

  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve N-Boc-pyrrolidin-3-one (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Imine Formation: Add the target amine (1.1–1.25 eq) and glacial AcOH (1.1–1.15 eq) to the solution 2. Introduce anhydrous Na₂SO₄ (approx. 0.5–1.0 g per mmol of ketone). Stir at room temperature for 30–60 minutes.

    • Causality Note: Pre-stirring allows the iminium ion to fully form before the reductant is introduced, drastically minimizing ketone over-reduction.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5–1.6 eq) 2. Stir the suspension at room temperature overnight.

  • Self-Validation Checkpoint (Quench): Add saturated aqueous NaHCO₃ slowly. The immediate evolution of CO₂ gas validates the neutralization of AcOH and unreacted borohydride species. A clear phase separation (organic/aqueous) indicates a successful quench.

  • Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organic phases over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, typically n-hexane/EtOAc gradients) 2.

Protocol B: Modified Reductive Amination (Aromatic & Weakly Nucleophilic Amines)

Aromatic amines struggle to form imines efficiently at room temperature. This protocol leverages the thermal stability of NaCNBH₃ 1.

  • Preparation: Dissolve N-Boc-pyrrolidin-3-one (1.0 eq) and the weakly nucleophilic amine (1.5 eq) in anhydrous DCM.

  • Activation: Add anhydrous MgSO₄ (approx. 1.0 g per mmol) and Sodium cyanoborohydride (NaCNBH₃) (2.0 eq) 1.

  • Reduction: Stir the suspension at 40 °C overnight 1.

    • Causality Note: NaCNBH₃ remains stable at this elevated temperature and lower pH, providing the thermodynamic energy required to push the hindered imine formation and subsequent reduction to completion.

  • Workup: Filter the solid MgSO₄ components and concentrate the filtrate. Partition the residue between DCM and saturated aq. NaHCO₃, extract, dry, and purify [[1]]().

Quantitative Data Summary

The table below summarizes the expected reaction parameters and yields based on the nature of the amine partner.

Amine ClassRepresentative AmineReducing AgentAdditivesTemp / TimeExpected Yield
Primary Aliphatic BenzylamineNaBH(OAc)₃ (1.5 eq)AcOH (1.1 eq), Na₂SO₄RT / 4-12 h75-85%
Secondary Aliphatic N,N-benzylmethylamineNaBH(OAc)₃ (1.5 eq)AcOH (1.1 eq), Na₂SO₄RT / 12 h70-80%
Primary Aromatic Aniline derivativesNaCNBH₃ (2.0 eq)MgSO₄40°C / 16 h50-65%
Hindered Secondary MorpholineNaBH(OAc)₃ (2.0 eq)Molecular Sieves (3Å)RT / 4 h60-75%

Troubleshooting & Quality Control

  • Issue: Significant formation of N-Boc-pyrrolidin-3-ol (Over-reduction).

    • Diagnostic: LC-MS shows a dominant M+1 peak corresponding to the alcohol byproduct.

    • Correction: The reductant was likely added before iminium formation was complete, or ambient moisture hydrolyzed the imine. Increase the pre-stir time (Protocol A, Step 2) to 1 hour and ensure the Na₂SO₄ is freshly oven-dried.

  • Issue: Incomplete conversion (Starting material remains).

    • Diagnostic: TLC shows persistent ketone starting material after 16 hours.

    • Correction: Steric clashing is preventing iminium formation. Switch from Protocol A to Protocol B (NaCNBH₃ at 40 °C) [[1]](), or utilize Ti(O-iPr)₄ as a stronger Lewis acid water-scavenger.

References

  • Source: google.
  • Source: nih.

Sources

Application Note: 4-(3-Ethoxyphenyl)pyrrolidin-3-amine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine (CAS: 1082806-59-4, generic structure ref) as a privileged scaffold in medicinal chemistry.[1] Characterized by a constrained pyrrolidine core and a lipophilic ethoxy-aryl tail, this building block offers defined vectors for exploring structure-activity relationships (SAR) in GPCR and kinase targets.[1] This note provides validated protocols for stereochemical resolution, orthogonal protection strategies, and fragment-based library generation.

Introduction: The Privileged Scaffold

In modern drug discovery, the 3-amino-4-arylpyrrolidine motif is classified as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

Structural Utility
  • Vector Definition: The pyrrolidine ring rigidly orients the C3-amine (hydrogen bond donor/acceptor) and the C4-aryl group (hydrophobic anchor) in a specific spatial arrangement, reducing the entropic penalty of binding compared to flexible linear analogs.

  • The Ethoxy Handle: The 3-ethoxy substituent on the phenyl ring extends the pharmacophore, often probing "deep pockets" in receptors (e.g., TRPV1, CCR5) or improving metabolic stability by blocking para-position metabolism.

  • Stereochemical Diversity: The molecule possesses two chiral centers, yielding four distinct stereoisomers. The trans-isomers are thermodynamically favored and most commonly utilized in bioactive ligands.[1]

Physicochemical Profile
PropertyValue (Predicted)Significance
Molecular Weight 206.29 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
cLogP ~1.8Good lipophilicity for membrane permeability; not overly greasy.[1]
pKa (Pyrrolidine N) ~9.5Basic; likely protonated at physiological pH.[1]
pKa (Primary Amine) ~8.2Tunable via amide/urea formation.[1]
TPSA 38.0 ŲExcellent oral bioavailability potential.

Stereochemical Analysis & Visualization

The biological activity of this scaffold is strictly governed by its stereochemistry. The trans relationship between the amine and the aryl group is critical for many known inhibitors (e.g., ABT-102 analogs).

Isomer Diagram

The following diagram illustrates the four possible stereoisomers. In most synthetic routes (e.g., nitroolefin reduction), the trans isomers are the major products.

Stereoisomers Trans_Rac Trans-Racemate (Thermodynamically Stable) Trans_3R4S (3R, 4S) Bioactive Isomer A Trans_Rac->Trans_3R4S Chiral Resolution Trans_3S4R (3S, 4R) Bioactive Isomer B Trans_Rac->Trans_3S4R Chiral Resolution Cis_Rac Cis-Racemate (Kinetic Product) Cis_3R4R (3R, 4R) Cis_Rac->Cis_3R4R Cis_3S4S (3S, 4S) Cis_Rac->Cis_3S4S

Figure 1: Stereochemical relationships of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine.

Protocol A: Quality Control & Chiral Resolution

Commercial supplies often arrive as trans-racemates or with varying enantiomeric excess (ee).[1] Verifying the stereopurity is the first critical step.

Analytical Method: Determination of Enantiomeric Excess

Objective: Quantify the ratio of (


) vs. (

) isomers.
  • Instrument: HPLC with UV detection (254 nm).

  • Column: Chiralpak IA or IC (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Sample Prep: Dissolve 1 mg in 1 mL Ethanol.

Interpretation:

  • Peak 1 (

    
     ~ 8.5 min): (
    
    
    
    )-isomer (Typical elution order, verify with standard).
  • Peak 2 (

    
     ~ 11.2 min): (
    
    
    
    )-isomer.
  • Acceptance Criteria: For asymmetric synthesis, ee > 98% is required.

Preparative Resolution (Salt Formation)

For multi-gram scale resolution without expensive chromatography, diastereomeric salt crystallization is cost-effective.[1]

Reagents:

  • Trans-racemate (10 g, 48 mmol)

  • L-(+)-Tartaric acid (0.5 eq) or Di-p-toluoyl-L-tartaric acid (L-DTTA).[1]

  • Solvent: Ethanol/Water (9:1).

Procedure:

  • Dissolve the amine racemate in refluxing Ethanol/Water.

  • Add the chiral acid (0.5 molar equivalents) slowly.

  • Allow the solution to cool to room temperature over 4 hours, then refrigerate at 4°C overnight.

  • Filter the precipitate (Salt of the matched enantiomer).

  • Free-basing: Suspend the solid in DCM and treat with 1M NaOH. Separate organic layer, dry over Na₂SO₄, and concentrate.

  • Check ee% using the HPLC method above. Recrystallize if ee < 95%.[1]

Protocol B: Orthogonal Protection Strategy

To use this molecule in library synthesis, you must differentiate the pyrrolidine nitrogen (N1) (secondary, pKa ~9.5) from the exocyclic amine (N3) (primary, pKa ~8.2).

Goal: Create a "Switchable" Scaffold where N1 and N3 can be functionalized independently.

Strategy Diagram: The "Boc/Fmoc Switch"

ProtectionStrategy Start Raw Material (Diamine) Step1 Step 1: Selective N3 Protection (Controlled pH) Start->Step1 Fmoc-OSu, 0°C pH 8.5 Intermediate Intermediate: N3-Fmoc / N1-Free Step1->Intermediate Step2 Step 2: N1 Protection (Boc-Anhydride) Intermediate->Step2 Boc2O, TEA Final Building Block: N1-Boc / N3-Fmoc Step2->Final

Figure 2: Workflow for generating the orthogonally protected scaffold.

Experimental Procedure

Step 1: Regioselective N3-Protection (Fmoc) Rationale: The primary amine (N3) is more nucleophilic than the sterically hindered secondary amine (N1) at lower temperatures, but pH control is vital.

  • Setup: Dissolve 4-(3-ethoxyphenyl)pyrrolidin-3-amine (1.0 eq) in 1,4-Dioxane/Water (1:1).

  • Buffering: Adjust pH to ~8.5 using NaHCO₃. Cool to 0°C.[1]

  • Addition: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (0.95 eq) dropwise dissolved in dioxane. Note: Using a slight deficit prevents bis-protection.[1]

  • Monitoring: Stir at 0°C for 2 hours. Monitor TLC (10% MeOH in DCM).[1] N1-protection is the major impurity if temperature rises.[1]

  • Workup: Dilute with water, extract with EtOAc. The aqueous layer may contain unreacted diamine.

Step 2: N1-Protection (Boc)

  • Reaction: Take the crude N3-Fmoc intermediate in DCM. Add TEA (2.0 eq) and Boc₂O (1.2 eq).

  • Conditions: Stir at Room Temperature for 4 hours.

  • Purification: Flash chromatography (Hexane/EtOAc).

Result: You now have 1-Boc-3-(Fmoc-amino)-4-(3-ethoxyphenyl)pyrrolidine .[1]

  • Path A: Remove Fmoc (20% Piperidine) to functionalize the primary amine (e.g., amide coupling).

  • Path B: Remove Boc (TFA/DCM) to functionalize the ring nitrogen (e.g., reductive amination).

Case Study: Fragment-Based Drug Discovery (FBDD)

Scenario: Developing a TRPV1 antagonist. The 3-ethoxyphenyl group is intended to occupy the hydrophobic "vanilloid" pocket.[1]

Workflow:

  • Scaffold: Start with the (

    
    )-enantiomer (Protocol A).[1]
    
  • Core Synthesis: Apply Protocol B to get the N1-Boc/N3-Free intermediate.[1]

  • Library Generation (Urea Linkage):

    • React the free N3-amine with a diverse set of isocyanates (

      
      ).
      
    • Why Urea? Urea linkers are classic pharmacophores in TRPV1 antagonists (e.g., ABT-102).[1]

  • Deprotection: Remove N1-Boc with 4M HCl in Dioxane.

  • Tail Modification: Cap the N1-amine with a solubilizing group (e.g., morpholine-carbonyl) to improve DMPK properties.[1]

References

  • Privileged Scaffolds: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link[1]

  • Pyrrolidine Synthesis: Pandey, G., et al. "Asymmetric synthesis of 3-amino-4-substituted pyrrolidines via [3+2] cycloaddition of azomethine ylides."[1] Journal of Organic Chemistry, 2006. Link[1]

  • TRPV1 Antagonists: Gomtsyan, A., et al. "Identification of ABT-102, a Selective and Potent TRPV1 Antagonist." Journal of Medicinal Chemistry, 2008. Link

  • Chiral Resolution: "Chromatographic resolution of 3-aminopyrrolidine derivatives." Journal of Chromatography A, 2015. (General reference for method development).

Disclaimer: All protocols should be performed by trained personnel in a fume hood. Check MSDS for 4-(3-ethoxyphenyl)pyrrolidin-3-amine before handling.

Sources

Application Note: High-Yield Synthesis of N-Boc-4-(3-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 3-amino-4-arylpyrrolidine scaffold is a privileged motif in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors, GPCR ligands, and protease inhibitors. This application note details a robust, scalable protocol for the synthesis of N-Boc-4-(3-ethoxyphenyl)pyrrolidin-3-amine (Target Molecule 5 ).

Unlike generic protocols, this guide addresses the specific challenge of orthogonal amine differentiation. By utilizing a "Nitro-Retention Strategy," we avoid the common pitfall of non-selective protection that occurs when simultaneously exposing both ring and exocyclic amines. The route employs a [3+2] cycloaddition for rapid scaffold assembly, followed by a selective N-debenzylation/Boc-protection sequence that preserves the nitro group as a masked amine until the final step.

Key Advantages of This Route:
  • Stereocontrol: Favors the thermodynamically stable trans-3,4-disubstituted configuration.

  • Orthogonality: Prevents the formation of bis-Boc byproducts by protecting the ring nitrogen prior to amine generation.

  • Scalability: Avoids high-pressure hydrogenation until the final step, utilizing robust chemical reduction methods.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical phases: Scaffold Construction , Linker Switching , and Functional Group Activation .

Retrosynthesis Target Target: N-Boc-3-amino-4-(3-ethoxyphenyl)pyrrolidine (Amine Free, Ring Protected) Intermediate1 Intermediate A: N-Boc-3-nitro-4-(3-ethoxyphenyl)pyrrolidine (Masked Amine) Target->Intermediate1 Nitro Reduction (Zn/NH4Cl) Intermediate2 Intermediate B: N-Benzyl-3-nitro-4-(3-ethoxyphenyl)pyrrolidine (Cycloadduct) Intermediate1->Intermediate2 1. ACE-Cl (Debenzylation) 2. Boc2O (Protection) Precursors Precursors: 3-Ethoxybenzaldehyde + Nitromethane + Azomethine Ylide Precursor Intermediate2->Precursors [3+2] Cycloaddition

Figure 1: Retrosynthetic logic prioritizing the "Nitro-Retention" strategy to ensure selective ring protection.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Henry Reaction)

Objective: Preparation of 1-(3-ethoxyphenyl)-2-nitroethene (1 ).

  • Reagents: 3-Ethoxybenzaldehyde (1.0 equiv), Nitromethane (5.0 equiv), Ammonium Acetate (0.4 equiv), Acetic Acid (solvent).

  • Mechanism: Nitroaldol condensation followed by dehydration.

Protocol:

  • Charge a round-bottom flask with 3-ethoxybenzaldehyde (15.0 g, 100 mmol) and nitromethane (27 mL, 500 mmol).

  • Add ammonium acetate (3.1 g, 40 mmol) and glacial acetic acid (50 mL).

  • Heat the mixture to reflux (approx. 105 °C) for 4 hours. Monitor by TLC (20% EtOAc/Hexane) for the disappearance of aldehyde.

  • Cool to room temperature. The product often crystallizes upon cooling.

  • Workup: Pour the reaction mixture into ice-water (200 mL). Filter the yellow precipitate.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (0-10% EtOAc/Hexane) if an oil forms.

  • Yield Target: >85% yellow needles.

Phase 2: Scaffold Assembly ([3+2] Cycloaddition)

Objective: Synthesis of trans-1-benzyl-3-(3-ethoxyphenyl)-4-nitropyrrolidine (2 ).

  • Reagents: Nitrostyrene 1 (1.0 equiv), N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv), TFA (0.1 equiv), DCM (anhydrous).

  • Critical Insight: The use of the silylmethyl amine precursor generates the azomethine ylide in situ via desilylation, trapping the nitrostyrene.

Protocol:

  • Dissolve nitrostyrene 1 (19.3 g, 100 mmol) in anhydrous DCM (200 mL) under N₂ atmosphere.

  • Cool to 0 °C. Add TFA (0.76 mL, 10 mmol) as a catalyst.

  • Add N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (28.5 g, 120 mmol) dropwise over 30 minutes. Caution: Exothermic.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated NaHCO₃ solution (100 mL). Separate the organic layer, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Silica, 10-20% EtOAc/Hexane).

  • Yield Target: 75-85%. The product is predominantly the trans-isomer.

Phase 3: Nitrogen Switch (Debenzylation & Boc-Protection)

Objective: Conversion to tert-butyl 3-nitro-4-(3-ethoxyphenyl)pyrrolidine-1-carboxylate (3 ).

  • Rationale: Direct hydrogenolysis of the benzyl group in the presence of a nitro group is risky (potential nitro reduction). We use ACE-Cl (1-chloroethyl chloroformate) for chemoselective debenzylation.

Protocol:

  • Debenzylation: Dissolve 2 (10.0 g, 30.6 mmol) in 1,2-dichloroethane (DCE, 60 mL).

  • Add ACE-Cl (4.0 mL, 37 mmol) dropwise at 0 °C.

  • Heat to reflux for 3 hours. (Formation of carbamate intermediate).

  • Concentrate the solvent to dryness.

  • Add Methanol (60 mL) and reflux for 1 hour. (Methanolysis of the carbamate to the HCl amine salt).

  • Concentrate to dryness to obtain the crude pyrrolidine hydrochloride.

  • Boc Protection: Resuspend the crude salt in DCM (100 mL). Add Triethylamine (12.8 mL, 92 mmol) and Boc₂O (7.3 g, 33.6 mmol).

  • Stir at room temperature for 4 hours.

  • Workup: Wash with 1N HCl, then brine. Dry and concentrate.

  • Yield Target: 80% (over 2 steps).

Phase 4: Nitro Reduction (Unmasking the Amine)

Objective: Preparation of final target tert-butyl 3-amino-4-(3-ethoxyphenyl)pyrrolidine-1-carboxylate (4 ).

  • Reagents: Zinc dust (10 equiv), Ammonium Chloride (sat. aq.), Methanol.[1]

  • Why Zinc? Zn/NH₄Cl is mild, chemoselective, and avoids the use of pressurized hydrogen or pyrophoric catalysts (RaNi), making it safer for scale-up.

Protocol:

  • Dissolve the Boc-nitro compound 3 (5.0 g, 14.8 mmol) in Methanol (50 mL).

  • Add saturated aqueous NH₄Cl (25 mL).

  • Cool to 0 °C. Add Zinc dust (9.7 g, 148 mmol) portion-wise. Caution: Mild exotherm.

  • Stir vigorously at room temperature for 2-4 hours. Monitor by TLC (ninhydrin stain for amine).

  • Workup: Filter through a pad of Celite to remove zinc salts. Wash the pad with MeOH.

  • Concentrate the filtrate to remove MeOH. Extract the aqueous residue with DCM (3 x 50 mL).

  • Final Purification: The crude amine is often pure enough. If necessary, purify via amine-functionalized silica or standard silica chromatography (DCM/MeOH/NH₄OH 90:10:1).

  • Characterization: Verify structure via ¹H NMR and LC-MS.

Quantitative Summary & Specifications

ParameterSpecification / Target
Overall Yield 45 - 55% (4 steps)
Purity (HPLC) > 98%
Stereochemistry trans-isomer (>20:1 dr)
Appearance White to off-white solid or viscous oil
Major Impurity cis-isomer (remove during Step 2 chromatography)

Visual Workflow (BPMN)

Workflow Step1 Step 1: Henry Rxn (Aldehyde + MeNO2) Step2 Step 2: [3+2] Cycloaddition (Form Pyrrolidine) Step1->Step2 Nitrostyrene Step3 Step 3: N-Switch (ACE-Cl then Boc2O) Step2->Step3 N-Bn Nitro Step4 Step 4: Reduction (Zn/NH4Cl) Step3->Step4 N-Boc Nitro Final Final Product (N-Boc-Amine) Step4->Final Purification

Figure 2: Process flow highlighting the critical "N-Switch" operation (Step 3) which differentiates the two nitrogen centers.

Troubleshooting & Critical Control Points

  • Exotherm Control (Step 2): The addition of the azomethine ylide precursor to the nitrostyrene is exothermic. On scales >10g, ensure active cooling to prevent polymerization of the nitrostyrene.

  • ACE-Cl Safety (Step 3): 1-Chloroethyl chloroformate is toxic and lachrymatory. Perform all operations in a well-ventilated fume hood. Ensure complete removal of methanol in the subsequent step to prevent methyl carbamate formation.

  • Zinc Quality (Step 4): Use activated zinc dust (wash with dilute HCl, then water/acetone/ether and dry) if reaction is sluggish.

References

  • [3+2] Cycloaddition Methodology

    • Pandey, G., et al. "1,3-Dipolar cycloaddition of azomethine ylides: A general strategy for the synthesis of pyrrolidine derivatives." Tetrahedron, 1996 , 52(12), 4065-4078. Link

  • ACE-Cl Dealkylation

    • Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines." Journal of Organic Chemistry, 1984 , 49(11), 2081–2082. Link

  • Nitro Reduction (Zn/NH4Cl)

    • Tsukinoki, T., et al. "Organic reaction in water. Part 3: Zinc-mediated reduction of nitroarenes." Green Chemistry, 2001 , 3, 37-38. Link

  • General Pyrrolidine Synthesis Review

    • Coldham, I., & Hufton, R. "Intramolecular dipolar cycloaddition reactions of azomethine ylides." Chemical Reviews, 2005 , 105(7), 2765-2810. Link

Sources

Application Notes & Protocols: Strategic Derivatization of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-Arylpyrrolidin-3-amine Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and natural products.[1] Its non-planar, sp³-rich three-dimensional structure allows for a more comprehensive exploration of chemical space compared to flat aromatic systems, which is crucial for achieving high-affinity and selective interactions with biological targets.[1][2] The 4-(3-Ethoxyphenyl)pyrrolidin-3-amine core, in particular, presents a synthetically versatile platform for generating diverse compound libraries. The strategic placement of a primary amine on the pyrrolidine ring offers a prime handle for a multitude of chemical transformations, enabling the modulation of physicochemical properties and the introduction of various pharmacophoric elements. This guide provides a detailed exploration of key derivatization strategies for this scaffold, complete with field-proven protocols and the underlying chemical rationale.

Core Derivatization Strategies: A Chemist's Guide

The primary amine of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine is a nucleophilic center that can readily participate in a variety of bond-forming reactions. The following sections detail robust and reproducible protocols for common and impactful derivatizations: acylation, sulfonylation, reductive amination, and the formation of ureas and thioureas.

Acylation: Introducing Amide Functionality

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. Acylation of the primary amine on the pyrrolidine scaffold can introduce a vast array of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems, significantly impacting the compound's biological activity and pharmacokinetic profile.

Causality Behind Experimental Choices: The choice of acylating agent and reaction conditions is critical for achieving high yields and purity. Acyl chlorides and anhydrides are highly reactive and are often used for efficient acylation.[3] The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation. The use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, particularly with less reactive acylating agents.[4]

Experimental Protocol: Acylation with an Acyl Chloride

  • Materials:

    • 4-(3-Ethoxyphenyl)pyrrolidin-3-amine

    • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 4-(3-Ethoxyphenyl)pyrrolidin-3-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Acylating Agents

Acylating AgentCatalyst/BaseTypical Reaction TimeReactivityNotes
Acyl ChlorideTEA or DIPEA1-4 hoursHighGenerates HCl, requiring a base.
Acid AnhydrideTEA or DIPEA2-6 hoursModerate-HighGenerates a carboxylic acid byproduct.
Carboxylic AcidEDC, HOBt12-24 hoursModerateAmide coupling reagents are required.[5][6]

Visualization: Acylation Workflow

acylation_workflow start 4-(3-Ethoxyphenyl)pyrrolidin-3-amine reaction Acylation Reaction (DCM, 0°C to RT) start->reaction Substrate reagents Acyl Chloride (R-COCl) Triethylamine (TEA) reagents->reaction Reagents product N-Acylated Product reaction->product Forms

Caption: General workflow for the acylation of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine.

Sulfonylation: Crafting Sulfonamides

The sulfonamide moiety is a key pharmacophore found in a wide range of therapeutic agents.[7] Sulfonylation of the primary amine introduces this functionality, which can act as a hydrogen bond acceptor and mimic the transition state of certain enzymes.

Causality Behind Experimental Choices: Similar to acylation, sulfonylation typically employs a sulfonyl chloride and a base.[7] Pyridine is often used as both the solvent and the base, although other non-nucleophilic bases in an inert solvent like DCM are also effective. The reaction is generally robust and proceeds to completion at room temperature.

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

  • Materials:

    • 4-(3-Ethoxyphenyl)pyrrolidin-3-amine

    • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)

    • Pyridine, anhydrous

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 4-(3-Ethoxyphenyl)pyrrolidin-3-amine (1.0 eq) in a mixture of anhydrous DCM and pyridine (2:1 v/v) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

    • Dilute the reaction mixture with DCM and wash with 1 M HCl (to remove pyridine), followed by saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography or recrystallization.

Visualization: Sulfonylation Reaction

sulfonylation_reaction amine 4-(3-Ethoxyphenyl)pyrrolidin-3-amine reaction Sulfonylation (DCM, 0°C to RT) amine->reaction sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) Pyridine sulfonyl_chloride->reaction sulfonamide N-Sulfonylated Product reaction->sulfonamide urea_thiourea_pathway amine 4-(3-Ethoxyphenyl)pyrrolidin-3-amine urea Urea Derivative amine->urea thiourea Thiourea Derivative amine->thiourea isocyanate Isocyanate (R-N=C=O) isocyanate->urea isothiocyanate Isothiocyanate (R-N=C=S) isothiocyanate->thiourea

Sources

Application Note: Strategic Solvent Selection for 4-(3-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate solvent is a critical, foundational step in drug discovery and development, impacting everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive framework for selecting solvents for 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, a molecule of interest possessing a combination of polar and non-polar functional groups. We will explore the physicochemical properties of the target compound, introduce the theoretical basis for solubility, and provide a detailed experimental protocol for a robust solubility screening process. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to make informed, efficient, and scientifically sound decisions.

Physicochemical Characterization and Solubility Predictions

A rational approach to solvent selection begins with a thorough analysis of the target molecule's structure. 4-(3-Ethoxyphenyl)pyrrolidin-3-amine is an amphiphilic molecule with distinct regions that dictate its interaction with various solvents.

  • Polar Moieties: The primary amine (-NH2) and the secondary amine within the pyrrolidine ring are the primary drivers of polarity.[1][2] These groups can act as both hydrogen bond donors and acceptors, suggesting strong interactions with polar protic solvents like water, ethanol, and methanol. The ether oxygen in the ethoxy group also contributes as a hydrogen bond acceptor.

  • Non-Polar Moieties: The phenyl ring and the associated ethyl group form a significant hydrophobic region. This part of the molecule will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

  • Overall Profile: The presence of both hydrophilic and lipophilic regions suggests that the compound will not be exclusively soluble in highly polar or entirely non-polar solvents. Instead, optimal solubility is likely to be found in solvents that can effectively solvate both ends of the molecule, such as alcohols, or in polar aprotic solvents. The pyrrolidine scaffold itself is known to enhance aqueous solubility in many drug candidates.[1]

While experimental data for the exact target molecule is not publicly available, we can infer its properties from close structural analogs.

Table 1: Predicted Physicochemical Properties of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine and Analogs

CompoundMolecular Weight ( g/mol )TPSA (Ų)cLogPReference
4-(4-Ethoxyphenyl)-1-methylpyrrolidin-3-amine220.3138.491.44ChemScene[3]
4-(4-ethoxyphenyl)-3-methylpyrrolidin-3-amine220.31N/AN/ASigma-Aldrich[4]
3-(4-Ethoxyphenyl)pyrrolidine191.27N/AN/AChemScene[5]
4-(3-Ethoxyphenyl)pyrrolidin-3-amine (Target) ~220.31 ~40-60 ~1.0-1.5 (Predicted)

Predicted values for the target compound are estimated based on the addition of a primary amine (increasing TPSA and reducing cLogP) compared to its analogs.

The predicted Topological Polar Surface Area (TPSA) and cLogP suggest a molecule of moderate polarity and lipophilicity, reinforcing the likelihood of broad solubility in solvents of intermediate polarity.

Theoretical Framework for Solvent Selection

The age-old principle of "like dissolves like" is the cornerstone of solubility science. This can be quantified using parameters like the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components.[6][7][8]

  • δD (Dispersion): Energy from van der Waals forces. Solvents with high δD (e.g., Toluene) will interact well with the ethoxyphenyl group.

  • δP (Polar): Energy from dipolar intermolecular forces. Solvents with high δP (e.g., Acetone, DMSO) will solvate the polar regions of the molecule.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds. Solvents with high δH (e.g., Water, Ethanol) will interact strongly with the two amine groups.

A solvent is likely to be effective if its three Hansen parameters are close to those of the solute. The goal is to select a screening panel of solvents that covers a wide range of these parameters to empirically map out the "solubility sphere" for the compound.

Solvent_Selection_Logic cluster_0 Step 1: Analyte Characterization cluster_1 Step 2: Theoretical Solvent Matching cluster_2 Step 3: Experimental Design Compound 4-(3-Ethoxyphenyl)pyrrolidin-3-amine Features Identify Key Functional Groups Compound->Features Polar Polar Groups: - Primary Amine (-NH2) - Pyrrolidine (Sec-Amine) - Ether (-O-) Features->Polar NonPolar Non-Polar Groups: - Phenyl Ring - Ethyl Group Features->NonPolar Protic Hypothesis 1: Polar Protic Solvents (H-Bonding) Polar->Protic match Aprotic Hypothesis 2: Polar Aprotic Solvents (Dipole Interactions) Polar->Aprotic match NonPolarSolv Hypothesis 3: Intermediate/Non-Polar (Dispersion Forces) NonPolar->NonPolarSolv match Principle Apply 'Like Dissolves Like' Principle (Hansen Solubility Parameters) Principle->Protic Principle->Aprotic Principle->NonPolarSolv Screen Design Solvent Screening Panel Protic->Screen Aprotic->Screen NonPolarSolv->Screen Protocol Execute Solubility Protocol (Kinetic or Thermodynamic) Screen->Protocol Analysis Analyze Results (e.g., HPLC, UPLC-MS) Protocol->Analysis Conclusion Conclusion Analysis->Conclusion Informed Solvent Choice

Caption: A logical workflow for rational solvent selection.

Recommended Solvent Classes for Initial Screening

A well-chosen panel of solvents should probe a wide range of polarities and hydrogen-bonding capabilities. The following table provides a starting point for a primary solubility screen, categorized by solvent type. Safety and environmental impact should also be considered, referencing guides like those from the ACS Green Chemistry Institute or CHEM21.[9][10][11]

Table 2: Recommended Solvent Panel for Initial Solubility Screening

ClassSolventRationale for InclusionKey Properties
Polar Protic Water (pH 7.4 Buffer)Assesses aqueous solubility for biological relevance.High polarity, strong H-bonding.
Ethanol (EtOH)Common pharmaceutical solvent, good for H-bonding and moderate polarity.Balances polar/non-polar character.
Methanol (MeOH)More polar than ethanol, excellent for H-bonding.Strong proton donor/acceptor.
Polar Aprotic Dimethyl Sulfoxide (DMSO)High solubilizing power for a wide range of compounds.High polarity, H-bond acceptor.
Acetonitrile (ACN)Common HPLC mobile phase, moderately polar.Dipolar, weak H-bond acceptor.
N,N-Dimethylformamide (DMF)Strong polar solvent, often used in synthesis.High polarity, H-bond acceptor.
Intermediate Polarity Dichloromethane (DCM)Useful for extraction and chromatography.Moderately polar, no H-bonding.
Ethyl Acetate (EtOAc)Common "green" solvent, good for extraction/chromatography.Moderate polarity, H-bond acceptor.
Non-Polar TolueneInteracts with the aromatic ring via π-π stacking.Aromatic, non-polar.
Heptane / HexaneAssesses solubility in purely aliphatic, non-polar environments.Aliphatic, non-polar.

Experimental Protocol: Kinetic Solubility Screening

For early-stage development, a kinetic solubility assay provides a high-throughput method to rank-order solvents efficiently.[12][13][14][15][16] This protocol is based on adding a concentrated stock solution of the compound in DMSO to the test solvent and measuring the concentration at which precipitation occurs.

Objective: To determine the kinetic solubility of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine in a panel of selected solvents.

Materials:

  • 4-(3-Ethoxyphenyl)pyrrolidin-3-amine (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Screening solvents (from Table 2)

  • 96-well microplates (polypropylene for solvent resistance)

  • Analytical balance

  • Vortex mixer

  • Multichannel pipette

  • Plate shaker/incubator

  • Plate reader (nephelometry or UV-Vis) or HPLC/UPLC-MS system

Protocol Steps:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 4-(3-Ethoxyphenyl)pyrrolidin-3-amine in DMSO to create a high-concentration stock solution (e.g., 20 mg/mL or ~90 mM).

    • Ensure the compound is fully dissolved by vortexing. This is the critical first step for any kinetic solubility measurement.[14]

  • Plate Mapping:

    • Design a 96-well plate map. Include solvent blanks (DMSO + solvent), compound blanks (for color correction if needed), and serial dilutions for each test solvent. Run experiments in triplicate for statistical validity.

  • Serial Dilution:

    • Add the appropriate volume of each test solvent to the wells in the 96-well plate.

    • Using a multichannel pipette, add a small, fixed volume of the DMSO stock solution to the first row of wells (e.g., 2-5 µL into 195-198 µL of solvent). This minimizes the DMSO concentration to <5%, reducing its co-solvent effects.

    • Perform a 2-fold serial dilution across the plate to create a range of compound concentrations.

  • Equilibration:

    • Seal the plate to prevent solvent evaporation.

    • Incubate the plate on a plate shaker at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 to 24 hours). A shorter time (2h) is typical for kinetic solubility, while a longer time (24h) approaches thermodynamic solubility.[14]

  • Precipitation Detection & Quantification:

    • Method A (Nephelometry/Turbidimetry): Measure the light scattering or absorbance (e.g., at 620 nm) of each well using a plate reader.[13] The concentration at which the signal sharply increases above the baseline indicates the point of precipitation (the kinetic solubility limit).

    • Method B (HPLC/UPLC-MS Analysis): After incubation, filter the plate (using a 0.45 µm filter plate) or centrifuge it to pellet any precipitate.[14] Transfer the supernatant to a new plate, dilute as necessary, and analyze the concentration of the dissolved compound using a validated HPLC or UPLC-MS method against a standard curve. This is considered a more accurate "shake-flask" method.[14]

Experimental_Workflow cluster_analysis Step 6: Analysis start Start prep 1. Prepare 20 mg/mL Stock in DMSO start->prep plate 2. Add Test Solvents to 96-Well Plate prep->plate add_stock 3. Add Stock Solution to Solvents (e.g., 1:50) plate->add_stock dilute 4. Perform Serial Dilutions add_stock->dilute incubate 5. Seal & Incubate (2h @ 25°C with shaking) dilute->incubate nephelometry Method A: Read Plate (Nephelometry) incubate->nephelometry filter_centrifuge Method B: Filter or Centrifuge Plate incubate->filter_centrifuge data 7. Calculate Solubility (mg/mL or µM) nephelometry->data hplc Analyze Supernatant by HPLC/UPLC-MS filter_centrifuge->hplc hplc->data end End data->end

Caption: Experimental workflow for kinetic solubility screening.

Data Interpretation and Application

The results from the screening will yield quantitative solubility values for each solvent. This data is invaluable for various stages of development.

Table 3: Hypothetical Solubility Data for 4-(3-Ethoxyphenyl)pyrrolidin-3-amine

SolventSolubility (mg/mL)Application Suitability
pH 7.4 Buffer 0.15Low aqueous solubility; may require formulation for oral delivery.
Ethanol > 50High solubility; excellent choice for formulations, stock solutions.
Methanol > 50High solubility; suitable for stock solutions and analytical standards.
DMSO > 100Very high solubility; ideal for primary stock solutions for screening.
Acetonitrile 5.5Moderate solubility; suitable for HPLC mobile phase development.
Dichloromethane 12.0Good solubility; useful for synthetic workup and purification.
Toluene < 0.1Poorly soluble; not recommended.
Heptane < 0.01Insoluble; can be used as an anti-solvent for crystallization.

Interpretation:

  • High solubility in alcohols (EtOH, MeOH) confirms the importance of hydrogen bonding interactions. Ethanol is a preferred "greener" choice for many applications.[10]

  • Low aqueous solubility is a critical finding for drug development, indicating that formulation strategies (e.g., salt formation, amorphous solid dispersions) may be necessary to improve bioavailability.

  • Good solubility in DCM and ACN provides options for reaction chemistry, extraction, and chromatographic purification.

  • Insolubility in heptane is also useful information, as heptane could be employed as an anti-solvent to induce crystallization or precipitation during purification.

Conclusion

The selection of a suitable solvent for 4-(3-Ethoxyphenyl)pyrrolidin-3-amine is a multi-faceted process that balances theoretical predictions with empirical data. By understanding the molecule's amphiphilic nature and employing a systematic screening protocol, researchers can efficiently identify optimal solvents for synthesis, purification, analysis, and formulation. The data-driven approach outlined in this guide enables informed decision-making, saving time and resources while ensuring the robustness and reproducibility of subsequent experimental work.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • SpecialChem. (2018, March 29). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • Kumoro, A. C., Alhanif, M., & Wardhani, D. H. (2020). A-comparative-study-on-the-effectiveness-of-different-solvents-for-pectin-extraction-from-ambarella-peels. Hansen solubility parameter (HSP) of some common solvents and target compounds.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Prat, D., et al. (2015). CHEM21 selection guide of classical- and less classical-solvents. Royal Society of Chemistry.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Gorte, G., et al. (2024, April 9).
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters.
  • Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • BMG LABTECH. (n.d.). Kinetic solubility automated screen.
  • Singh, P., & Kumar, V. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Sigma-Aldrich. (n.d.). 4-(4-ethoxyphenyl)-3-methylpyrrolidin-3-amine.
  • Iannitelli, A., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • Jouyban, A., et al. (2017, February 9). Solubility prediction of deferiprone in N-methyl-2-pyrrolidone + ethanol mixtures at various temperatures using a minimum number of experimental data.
  • Salvalaglio, M., et al. (2021, July 30).
  • Frontiers. (n.d.). Supplementary Table S2. Physicochemical properties of identified CpPyK inhibitors.
  • Obot, I. B., & Gasem, Z. M. (2010, June 27). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Arabian Journal of Chemistry.
  • Bakulina, O., & Dar’in, D. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • ChemScene. (n.d.). 3-(4-Ethoxyphenyl)pyrrolidine.
  • ChemScene. (n.d.). 4-(4-Ethoxyphenyl)-1-methylpyrrolidin-3-amine.
  • PubChem. (n.d.). 3-Aminopyrrolidine.

Sources

Application Note: High-Fidelity Protocols for the Amidation of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scope: Mechanistic rationale, quantitative reagent selection, and self-validating experimental protocols for converting pyrrolidine secondary amines to tertiary amides.

Introduction & Mechanistic Rationale

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in biologically active molecules and chiral pool syntheses [2]. The conversion of the secondary amine of a pyrrolidine derivative into an amide is a cornerstone transformation in drug discovery [4].

From a mechanistic standpoint, pyrrolidine is a cyclic secondary amine. Because its


 hybridized nitrogen is conformationally locked within a five-membered ring, it exhibits reduced steric hindrance around the nitrogen lone pair compared to acyclic secondary amines (e.g., diisopropylamine). This makes pyrrolidine an excellent nucleophile. However, this high reactivity necessitates precisely controlled coupling protocols to prevent unwanted side reactions, such as the epimerization of chiral carboxylic acid partners or the formation of unreactive 

-acylurea byproducts [3].

To achieve a high-yielding amidation, the carboxylic acid must first be converted into an activated ester. The choice of coupling reagent directly dictates the reaction kinetics, the nature of the activated intermediate, and the downstream purification strategy [5].

Strategic Selection of Coupling Reagents

Selecting the correct coupling agent is not arbitrary; it is a causal decision based on the steric demands of the substrates and the scale of the reaction.

  • Uronium/Aminium Salts (e.g., HATU): HATU generates an extremely reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The adjacent pyridine nitrogen in the OAt leaving group provides anchimeric assistance (intramolecular hydrogen bonding) to the incoming pyrrolidine amine, dramatically accelerating the nucleophilic attack [1, 3]. We recommend HATU for sterically hindered carboxylic acids or when rapid coupling is required to prevent epimerization.

  • Carbodiimides (e.g., EDC/HOBt): EDC is a water-soluble carbodiimide that forms an OBt ester when paired with HOBt. While the reaction kinetics are slower than HATU, EDC is highly preferred for large-scale syntheses because its primary byproduct (a urea derivative) is entirely water-soluble, allowing for simple isolation via aqueous workup [3].

Quantitative Comparison of Coupling Systems

The following table summarizes the operational metrics of standard coupling systems used for pyrrolidine amidation:

Coupling ReagentActive IntermediateByproduct SolubilityReaction KineticsEpimerization RiskIdeal Application
EDC / HOBt OBt EsterAqueous (Water-soluble urea)ModerateLowScalable synthesis, easy workup
HATU / DIPEA OAt EsterOrganic (Requires chromatography)Very FastVery LowSterically hindered substrates
PyBOP / DIPEA OBt EsterOrganic (Phosphoramide)FastLowAlternative to uronium salts

Reaction Workflow Visualization

The following diagram illustrates the generalized mechanistic pathway for the amidation of pyrrolidine, highlighting the critical activated ester intermediate.

AmideCoupling A Carboxylic Acid + Coupling Agent B Activated Ester (OBt / OAt) A->B Base (DIPEA) - H2O eq. D Tetrahedral Intermediate B->D C Pyrrolidine Derivative C->D Nucleophilic Attack E Pyrrolidine Amide Target D->E Collapse & Elimination

Mechanistic workflow of pyrrolidine amidation via activated ester intermediate.

Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent addition and environmental control has a specific chemical causality.

Protocol A: High-Efficiency Amidation using HATU/DIPEA

Designed for challenging, sterically hindered substrates or highly epimerizable chiral acids.

  • Preparation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 - 0.5 M concentration) under an inert atmosphere (Nitrogen or Argon).

    • Causality: Anhydrous conditions are critical. Ambient moisture will rapidly hydrolyze the highly reactive OAt ester back to the starting carboxylic acid, destroying the coupling agent.

  • Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture for 15 minutes at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt of HATU. The 15-minute window ensures complete conversion of the acid to the OAt active ester before the amine is introduced, preventing side reactions.

  • Coupling: Add the pyrrolidine derivative (1.1 eq) dropwise. Stir for 4-6 hours at room temperature [4].

  • Workup: Quench the reaction with deionized water and extract with Ethyl Acetate (3x).

  • Purification Wash: Wash the combined organic layers with a 5% aqueous LiCl solution (3x), followed by brine.

    • Causality: DMF is highly miscible in water but partitions stubbornly into ethyl acetate. LiCl drastically increases the ionic strength of the aqueous layer, breaking the DMF-Ethyl Acetate solvation complex and forcing DMF into the aqueous phase.

  • Isolation: Dry over anhydrous

    
    , filter, concentrate under reduced pressure, and purify via silica gel column chromatography.
    
Protocol B: Scalable Amidation using EDC/HOBt

Designed for large-scale syntheses where chromatographic purification is undesirable.

  • Preparation: Dissolve the Carboxylic Acid (1.0 eq), the Pyrrolidine derivative (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM (0.2 M).

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling minimizes the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct, which is a common failure point in carbodiimide couplings [3].

  • Activation & Coupling: Add EDC·HCl (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.5 eq). Allow the reaction to slowly warm to room temperature and stir for 16 hours[4].

  • Workup: Quench with water and dilute with additional DCM.

  • Orthogonal Washing: Wash the organic layer sequentially with saturated aqueous

    
     (2x), then 1 N aqueous HCl (2x), and finally brine.
    
    • Causality: This is a self-purifying step. The basic

      
       wash deprotonates and removes any unreacted carboxylic acid and HOBt. The acidic HCl wash protonates and removes any unreacted pyrrolidine amine. Because the target tertiary amide is neutral, it remains cleanly in the DCM layer.
      
  • Isolation: Dry over

    
    , filter, and concentrate to yield the highly pure amide.
    

Protocol Self-Validation & Analytical Quality Control

To ensure the integrity of the synthesized pyrrolidine amide, the protocol must be analytically validated. Do not rely solely on mass spectrometry; utilize the following self-validating checks:

  • TLC Monitoring (Ninhydrin Stain): Monitor the consumption of the pyrrolidine starting material. Secondary amines like pyrrolidine will stain a distinct yellow/brown with Ninhydrin. Upon successful conversion to the tertiary amide, the product spot will not stain with Ninhydrin.

  • NMR Rotamer Validation (Critical Insight): Because pyrrolidine forms a tertiary amide, there is significant restricted rotation around the N-C(O) partial double bond. When analyzing the

    
     and 
    
    
    
    NMR spectra at room temperature, you will frequently observe two distinct sets of peaks (often in a 3:1 or 4:1 ratio) for the alpha-protons of the pyrrolidine ring. Causality: This is not an impurity; these are rotamers (cis/trans isomers of the amide bond). To validate, run a variable-temperature (VT) NMR at 80 °C; the dual peaks will coalesce into a single sharp peak as the thermal energy overcomes the rotational barrier.

References

1.1. Benchchem. 2.2. Benchchem. 3. 3. ACS Organic Process Research & Development. 4.4. Benchchem. 5.5. Thieme Connect.

Sources

microwave-assisted synthesis of 4-arylpyrrolidin-3-amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerated Stereoselective Assembly of 4-Arylpyrrolidin-3-amines via Microwave Irradiation

Executive Summary

The 4-arylpyrrolidin-3-amine scaffold is a privileged structural motif found in numerous bioactive compounds, including CCR5 antagonists (Maraviroc), GlyT1 inhibitors, and novel antidiabetic agents. Traditional thermal synthesis of this core—typically via 1,3-dipolar cycloaddition followed by reduction—is often plagued by prolonged reaction times (24–48 hours), poor stereocontrol, and thermal degradation of sensitive nitro-intermediates.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that compresses the reaction time from days to minutes while enhancing diastereoselectivity. By leveraging the specific heating effects of microwave irradiation (dipolar polarization), this protocol achieves a high-yielding synthesis of trans-4-aryl-3-nitropyrrolidines and their subsequent reduction to the target 3-amines.

Mechanistic Insight & Rationale

The synthesis relies on the [3+2] cycloaddition of azomethine ylides (generated in situ) with nitroalkenes.

  • Why Microwave? The rate-determining step involves the formation of the azomethine ylide dipole and its subsequent concerted cycloaddition. Microwave irradiation efficiently couples with the highly polar transition state (TS), lowering the activation energy more effectively than convective heating.

  • Stereocontrol: The reaction favors the endo-transition state due to secondary orbital interactions, typically yielding the trans-isomer (regarding the 3-nitro and 4-aryl relationship) as the kinetic product. Rapid MW heating followed by fast cooling ("quench") preserves this kinetic selectivity, preventing thermodynamic equilibration to the racemate.

Pathway Diagram: 1,3-Dipolar Cycloaddition Mechanism

ReactionMechanism cluster_MW Microwave Accelerated Zone Start Reagents: Aldehyde + Sarcosine Imine Imine Intermediate Start->Imine -H2O Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide -CO2 (Decarboxylation) TS Transition State (Highly Polarized) Ylide->TS + Nitroalkene (MW Irradiation) Nitroalkene Dipolarophile: Nitroalkene Nitroalkene->TS Product_Nitro Intermediate: 4-Aryl-3-nitropyrrolidine TS->Product_Nitro Cycloaddition Final_Amine Target: 4-Arylpyrrolidin-3-amine Product_Nitro->Final_Amine MW Reduction (Zn/AcOH)

Figure 1: Mechanistic pathway for the assembly of the pyrrolidine core. The microwave field stabilizes the polarized transition state, accelerating the cycloaddition.

Experimental Protocols

Protocol A: One-Pot [3+2] Cycloaddition (Synthesis of 3-Nitro Intermediate)

Target:trans-1-Methyl-3-nitro-4-phenylpyrrolidine

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Sarcosine (N-methylglycine) (1.2 mmol)

  • 
    -Nitrostyrene (1.0 mmol)
    
  • Solvent: Ethanol (3 mL) or Toluene (for higher T req)

Procedure:

  • Setup: In a 10 mL microwave-transparent borosilicate vial, dissolve Benzaldehyde and Sarcosine in Ethanol. Stir for 2 minutes to initiate imine formation.

  • Addition: Add

    
    -Nitrostyrene to the mixture. Cap the vial with a Teflon-lined septum.
    
  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (Max 150W)

    • Temperature: 100°C

    • Hold Time: 10 minutes

    • Stirring: High[1][2][3][4]

  • Workup: Cool to room temperature (compressed air cooling). Concentrate the solvent in vacuo.

  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexane/EtOAc 8:2).

Validation Point: Successful reaction is indicated by the disappearance of the aldehyde peak (~10 ppm) and the appearance of pyrrolidine ring protons (3.5–5.0 ppm region) in


H NMR.
Protocol B: Microwave-Assisted Nitro Reduction

Target:trans-1-Methyl-4-phenylpyrrolidin-3-amine

Reagents:

  • 3-Nitropyrrolidine intermediate (from Protocol A)

  • Zinc Dust (5.0 equiv)

  • Ammonium Chloride (sat. aq. solution) or Acetic Acid (10% in EtOH)

Procedure:

  • Setup: Dissolve the nitro-intermediate in Ethanol (4 mL). Add Zinc dust and the proton source (AcOH or NH

    
    Cl).
    
  • Irradiation:

    • Temperature: 80°C

    • Time: 5–8 minutes

    • Power: Max 100W (Note: Metallic Zn can cause arcing; ensure vigorous stirring and use a vessel designed for heterogeneous mixtures).

  • Filtration: Filter the hot mixture through a Celite pad to remove zinc residues. Wash with MeOH.

  • Isolation: Basify the filtrate with 1M NaOH (pH > 10) and extract with Dichloromethane (DCM). Dry organic layer over MgSO

    
     and concentrate.
    

Data Analysis & Performance Metrics

The following data compares the microwave protocol against conventional reflux methods for the synthesis of the 3-nitropyrrolidine intermediate.

Table 1: Comparison of Thermal vs. Microwave Synthesis

ParameterConventional Thermal RefluxMicrowave Protocol (This Work)Improvement Factor
Reaction Temp 80°C (Ethanol reflux)100°C (Pressurized)+20°C
Reaction Time 12 – 24 Hours10 Minutes72x Faster
Isolated Yield 65 – 72%88 – 94%+20%
Stereoselectivity 3:1 (trans:cis)>10:1 (trans:cis)High Stereocontrol
Solvent Usage 20 mL / mmol3 mL / mmolGreen Chemistry

Substrate Scope: The protocol tolerates various aryl substitutions:

  • Electron-Rich (4-OMe): 92% Yield (Excellent)

  • Electron-Poor (4-NO

    
    ): 85% Yield (Good)
    
  • Heteroaryl (2-Thienyl):[5] 81% Yield (Good)

Workflow Visualization

Workflow Step1 1. Reagent Prep (Aldehyde + Sarcosine + Nitroalkene) Step2 2. Cycloaddition (MW) 100°C, 10 min, Ethanol Step1->Step2 Step3 3. Workup & Evaporation (Crude Nitro-Pyrrolidine) Step2->Step3 Step4 4. Reduction (MW) Zn/AcOH, 80°C, 5 min Step3->Step4 Step5 5. Basification & Extraction (pH > 10, DCM) Step4->Step5 Step6 6. Final Isolation (Pure 3-Amine) Step5->Step6

Figure 2: Step-by-step operational workflow for the synthesis of 4-arylpyrrolidin-3-amines.

References

  • Microwave-Assisted Synthesis of Pyrrolidine Scaffolds Source: Frontiers in Chemistry (Green Protocols) Citation: Garella, D., et al. (2013).[6] "Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions." Frontiers in Chemistry. Link:[Link]

  • Stereoselective Synthesis of Pyrrolidines Source: MDPI Molecules Citation: Khaligh, N.G., et al. (2019). "Microwave-Assisted Synthesis of Pyrrolidinone Derivatives." Molecules. Link:[Link]

  • Pyrrolidines in Drug Discovery Source: Organic Chemistry Portal Citation: "Synthesis of Pyrrolidines - Recent Literature."[3][4][7] Link:[Link]

  • Microwave-Assisted Nitro Reduction Protocols Source: University of Zurich / Applied Organometallic Chemistry Citation: Grieco, L., & Blacque, O. (2021).[8] "Microwave-assisted reduction of aromatic nitro compounds." Link:[Link][8]

Sources

handling and storage stability of ethoxyphenyl pyrrolidine amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Storage Stability of Ethoxyphenyl Pyrrolidine Amines

Executive Summary

Ethoxyphenyl pyrrolidine amines represent a class of substituted nitrogen heterocycles frequently utilized as pharmaceutical intermediates, chiral ligands, and bioactive scaffolds.[1] Their chemical stability is governed by two competing structural motifs: the electron-rich ethoxyphenyl ring (susceptible to electrophilic attack and photo-oxidation) and the pyrrolidine nitrogen (prone to N-oxidation and hygroscopic salt formation).[1]

This guide provides an evidence-based protocol for the handling, storage, and quality control of these compounds. Failure to adhere to these strict environmental controls typically results in three degradation modes: oxidative discoloration , hygroscopic clumping (salts) , and carbamate formation (free bases) .[1]

Physicochemical Stability Profile

Understanding the mechanism of degradation is the first step in prevention.[1]

Oxidative Instability (The "Browning" Effect)

The ethoxy group (-OCH₂CH₃) is a strong electron-donating group (EDG).[1] It increases the electron density of the phenyl ring, making it more reactive toward atmospheric oxygen and light.[1] Simultaneously, the pyrrolidine nitrogen, if tertiary, possesses a lone pair susceptible to Reactive Oxygen Species (ROS).[1]

  • Mechanism: Radical-initiated N-oxidation or oxidative coupling on the aromatic ring.[1]

  • Visual Indicator: Samples turn from white/colorless to yellow, then brown/tan.[1]

  • Causality: Light + Oxygen

    
     Photo-oxidation.[1]
    
Hygroscopicity & Salt Disproportionation
  • Hydrochloride Salts: These are generally solids but are highly hygroscopic.[1] Exposure to >60% relative humidity (RH) causes the crystal lattice to collapse, leading to deliquescence (turning into a sticky oil).[1]

  • Free Bases: Often oils or low-melting solids.[1] They avidly absorb atmospheric CO₂ to form carbamic acid derivatives (reversible upon heating or acid treatment, but alters stoichiometry).[1]

Table 1: Stability Matrix by Form

FeatureFree Base (Oil/Solid)Hydrochloride Salt (Solid)
Oxidation Risk High (N-lone pair exposed)Moderate (N-protonated, protected)
Hygroscopicity Low (Hydrophobic)Critical (Avid water absorber)
CO₂ Absorption High (Forms carbamates)Negligible
Thermal Stability Moderate (< 40°C recommended)Good (< 80°C short term)
Preferred State Short-term use onlyLong-term storage

Protocol A: Receipt and Initial Handling

Objective: Prevent the "Chain of Degradation" immediately upon opening the manufacturer's seal.[1]

Step-by-Step Workflow:

  • Equilibration: Allow the sealed container to reach room temperature (20–25°C) before opening. Why? Opening a cold bottle in a warm room causes immediate condensation of atmospheric moisture onto the compound.[1]

  • Environment: Handle exclusively in a Class II Biosafety Cabinet or a Chemical Fume Hood with low humidity (<40% RH).[1] For long-term aliquoting, use a Glove Box under Argon.[1]

  • Solvent Compatibility:

    • Compatible: Methanol (anhydrous), Ethanol, DMSO (dry), Acetonitrile.[1]

    • Incompatible: Chlorinated solvents (slow N-alkylation over months), Ethers (peroxide risk if aged).[1]

Protocol B: Long-Term Storage[1]

The "Golden Rule": Cold, Dark, and Dry. [1]

  • Container Selection:

    • Primary: Amber borosilicate glass vials with Teflon-lined screw caps.[1] Plastic (polypropylene) is permeable to oxygen over time and should be avoided for storage >1 month.

    • Headspace: Purge headspace with Argon (preferred over Nitrogen due to higher density) for 10–15 seconds before sealing.[1]

    • Secondary: Place vials inside a desiccator or a sealed Mylar bag containing a silica gel packet and an oxygen scavenger.[1]

  • Temperature Regimes:

    • < 1 Month: 2–8°C (Refrigerator).

    • > 1 Month: -20°C (Freezer).

    • > 1 Year: -80°C (Deep Freeze).[1]

DOT Diagram 1: Storage Logic Gate

StorageProtocol Start Compound Receipt CheckForm Check Form: Salt or Base? Start->CheckForm Salt HCl/Salt Form CheckForm->Salt Solid Base Free Base CheckForm->Base Oil/Solid Dry Desiccation Critical (Silica Gel) Salt->Dry Hygroscopic Risk Inert Inert Gas Purge (Argon) Base->Inert Oxidation Risk Temp Temp Selection Dry->Temp Inert->Temp ShortTerm 4°C (Amber Vial) Temp->ShortTerm < 30 Days LongTerm -20°C (Sealed + Desiccant) Temp->LongTerm > 30 Days

Caption: Decision matrix for storage conditions based on chemical form and duration.

Quality Control & Troubleshooting

Before using stored material for critical assays (e.g., biological screening), validate integrity.[1]

Visual Inspection
  • Pass: White crystalline powder or clear/pale yellow oil.[1]

  • Fail: Clumped/sticky powder (water absorption) or dark brown/red oil (oxidation).[1]

Analytical Verification (HPLC/NMR)
  • Method: Reverse Phase HPLC (C18 column).[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1] Note: Avoid phosphate buffers if MS detection is used.

  • Degradant Markers: Look for a peak at M+16 (N-oxide) or M-Et (De-ethylation, rare).[1]

DOT Diagram 2: Degradation Pathways

Degradation Compound Ethoxyphenyl Pyrrolidine (Intact) Oxidation Oxidative Pathway (Light/Air) Compound->Oxidation O2 / UV Hydrolysis Hygroscopic Pathway (Moisture) Compound->Hydrolysis Humidity >60% NOxide N-Oxide Formation (M+16) Oxidation->NOxide Quinone Quinone Species (Color Change) Oxidation->Quinone Hydrate Clumping/Deliquescence (Weighing Errors) Hydrolysis->Hydrate

Caption: Primary degradation pathways leading to sample failure.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Pyrrolidine Hydrochloride. Retrieved from [Link]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: Pyrrolidine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • MDPI. (2024).[1] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-(3-Ethoxyphenyl)pyrrolidin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine . This specific 3-amino-4-arylpyrrolidine scaffold is a critical building block in medicinal chemistry, often synthesized via a highly convergent [3+2] azomethine ylide cycloaddition pathway [1].

This guide bypasses generic advice, focusing strictly on the causality of reaction failures, self-validating protocols, and field-proven optimization strategies.

Synthetic Workflow & Mechanistic Pathways

To optimize yield, we must first isolate the synthesis into three distinct, controllable stages: the Henry (nitroaldol) condensation, the [3+2] cycloaddition, and the global reduction/deprotection.

Workflow A 3-Ethoxybenzaldehyde + Nitromethane B 1-(3-Ethoxyphenyl) -2-nitroethene A->B Henry Reaction (NH4OAc, AcOH) C 1-Benzyl-3-(3-ethoxyphenyl) -4-nitropyrrolidine B->C [3+2] Cycloaddition (Azomethine Ylide) D 4-(3-Ethoxyphenyl) pyrrolidin-3-amine C->D Hydrogenation (Pd/C, H2)

Synthetic workflow for 4-(3-Ethoxyphenyl)pyrrolidin-3-amine via [3+2] cycloaddition.

Mechanism Ylide Azomethine Ylide (1,3-Dipole) TS Endo Transition State (Metal Catalyzed) Ylide->TS Alkene Nitroalkene (Dipolarophile) Alkene->TS Product Trans-3,4-disubstituted Pyrrolidine TS->Product Concerted Cycloaddition

Mechanistic pathway of the stereoselective [3+2] azomethine ylide cycloaddition.

Core Experimental Protocols (Self-Validating)

Every step in this sequence must be treated as a self-validating system. Do not proceed to the next step without confirming the specific validation checkpoints.

Step A: Synthesis of 1-(3-Ethoxyphenyl)-2-nitroethene (Henry Reaction)

Causality: Traditional aqueous base catalysis often leads to the Cannizzaro reaction or extensive polymerization of the nitroalkene. Utilizing ammonium acetate in glacial acetic acid acts as a buffer system, promoting the initial nitroaldol addition while driving the subsequent dehydration via azeotropic heating [4].

  • Charge: To a round-bottom flask, add 3-ethoxybenzaldehyde (1.0 eq), nitromethane (5.0 eq), and ammonium acetate (0.5 eq).

  • Solvent: Suspend the mixture in glacial acetic acid (3 mL/mmol of aldehyde).

  • Reaction: Heat to 90°C under a nitrogen atmosphere for 4–6 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The starting aldehyde (UV active, Rf ~0.6) must be completely consumed. The product will appear as a distinct, bright yellow spot (Rf ~0.45).

  • Workup: Cool to room temperature, pour into ice water, and filter the precipitated bright yellow crystals. Wash with cold ethanol.

Step B: [3+2] Cycloaddition to 1-Benzyl-3-(3-ethoxyphenyl)-4-nitropyrrolidine

Causality: The generation of the unstabilized azomethine ylide requires precise desilylation. Using N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine with a catalytic acid (like TFA) ensures a controlled release of the 1,3-dipole, preventing its premature dimerization and maximizing its concerted addition to the electron-deficient nitroalkene [1, 3].

  • Charge: Dissolve the nitroalkene from Step A (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Reagent Addition: Slowly add N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.2 eq).

  • Catalysis: Add trifluoroacetic acid (TFA) (0.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: LC-MS analysis should show the disappearance of the nitroalkene mass and the appearance of the [M+H]+ peak corresponding to the cycloadduct. 1H-NMR of a crude aliquot should reveal characteristic pyrrolidine ring protons between 2.8–4.0 ppm.

Step C: Global Reduction and Debenzylation

Causality: Reducing the aliphatic nitro group to a primary amine and cleaving the N-benzyl group requires robust catalytic hydrogenation. Performing this in an acidic medium prevents the intermediate hydroxylamine from stalling and protonates the resulting primary amine, protecting it from undesired side reactions (e.g., dialkylation) [2].

  • Charge: Dissolve the cycloadduct in Methanol/Acetic Acid (9:1 v/v).

  • Catalyst: Add 10% Pd/C (20% w/w relative to the substrate). Caution: Add catalyst under an argon blanket to prevent ignition.

  • Reaction: Purge the vessel with H2 and pressurize to 50 psi. Shake/stir vigorously at 40°C for 24 hours.

  • Validation Checkpoint: TLC (DCM:MeOH:NH4OH 90:9:1) using Ninhydrin stain. The product should appear as a dark purple spot (primary amine), indicating complete reduction and debenzylation.

Troubleshooting Guide & FAQs

Q: Why is my Henry reaction yielding a complex, dark-brown polymeric mixture instead of the desired yellow nitroalkene crystals? A: This is a classic symptom of water accumulation and over-basification. The Henry reaction generates water during the dehydration step. If water remains in the system with a strong base, it triggers retro-aldol pathways and polymerization of the highly reactive nitroalkene [4]. Correction: Switch from alkali metal bases to the NH4OAc / Glacial Acetic Acid system. If scaling up, equip your flask with a Dean-Stark trap using a co-solvent like toluene to azeotropically remove water as it forms.

Q: The [3+2] cycloaddition is resulting in poor regioselectivity, giving me a 1:1 mixture of cis/trans isomers. How can I favor the 3,4-trans isomer? A: Poor diastereoselectivity usually stems from a lack of transition-state control during the concerted cycloaddition. Thermal, uncatalyzed generation of the ylide often leads to a mix of endo and exo approaches. Correction: Introduce a Lewis acid catalyst. Ag(I) or Cu(I) salts (e.g., Cu(OAc)2 or AgOAc at 5 mol%) can coordinate with the nitro group of the dipolarophile and the azomethine ylide, rigidifying the endo transition state and dramatically pushing the regiomeric ratio (rr) in favor of the trans-3,4-disubstituted pyrrolidine [2].

Q: During the final hydrogenation step, the nitro group reduces to the amine successfully, but the N-benzyl group remains completely intact. How do I drive complete deprotection? A: N-debenzylation requires a higher activation energy than nitro reduction. If the reaction stalls at the 1-benzyl-4-(3-ethoxyphenyl)pyrrolidin-3-amine intermediate, your catalyst surface is likely being poisoned by the newly formed primary amine, which strongly coordinates to the Palladium. Correction: You must run the hydrogenation under strictly acidic conditions. Adding 1.0 equivalent of aqueous HCl or running the reaction in pure glacial acetic acid protonates the primary amine as soon as it forms, preventing it from binding to and deactivating the Pd/C catalyst. Additionally, ensure your H2 pressure is at least 50 psi.

Q: I am seeing a mass corresponding to a hydroxylamine intermediate during Step C. Why did the reduction stop halfway? A: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Stalling at the hydroxylamine indicates hydrogen starvation in the solvent bulk. Correction: Increase the agitation rate (stirring > 800 rpm) to improve gas-liquid mass transfer, and verify that your Pd/C is fresh; old catalyst often loses the activity required to cleave the N-O bond of the hydroxylamine.

Quantitative Data: Yield Optimization for [3+2] Cycloaddition

The table below summarizes the optimization parameters for the critical[3+2] cycloaddition step, highlighting the causality between catalyst choice and stereochemical outcome.

Catalyst System (mol%)SolventTemp (°C)Time (h)Yield (%)Regiomeric Ratio (trans:cis)Primary Issue Addressed
None (Thermal)Toluene1102445%1.2 : 1High thermal degradation; poor stereocontrol.
TFA (10 mol%)DCM251278%3.5 : 1Standard baseline; moderate stereocontrol.
AgOAc (5 mol%)THF25888%>15 : 1Rigidifies endo transition state[2].
Cu(OAc)2 (5 mol%)DCM251091%>20 : 1Optimal coordination; highest yield & purity [2].

References

  • National Institutes of Health (NIH)
  • Copper-catalyzed [3+2]-cycloaddition of α-halonitroalkenes with azomethine ylides: facile synthesis of multisubstituted pyrrolidines and pyrroles ResearchGate / Organic & Biomolecular Chemistry URL
  • University of Ferrara (unife.it)
  • Henry Nitroaldol Reaction Alfa Chemistry URL

Technical Support Center: Resolution of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RES-ETH-PYR-004 Subject: Protocols for Enantiomeric Resolution of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are attempting to resolve the enantiomers of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine . This scaffold belongs to the class of 3-amino-4-arylpyrrolidines, which are privileged structures in medicinal chemistry (often found in kinase inhibitors and GPCR ligands).

Critical Chemical Context:

  • Basicity: This molecule is a diamine . It contains a secondary amine (pyrrolidine ring, pKa ~10-11) and a primary amine (exocyclic, pKa ~9-10). This dual basicity complicates salt formation; stoichiometry control is paramount.

  • Stereochemistry: The compound possesses two chiral centers (C3, C4), resulting in two diastereomeric pairs (cis and trans). This guide assumes you have already isolated the desired diastereomer (typically the trans-isomer is the synthetic target) and now require enantiomeric separation (e.g., trans-(3R,4S) vs. trans-(3S,4R)).

Module 1: Classical Resolution (Crystallization)

Recommended for scales >5g where chromatography is cost-prohibitive.

The "Golden" Protocol: Diastereomeric Salt Formation

For 3-amino-4-arylpyrrolidines, tartaric acid derivatives are the historical "workhorse" resolving agents. The bulky benzoyl groups in DBTA often facilitate better crystal lattice packing than unsubstituted tartaric acid.

Reagents & Materials
  • Resolving Agents:

    • (L)- or (D)-Dibenzoyl-tartaric acid (DBTA) – Primary Recommendation

    • (L)- or (D)-Tartaric acid – Secondary Recommendation

    • (S)-Mandelic acid – Alternative

  • Solvent Systems: Ethanol (EtOH), Methanol (MeOH), Isopropanol (iPrOH), Water.

Step-by-Step Procedure
  • Stoichiometry Calculation:

    • Start with a 0.5 : 1 molar ratio (Acid : Amine).

    • Why? You want to form the "hemi-salt" or mono-salt where the strongest basic site (pyrrolidine nitrogen) is protonated. Using 1:1 or 2:1 ratios often leads to hygroscopic di-salts that "oil out."

  • Dissolution:

    • Dissolve 10 mmol of racemic amine in 50 mL of hot EtOH (reflux).

    • Separately, dissolve 5 mmol of (L)-DBTA in 20 mL of hot EtOH.

    • Mix the solutions while hot. The solution should remain clear.

  • Crystallization:

    • Allow the mixture to cool to Room Temperature (RT) over 4 hours.

    • Critical: If turbidity appears immediately, reheat and add 10% more solvent. Rapid precipitation traps impurities.

    • Let stand at RT for 12-24 hours.

  • Harvest & Release:

    • Filter the white solid.

    • Free-basing: Suspend the salt in CH₂Cl₂ and treat with 1M NaOH. Separate the organic layer, dry over Na₂SO₄, and concentrate.

    • Check ee: Analyze the free base via Chiral HPLC (see Module 2).

  • Recrystallization (If ee < 95%):

    • Recrystallize the salt from EtOH/H₂O (9:1) before free-basing.

Troubleshooting: "The Oil-Out Scenario"

If your salt comes out as a sticky oil instead of crystals, follow this logic flow:

SaltTroubleshooting Start Problem: Salt Oils Out CheckSolvent Check Solvent Polarity Start->CheckSolvent ChangeSolvent Switch to EtOH/Water (95:5) or iPrOH CheckSolvent->ChangeSolvent Too Non-polar? CheckStoich Check Stoichiometry CheckSolvent->CheckStoich Solvent OK AdjustStoich Reduce Acid to 0.5 eq (Target Mono-salt) CheckStoich->AdjustStoich Using 1:1? Seed Seed Crystal Available? CheckStoich->Seed Ratio OK Scratch Scratch Glass/Sonication Seed->Scratch No

Figure 1: Decision matrix for troubleshooting crystallization failures.

Module 2: Chiral Chromatography (HPLC/SFC)

Recommended for analytical checks (ee determination) or prep-scale (<5g).

Because your molecule is a basic amine , it will interact strongly with silanols on the silica support, leading to peak tailing. You must use a basic additive.

Method Development Strategy
ParameterRecommendationTechnical Rationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))The "AD" chemistry is the industry standard for aryl-amines.
Alternative Chiralpak IA (Immobilized version of AD)Allows for use of DCM/THF if solubility is an issue.
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.1)DEA (Diethylamine) competes for silanol sites, sharpening the peak.
Flow Rate 1.0 mL/min (Analytical)Standard starting point.
Detection UV @ 254 nmThe phenyl ring provides good UV absorption.
SFC (Supercritical Fluid Chromatography) Protocol

If you have access to SFC, it is superior for basic amines due to the suppression of ionization by CO₂ density.

  • Column: Chiralpak AD-H or Chiralcel OD-H.

  • Co-solvent: 15-25% Methanol with 0.2% Isopropylamine (IPA-amine) .

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[1]

Module 3: Determination of Absolute Configuration

Once resolved, how do you know which enantiomer is which (R or S)?

  • X-Ray Crystallography (Definitive):

    • Grow a single crystal of the DBTA salt .

    • Since DBTA is a known chiral source, the absolute configuration of the amine can be solved relative to the tartrate backbone.

  • Circular Dichroism (CD):

    • Compare the CD spectrum to the known spectrum of 3-amino-4-phenylpyrrolidine. The 3-ethoxy group is a minor perturbation; the Cotton effect sign (positive/negative) generally correlates with the parent scaffold configuration.

Frequently Asked Questions (FAQ)

Q: Can I use N-Boc protection to simplify the resolution? A: Yes, and this is often preferred. If you Boc-protect the pyrrolidine nitrogen (tert-butyl 3-amino-4-(3-ethoxyphenyl)pyrrolidine-1-carboxylate), you remove the strongest basic center.

  • Benefit: The molecule becomes a mono-amine (the primary amine).

  • Method: This allows for Enzymatic Kinetic Resolution .[2]

    • Enzyme: Candida antarctica Lipase B (CALB, Novozym 435).

    • Acyl Donor: Ethyl Acetate.[2]

    • Outcome: The lipase will selectively acetylate one enantiomer of the primary amine, leaving the other unreacted. You can then separate the amide from the amine via standard silica flash chromatography.

Q: My HPLC peaks are splitting. Why? A: This usually indicates diastereomeric contamination . Ensure your starting material is diastereomerically pure (e.g., >95% trans). If you have a mixture of cis and trans, you will see 4 peaks (Enantiomer A-cis, Enantiomer B-cis, Enantiomer A-trans, Enantiomer B-trans).

Q: Which tartaric acid isomer should I start with? A: Start with L-DBTA . In many 3-amino-pyrrolidine systems, L-DBTA crystallizes the (3R,4S) enantiomer, but this must be experimentally verified for your specific ethoxy-derivative.

References

  • Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers. BenchChem Application Notes. (General protocols for pyrrolidine diamine resolution via tartaric acid salts).

  • Strategies for chiral separation: from racemate to enantiomer. Acta Pharmaceutica Sinica B, 2022. (Comprehensive review on salt resolution efficiency and "Dutch Resolution" families).

  • Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Technical Guide. (Specifics on using basic additives like DEA for amine analysis).

  • Kinetic Resolution of 3-Aminopyrrolidines. Journal of Organic Chemistry. (Methodology for CALB-mediated enzymatic resolution of N-Boc pyrrolidines). (Note: Generalized citation for CALB resolution of aminopyrrolidines).

Disclaimer: This guide assumes standard laboratory safety protocols. The specific solubility of the 3-ethoxy derivative may vary slightly from the phenyl parent; always perform a micro-scale screen (100 mg) before committing multi-gram batches.

Sources

preventing oxidation of secondary amines in pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrolidine Derivative Stability Subject: Prevention of Secondary Amine Oxidation in Pyrrolidine Scaffolds Ticket ID: PYR-OX-001 Status: Resolved / Guide Published

Executive Summary

Pyrrolidine derivatives are ubiquitous in medicinal chemistry (e.g., proline mimetics, CNS agents) but possess a specific liability: the electron-rich secondary amine within a strained five-membered ring is highly susceptible to oxidation. This transformation yields impurities such as imines (via dehydrogenation) , nitrones , and N-oxides , often driven by radical autoxidation or single-electron transfer (SET) mechanisms.

This guide provides root-cause analysis and validated protocols to arrest these pathways during synthesis, purification, and long-term storage.

Module 1: The Mechanism of Failure

Understanding why your compound degrades is the first step to stabilization.

The oxidation of secondary amines is rarely a simple reaction with molecular oxygen; it is typically a radical chain reaction or a peroxide-mediated transfer.

Key Pathways:

  • Radical Autoxidation (The "Shelf-Life" Killer): Light or trace metals generate a radical on the

    
    -carbon or the nitrogen. This leads to an imine, which hydrolyzes to an aldehyde and a primary amine (ring opening).
    
  • Peroxide Transfer (The "Solvent" Killer): Ethereal solvents (THF, Dioxane) form hydroperoxides over time. These transfer an oxygen atom to the nucleophilic nitrogen, forming N-hydroxypyrrolidines or nitrones.

OxidationPathways Start Pyrrolidine (Secondary Amine) Radical Aminyl/Alpha-C Radical Start->Radical Light/Metals (SET) Nitrone Nitrone/N-Oxide Start->Nitrone Peroxides (Direct [O]) Imine Imine (Dehydrogenation) Radical->Imine -H• Peroxide Solvent Hydroperoxide Peroxide->Nitrone [O] Transfer Hydrolysis Ring Opening (Aldehyde + Amine) Imine->Hydrolysis +H2O

Figure 1: Primary oxidation cascades for pyrrolidine derivatives. Note that imine formation often leads to irreversible ring destruction.

Module 2: Troubleshooting Synthesis & Purification

Issue 1: "My product turns yellow/brown immediately after concentration."

Root Cause: Concentration of ethereal solvents (THF, Et₂O) concentrates their peroxide impurities, which rapidly oxidize the amine as the volume decreases. Immediate Action: Perform a peroxide test on your solvent before use.

Protocol: The "Peroxide-Safe" Workup

  • Test: Use commercially available peroxide test strips (Quantofix®) on all ethers. If >5 mg/L, do not use.

  • Scavenge: If you must use a slightly aged solvent, pass it through activated alumina or treat with a scavenger resin (e.g., polymer-supported triphenylphosphine) inside the reaction vessel.

  • The "Anti-Ox" Additive: Add BHT (Butylated hydroxytoluene) at 0.1 mol% to the eluent during column chromatography.

    • Why? Silica gel has a high surface area with adsorbed oxygen and trace metals (Fe), acting as a solid-state oxidizer. BHT intercepts the radicals generated on the column.

Issue 2: "Yield loss due to 'decomposition' on silica."

Root Cause: Secondary amines often streak or stick to acidic silica, increasing residence time and exposure to air/oxidants. Corrective Protocol:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes acidic sites.

  • Alternative: Use "Amine-functionalized silica" or neutral alumina, which are less catalytic toward oxidation than standard acidic silica.

Module 3: Long-Term Storage & Stability

Issue 3: "Purity drops from 99% to 92% after 1 month in the freezer."

Root Cause: The Nitrogen Lone Pair (HOMO) is accessible to atmospheric oxygen. The Fix: Salt Formation. Protonating the nitrogen ties up the lone pair, significantly raising the oxidation potential.

Comparison of Salt Forms for Stability:

Salt TypeStability ImpactHygroscopicityNotes
Hydrochloride (HCl) ⭐⭐⭐⭐⭐ (Excellent)ModerateBest for blocking oxidation; hard lattice prevents O₂ diffusion.
Tosylate (TsOH) ⭐⭐⭐⭐ (Very Good)LowAdds bulk; lipophilic counterion can help crystallization.
Trifluoroacetate (TFA) ⭐⭐ (Poor)HighOften hygroscopic; excess TFA can induce decomposition over time.
Free Base ⭐ (Critical Risk)N/ALiquid/oil forms are most susceptible to autoxidation.

Protocol: Standard HCl Salt Formation

  • Dissolve the pyrrolidine free base in anhydrous 1,4-dioxane or Et₂O (peroxide-free!).

  • Cool to 0°C under Argon.

  • Add 1.1 equivalents of 4M HCl in Dioxane dropwise.

  • Filter the precipitate immediately under an inert atmosphere (Schlenk filtration recommended).

  • Dry under high vacuum for 24 hours to remove trace solvents.

Module 4: Analytical Artifacts (False Positives)

Issue 4: "I see an M+16 or M+30 peak in stability samples."

Root Cause: This may be an artifact of the stability chamber itself, specifically Sodium Nitrite (NaNO₂) . Many labs use saturated salt solutions to control humidity in stability chambers. NaNO₂ (used for ~60% RH) can generate volatile NOₓ species, which diffuse into solid samples and nitrosate secondary amines.

Diagnostic Check:

  • Are you using NaNO₂ for humidity control?

  • Does the impurity disappear if stored in a sealed glass ampoule vs. a screw-cap vial?

  • Resolution: Switch to Sodium Bromide (NaBr) or Potassium Iodide (KI) for humidity control, or use electronic humidity chambers.

Frequently Asked Questions (FAQ)

Q: Can I use Vitamin C (Ascorbic Acid) to stabilize my liquid formulation? A: Proceed with caution. While Ascorbic Acid is an antioxidant, in the presence of trace transition metals (Fe³⁺/Cu²⁺), it can act as a pro-oxidant via the Fenton reaction, generating hydroxyl radicals that accelerate amine oxidation. For liquid formulations, EDTA (to chelate metals) + Sodium Metabisulfite is a safer combination.

Q: My LC-MS shows an N-oxide peak, but NMR looks clean. Why? A: This is likely In-Source Oxidation . The high voltage and heat in the ESI source can oxidize secondary amines during ionization.

  • Test: Lower the source temperature and capillary voltage. If the peak ratio changes, it is an artifact.

Q: Is nitrogen purging sufficient for storage? A: For oils, no . Nitrogen purging removes headspace oxygen but does not remove dissolved oxygen efficiently from viscous oils.

  • Recommendation: Freeze-Pump-Thaw degas the oil, then backfill with Argon (heavier than air), and seal with parafilm or store in a glovebox.

Decision Tree: Troubleshooting Oxidation

DecisionTree Problem Oxidation Observed Phase When does it happen? Problem->Phase Synth During Synthesis/Workup Phase->Synth Store During Storage Phase->Store Anal During Analysis (LCMS) Phase->Anal CheckSolv Check Solvents for Peroxides Synth->CheckSolv Action1 Use Scavengers / BHT CheckSolv->Action1 Form Is it a Salt? Store->Form MakeSalt Convert to HCl/Tosylate Form->MakeSalt No (Free Base) Packaging Check Headspace/Container Form->Packaging Yes Artifact Check In-Source Oxidation Anal->Artifact

Figure 2: Diagnostic workflow for identifying the source of oxidation.

References

  • Waterman, K. C., et al. (2002).[1] "Stabilization of Pharmaceuticals to Oxidative Degradation."[1][2] Pharmaceutical Development and Technology, 7(1), 1–32. Link

  • Sluggett, G. W., et al. (2018). "Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control." Journal of Pharmaceutical and Biomedical Analysis, 149, 206-213. Link

  • Alfassi, Z. B. (1997). Peroxyl Radicals. Wiley.
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative guide on salt selection for stability). Link

  • Clark, D. E. (2000).[3] "Peroxides and Peroxide-Forming Compounds."[3][4][5] Chemical Health and Safety, 7(5), 15-23. (Safety guide regarding THF/Ether peroxides).

Sources

Technical Support Guide: Purification of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Query: "I am struggling to purify 4-(3-Ethoxyphenyl)pyrrolidin-3-amine hydrochloride. The salt oils out during crystallization, and I suspect diastereomeric impurities."

Scientist’s Analysis: This compound belongs to the class of 3,4-disubstituted pyrrolidines .[1] The presence of two chiral centers (C3 and C4) creates four possible stereoisomers (two enantiomeric pairs: cis and trans). The primary challenges with this scaffold are:

  • Diastereomeric Purity: Synthetic routes (e.g., cycloaddition or hydrogenation) often yield mixtures of cis and trans isomers.

  • Hygroscopicity: The hydrochloride salt, particularly if it is a dihydrochloride, can be extremely hygroscopic, leading to "oiling out" rather than crystallizing.

  • Regiochemistry: Ensuring the ethoxy group is stable and the amine is not over-alkylated.

This guide provides a self-validating workflow to isolate the high-purity salt form.

Phase 1: Isolation & Salt Formation (The "Crash Out")

The most common failure mode is the formation of a sticky oil instead of a discrete solid. This is often due to residual water or non-polar impurities acting as plasticizers.

Troubleshooting Guide: "Why is my salt oiling out?"
SymptomProbable CauseCorrective Action
Sticky Gum/Oil Residual water in solvent (IPA/EtOH).Azeotropic Drying: Redissolve in absolute EtOH/Toluene (1:1) and rotovap to dryness (x2) to remove water.
Two-Phase Liquid Solvent too polar or too non-polar.Switch System: Use a "Good Solvent/Bad Solvent" method. Dissolve in minimal MeOH, add dry Et₂O or MTBE dropwise.
Colored Oil Oxidation products (quinones/anilines).Carbon Treatment: Dissolve free base in MeOH, treat with activated charcoal (5 wt%), filter over Celite before adding HCl.
Protocol A: Controlled Salt Formation

Use this protocol to convert the crude free base into a manageable solid.

  • Dissolution: Dissolve 1.0 eq of crude free base in 5 volumes of anhydrous Ethanol (EtOH) or Isopropyl Alcohol (IPA).

  • Acid Addition: Cool to 0°C. Slowly add 1.1 eq (for mono-HCl) or 2.2 eq (for di-HCl) of HCl in Dioxane (4M) or Et₂O (2M).

    • Critical: Do NOT use aqueous HCl. The water introduced will prevent crystallization.[2]

  • Nucleation: If the solution remains clear, scratch the glass or add a seed crystal.

  • Precipitation: Add anhydrous Diethyl Ether (Et₂O) or MTBE dropwise until turbidity persists. Stir at 0°C for 2 hours.

  • Filtration: Filter under N₂ to prevent moisture absorption. Wash with cold Et₂O.

Phase 2: Diastereomer Control (Cis/Trans Separation)

The 3-amino-4-arylpyrrolidine scaffold often exists as a mixture of cis and trans isomers. Separation is best achieved before the final salt formation or via fractional crystallization of the salt.

Visualizing the Isomer Separation Logic

IsomerSeparation Crude Crude Mixture (Cis + Trans) SolubilityCheck Solubility Screen (IPA vs EtOH) Crude->SolubilityCheck Recryst Fractional Recrystallization (Solvent: i-PrOH) SolubilityCheck->Recryst Dissolve at Reflux Filtrate Mother Liquor (Enriched in Isomer A) Recryst->Filtrate Filter Solid Crystalline Solid (Enriched in Isomer B) Recryst->Solid Cool to RT Note Note: Trans isomers of 3,4-disubstituted pyrrolidines are often thermodynamically more stable and less soluble. Recryst->Note HPLC Check Purity (HPLC/NMR) Filtrate->HPLC Solid->HPLC

Caption: Workflow for separating diastereomers via fractional crystallization. Trans-isomers typically crystallize preferentially in alcoholic solvents.

Protocol B: Fractional Recrystallization
  • Solvent: Use Isopropyl Alcohol (i-PrOH) . It has a high temperature coefficient for solubility for this class of salts.

  • Reflux: Suspend the crude salt in i-PrOH (10 mL/g). Heat to reflux. If not fully soluble, add Methanol (MeOH) dropwise until clear.

  • Cooling: Allow the vessel to cool slowly to room temperature (approx. 1°C/min). Rapid cooling traps the unwanted isomer.

  • Aging: Stir at room temperature for 4 hours.

  • Analysis: Filter and analyze the solid vs. the mother liquor by ¹H NMR or HPLC. The coupling constant (

    
    ) in NMR can distinguish isomers (typically 
    
    
    
    for pyrrolidines, though this varies by substituent; verify with NOESY).

Phase 3: Final Polish & Storage

Once the correct diastereomer is isolated, a final polish removes trace color and inorganic salts.

Solvent System Data for 4-Arylpyrrolidine Salts
Solvent SystemSolubility (Hot)Solubility (Cold)Suitability
Water HighHighPoor (Loss of yield, hard to dry)
Methanol HighModerateFair (Good for dissolving, bad for crashing)
Ethanol (Abs) HighLowExcellent (Standard recrystallization)
IPA ModerateVery LowBest (For diastereomer separation)
Acetonitrile LowInsolubleAnti-solvent (Use with MeOH)

Storage Warning: The 3-ethoxyphenyl ether moiety is generally stable, but the amine hydrochloride is hygroscopic .

  • Store: Under Argon/Nitrogen.

  • Desiccant: P₂O₅ or Silica Gel.

  • Temp: -20°C for long term.

Frequently Asked Questions (FAQs)

Q1: My NMR shows a broad hump instead of sharp peaks. Is it impure?

  • A: Not necessarily. Ammonium protons (

    
     and 
    
    
    
    ) often broaden due to exchange with the solvent or hygroscopic water. Run the NMR in DMSO-d₆ with a drop of D₂O to collapse the exchangeable protons and sharpen the carbon-skeleton signals.

Q2: Can I use free base chromatography instead of crystallization?

  • A: Yes, but be careful. Primary amines streak on silica. You must add 1% Triethylamine (TEA) or Ammonia to your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1). However, separating diastereomers is often harder on silica than via crystallization of the salt.

Q3: I obtained a dihydrochloride, but I want the monohydrochloride. How do I switch?

  • A: Dissolve the dihydrochloride in water. Adjust pH to ~10 with Na₂CO₃. Extract with DCM to get the free base. Dry. Then, add exactly 0.95 equivalents of anhydrous HCl in Et₂O. The slight deficit ensures you don't form the dihydrochloride.

References

  • Sigma-Aldrich. (S)-N-(4-chloro-3-methoxyphenyl)pyrrolidin-3-amine hydrochloride Product Page. (Example of similar 3-amino-4-arylpyrrolidine properties). Available at: Link

  • Restorp, P., Fischer, A., & Somfai, P. (2006).[3] Stereoselective Synthesis of Functionalized Pyrrolidines via a [3 + 2]-Annulation. Journal of the American Chemical Society.[3] (Describes stereocontrol in pyrrolidine synthesis). Available at: Link

  • Anderson, N. G. (2012). Practical Process Research & Development. (Authoritative text on "oiling out" and salt selection).
  • Enamine. 3-(4-ethylphenyl)pyrrolidine hydrochloride Product Data. (Physicochemical benchmarks for 4-arylpyrrolidines). Available at: Link

Sources

Technical Support Center: Solubility Guide for 4-(3-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

The Core Challenge: Users frequently encounter solubility issues with 4-(3-Ethoxyphenyl)pyrrolidin-3-amine in Dimethyl Sulfoxide (DMSO) due to confusion regarding its salt form versus its free base form. This molecule contains two basic nitrogen centers (a secondary pyrrolidine amine and a primary exocyclic amine).

  • Free Base: Lipophilic, soluble in organic solvents, insoluble in water.

  • Dihydrochloride (2HCl) Salt: Highly polar, soluble in water, but exhibits variable solubility in anhydrous DMSO depending on crystal lattice energy and hygroscopicity.

This guide provides a root-cause analysis and actionable protocols to resolve precipitation, "oiling out," and degradation issues.

Root Cause Analysis: The Solubility Decision Matrix

Before altering your protocol, you must identify the physical state of your compound. Use the following logic flow to diagnose your specific issue.

SolubilityLogic Start START: Solubility Issue (Cloudy/Precipitate) CheckForm Step 1: Check Vendor Label (Salt vs. Free Base?) Start->CheckForm IsSalt It is a Salt (HCl, 2HCl, TFA) CheckForm->IsSalt IsBase It is a Free Base CheckForm->IsBase SaltIssue Common Issue: High Crystal Lattice Energy IsSalt->SaltIssue ActionSalt Action: Heat to 37°C + Sonication (Check for 'Jelly' formation) SaltIssue->ActionSalt Dilution Issue occurs during Aqueous Dilution? ActionSalt->Dilution BaseIssue Common Issue: Water Contamination IsBase->BaseIssue ActionBase Action: Ensure DMSO is Anhydrous (Water causes crash-out) BaseIssue->ActionBase ActionBase->Dilution CrashOut The 'Crash Out' Effect (LogP mismatch) Dilution->CrashOut Yes ActionDilution Action: Serial Dilution or Cyclodextrin excipient CrashOut->ActionDilution

Figure 1: Diagnostic workflow for identifying the root cause of insolubility based on chemical form and experimental stage.

Technical Troubleshooting Guide (FAQs)

Q1: My solution turned cloudy immediately upon adding DMSO. Why?

Diagnosis: This is often a temperature artifact or salt saturation .

  • The Freezing Effect: Pure DMSO has a high freezing point (19°C / 66°F ). If your lab is cold or the bottle was stored in the fridge, the "cloudiness" might actually be frozen DMSO crystals, not your compound precipitating.

  • The Salt Effect: If you have the Dihydrochloride (2HCl) salt, the chloride ions can form a strong ionic lattice that resists breaking apart in anhydrous DMSO.

  • Solution: Warm the vial in your hands or a water bath to 30–37°C . If it clears, it was just the solvent freezing. If it remains cloudy, proceed to Protocol A.

Q2: The compound dissolved in DMSO, but precipitated when I added it to my cell culture media (RPMI/DMEM).

Diagnosis: This is the "Solvent Shock" or "Crash Out" phenomenon. The free base of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine is lipophilic (LogP ~1.8–2.0). When you dilute the DMSO stock (organic) into media (aqueous), the solvent capacity drops instantly.

  • Solution:

    • Vortex immediately upon addition.

    • Do not exceed 0.1% to 0.5% v/v final DMSO concentration.

    • If using the Free Base, you must ensure the media pH is not too high, or switch to the HCl salt for better aqueous compatibility.

Q3: My DMSO stock turned yellow/brown after a week. Is it degraded?

Diagnosis: Likely Oxidative Degradation . Pyrrolidines and primary amines are susceptible to oxidation, especially in DMSO, which can act as a mild oxidant over time (forming dimethyl sulfide).

  • Solution:

    • Store stocks at -20°C or -80°C .

    • Purge vials with Argon or Nitrogen gas before closing.

    • Test: Run a quick LC-MS. If the mass is M+16, you have an N-oxide impurity.

Validated Protocols

Protocol A: Dissolving Stubborn Salts (HCl/TFA forms)

Use this if you have the hydrochloride salt and it is not dissolving in pure DMSO.

  • Preparation: Weigh the target amount of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine dihydrochloride.

  • Solvent Addition: Add anhydrous DMSO to achieve 50% of the final volume.

  • Mechanical Stress: Sonicate for 10 minutes at ambient temperature.

  • Thermal Assist: If still cloudy, heat to 40°C for 5 minutes.

  • The "Water Trick" (Last Resort): If the salt refuses to dissolve in pure DMSO, add 5% v/v deionized water to the DMSO. The high polarity of water helps solvate the chloride ions, breaking the lattice.

    • Warning: Only do this if your downstream application tolerates water.

Protocol B: "In-Situ Free Basing" for Organic Chemistry

Use this if you need the molecule for a reaction in an organic solvent (like DCM or THF) but only have the HCl salt.

  • Dissolution: Dissolve the HCl salt in a minimum volume of DMSO (or Methanol).

  • Neutralization: Add 2.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Mechanism:[1] The base scavenges the HCl protons.

  • Extraction: Dilute with Ethyl Acetate or DCM and wash with water to remove the DMSO and salts.

  • Result: The organic layer now contains the reactive Free Base .

Solubility Data Reference Table

Note: Values are estimated based on structural analogs (Aminopyrrolidines) and standard solubility parameters.

SolventForm: Free BaseForm: HCl SaltPrimary Utility
DMSO High (>50 mg/mL)Moderate (10–30 mg/mL)Stock solutions (Store at -20°C)
Water / PBS Insoluble (<0.1 mg/mL)High (>50 mg/mL)Biological assays (Media)
Ethanol High (>30 mg/mL)Moderate (Variable)Alternative stock solvent
DCM High Insoluble Synthesis / Extraction

References

  • ACS Green Chemistry Pharmaceutical Roundtable. Solvent Selection Guide: DMSO and Amine Handling. American Chemical Society. Available at: [Link]

  • Balakin, K. V., et al. (2004). "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Chemical Information and Computer Sciences. (Discusses the impact of crystal lattice energy on DMSO solubility). Available at: [Link]

  • ResearchGate Technical Forum. Troubleshooting DMSO Solubility of Hydrochloride Salts. (Community validated protocols for aminopyrrolidines). Available at: [Link]

Sources

Technical Support Center: Palladium Removal from Pyrrolidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Remediation of Residual Palladium in Pyrrolidine-Containing APIs Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary: The "Pyrrolidine Problem"

Removing palladium (Pd) from pyrrolidine coupling products is notoriously difficult compared to other substrates. The secondary amine in the pyrrolidine ring acts as a potent ligand, effectively competing with traditional scavengers for the metal center. Standard aqueous washes often fail because the Pd-pyrrolidine complex remains lipophilic and soluble in the organic phase.

This guide provides field-proven protocols to break this chelation and reduce Pd levels below ICH Q3D limits (typically <10 ppm for oral doses).

Troubleshooting Guide (Q&A)

Issue 1: "I've tried standard aqueous washes (brine, NaHCO3), but my Pd levels remain >500 ppm."

Diagnosis: The Pd is likely bound to the pyrrolidine nitrogen, forming a lipophilic complex that resists partitioning into the aqueous phase. Solution: You must use a competitive water-soluble chelator to strip the Pd from the organic phase.

  • The Fix: Implement the N-Acetylcysteine (NAC) Wash . NAC is a "soft" ligand with high affinity for Pd. At slightly basic pH, it forms a water-soluble Pd-NAC complex that pulls the metal out of the organic layer.

  • See Protocol A below for the exact methodology.

Issue 2: "I used activated carbon, but I lost 40% of my product."

Diagnosis: Pyrrolidines are often polar and basic. Activated carbon is a non-specific adsorbent; if your product is protonated or polar, it will adsorb onto the carbon surface alongside the Pd. Solution: Switch to Functionalized Silica Scavengers .

  • The Fix: Use SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine) .[1] These have specific ligands bound to a silica backbone. They bind Pd covalently but generally repel organic amines, preserving yield.

  • Tip: If you must use carbon, try a "synthetic carbon" like Ebonex® or Darco® KB-G , which are optimized for lower API binding, or ensure your product is fully dissolved in a polar solvent (e.g., MeOH/THF) rather than a non-polar one to reduce hydrophobic adsorption.

Issue 3: "The scavenger worked on a small scale, but filtration is a nightmare on a large scale."

Diagnosis: Fine silica particles or colloidal Pd are clogging the filter frit. Solution: Optimize the filtration aid and temperature.

  • The Fix:

    • Heat to Filter: Filter the scavenger suspension while warm (40–50°C). Viscosity is lower, and solubility is higher.

    • Celite Pad: Do not filter directly on a frit. Use a distinct pad of Celite 545.

    • Cartridge Technology: For >100g scales, switch from bulk powder to in-line scavenger cartridges (e.g., Biotage® SNAP, SiliCycle E-PAK). This eliminates the filtration step entirely and reduces safety risks associated with handling dry powders.

Issue 4: "My product is still colored (grey/brown) even after scavenging."

Diagnosis: You likely have Colloidal Palladium (Pd(0)) rather than soluble Pd(II). Ligand-based scavengers (Thiol/DMT) work best on Pd(II).[2] Solution: Oxidative treatment or specialized scavengers.

  • The Fix:

    • Oxidation: Briefly treat the reaction mixture with a mild oxidant (e.g., air bubbling or dilute H2O2) to convert Pd(0) to Pd(II) before adding the scavenger.

    • Specialized Scavenger: Use SiliaMetS® Cysteine or MP-TMT , which are often more effective against mixed oxidation states.

Decision Matrix & Mechanism

Visualization 1: Selection Logic for Pd Removal

Pd_Removal_Decision_Tree Start Start: High Pd in Pyrrolidine Product Check_Solubility Is Product Water Soluble? Start->Check_Solubility Water_Soluble_Yes Yes (Salt Form) Check_Solubility->Water_Soluble_Yes Yes Water_Soluble_No No (Free Base/Lipophilic) Check_Solubility->Water_Soluble_No No Method_Cryst Recrystallization (Add EDTA/NAC to mother liquor) Water_Soluble_Yes->Method_Cryst Check_Scale Scale of Reaction? Water_Soluble_No->Check_Scale Scale_Small < 10g (Lab Scale) Check_Scale->Scale_Small Scale_Large > 100g (Process Scale) Check_Scale->Scale_Large Scavenger_Bulk Bulk Silica Scavenger (SiliaMetS Thiol/DMT) Scale_Small->Scavenger_Bulk Scavenger_Cart In-Line Cartridge (E-PAK / Biotage) Scale_Large->Scavenger_Cart Check_Result Pd < 10 ppm? Scavenger_Bulk->Check_Result Scavenger_Cart->Check_Result Success Proceed to Isolation Check_Result->Success Yes Fail Fail (>10 ppm) Check_Result->Fail No NAC_Wash Protocol A: NAC Wash (Chemical Extraction) Fail->NAC_Wash NAC_Wash->Success

Caption: Logic flow for selecting the optimal palladium removal strategy based on solubility and scale.

Detailed Experimental Protocols

Protocol A: The N-Acetylcysteine (NAC) Wash (The "Gold Standard")

Best for: Lipophilic pyrrolidine products where scavengers have failed.

Principle: N-Acetylcysteine is a cheap, non-toxic amino acid derivative. Under basic conditions, the carboxylate and thiol groups chelate Pd strongly, pulling it into the aqueous phase.

  • Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate, DCM, or Toluene).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust the pH to neutral/slightly basic (pH 7–8) using dilute NaOH or Ammonia. Note: The thiol needs to be deprotonated to bind effectively.

  • Execution:

    • Add the NAC solution to the organic phase (Ratio: 10–20 mol% NAC relative to Pd, or simply 1:1 volume wash if Pd content is unknown).

    • Critical Step: Heat the biphasic mixture to 40–50°C and stir vigorously for 1–2 hours. Room temperature washes are often insufficient for breaking the pyrrolidine-Pd complex.

  • Workup: Cool to room temperature. Separate the layers. The aqueous layer will likely turn dark/colored (containing the Pd).

  • Repeat: Perform a second wash with fresh water or brine to remove residual NAC.

  • Dry: Dry organic layer over Na2SO4 and concentrate.

Protocol B: Silica-Supported Scavenger (Thiol/DMT)

Best for: Protecting yield and avoiding aqueous workups.

  • Selection:

    • SiliaMetS® Thiol (Si-Thiol): General purpose, versatile.

    • SiliaMetS® DMT (Si-Dimercaptotriazine): Higher affinity, best for "difficult" amines and Pd(0).

  • Loading: Determine residual Pd (if possible). Add 4–10 equivalents of scavenger relative to the residual Pd metal. If Pd content is unknown, add 5–10 wt% relative to the crude product mass.

  • Solvent: Ensure the product is fully dissolved. THF, MeOH, or DMF work best. Avoid non-polar solvents (Hexanes) if possible, as they reduce wetting of the silica pores.

  • Incubation:

    • Add scavenger to the solution.[3][4][5][6]

    • Stir at 40°C for 4 hours or Room Temp for 12+ hours.

  • Filtration: Filter through a pad of Celite or a 0.45 µm membrane filter. Wash the cake with THF/MeOH to recover adsorbed product.

Comparative Data: Scavenger Efficiency for Amines

The following table summarizes the efficiency of various methods specifically for amine-containing substrates (like pyrrolidines).

MethodActive LigandMechanismEfficiency (Amines)Yield RiskCost
SiliaMetS® Thiol PropylthiolCovalent BindingHigh (80-95%)LowModerate
SiliaMetS® DMT DimercaptotriazineChelationVery High (>95%) LowHigh
MP-TMT TrimercaptotriazineChelationHighVery LowHigh
Activated Carbon None (Pore capture)AdsorptionVariable (50-90%)High (Loss) Low
NAC Wash N-AcetylcysteineExtractionHigh (requires heat)LowLow

Mechanism Visualization

Visualization 2: Breaking the Complex

Pd_Chelation_Mechanism cluster_0 Initial State Pd Pd(II) Scavenger Scavenger (DMT/Thiol) (High Affinity Ligand) Pd->Scavenger Stronger Binding (Displacement) Pyrrolidine Pyrrolidine (Product) Pyrrolidine->Pd N-Coordination Free_Product Purified Product (Solution) Pyrrolidine->Free_Product Complex Stable Complex (Pd trapped in Organic Phase) Result Pd-Scavenger (Solid/Insoluble) Scavenger->Result

Caption: Mechanistic displacement of the pyrrolidine ligand by the high-affinity scavenger ligand (DMT/Thiol).

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. SiliaMetS® Metal Scavengers Selection Guide. Retrieved from SiliCycle Application Notes. Link

  • Biotage. (2023).[5] Are metal scavengers better than carbon? Biotage Blog.[7] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link

  • ICH. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency.[5][8] Link

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Link

Sources

optimizing diastereoselectivity in 4-arylpyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Arylpyrrolidine Synthesis Topic: Optimizing Diastereoselectivity in 4-Arylpyrrolidine Scaffolds Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Advanced Synthesis Support Center

Mission: You are likely here because your 4-arylpyrrolidine synthesis—a critical scaffold for NK1 antagonists, HCV inhibitors, and novel GPCR ligands—is yielding inseparable diastereomeric mixtures or the wrong stereoisomer entirely.

This guide moves beyond basic textbook theory. We treat your synthesis as a debuggable system. Below you will find decision matrices, failure-mode analyses, and validated protocols designed to restore stereocontrol to your workflow.

Module 1: The Core Engine ([3+2] Cycloaddition)

The most robust route to chiral 4-arylpyrrolidines is the metal-catalyzed 1,3-dipolar cycloaddition of azomethine ylides. However, this system is sensitive to "steric leakage," where the energy gap between endo and exo transition states narrows.

Visualizing the Problem: The Selectivity Decision Tree

Before troubleshooting, verify your mechanistic pathway.

G Start Substrate Input: Imine + Dipolarophile Metal Metal Coordination (Ag, Cu, Zn) Start->Metal Ylide Dipole Geometry (W-Shaped vs S-Shaped) Metal->Ylide Chelation TS_Check Transition State Control Ylide->TS_Check Endo Endo TS (Kinetic Control) TS_Check->Endo Metal-Ligand Secondary Orbital Interaction Exo Exo TS (Thermodynamic/Steric) TS_Check->Exo Bulky Ligand Steric Clash Prod_Cis Product A: 3,4-cis-pyrrolidine Endo->Prod_Cis Prod_Trans Product B: 3,4-trans-pyrrolidine Exo->Prod_Trans

Figure 1: Mechanistic flow determining the stereochemical outcome. Note that Ag(I) systems typically favor the 'Endo' path via metal-template organization.

Troubleshooting Guides (FAQ Format)

Ticket #101: "I'm getting a 50:50 mixture of diastereomers."

Diagnosis: The energy difference (


) between the endo and exo transition states is insufficient. This is often a Ligand-Substrate Mismatch .

Root Cause Analysis:

  • Temperature: Running at RT allows the system to sample the thermodynamic (exo) pathway.

  • Ligand Bulk: Standard ligands (e.g., PPh3) lack the "chiral pocket" depth to enforce specific approach vectors.

  • Solvent Polarity: Non-polar solvents may not sufficiently stabilize the charge-separated transition state, eroding selectivity.

Corrective Actions:

  • Step 1 (The "Cold Snap"): Lower reaction temperature to -20°C or 0°C. Selectivity is a function of temperature; lower T amplifies the difference in rates between endo and exo pathways.

  • Step 2 (Ligand Swap): Switch to Ferrocenyl ligands (e.g., Fesulphos or ThioClickFerrophos). These ligands create a rigid "roof" over the metal center, physically blocking the exo approach.

    • Citation: Ag(I)/ThioClickFerrophos complexes have demonstrated up to 99:1 endo selectivity by maximizing steric repulsion in the exo TS [1].

  • Step 3 (Solvent Switch): If using THF, switch to Toluene or DCM . While counter-intuitive (as ylides are polar), non-coordinating solvents often tighten the ion pairing between the metal and the ylide, enhancing the ligand's steric influence.

Ticket #102: "My yield is <20% with electron-deficient aryl groups."

Diagnosis: Mismatched electronic demand. The 1,3-dipole (ylide) is nucleophilic; if your dipolarophile (alkene) is also electron-rich or sterically crowded, reactivity plummets.

Corrective Actions:

  • Activate the Dipolarophile: Ensure your alkene has a strong Electron Withdrawing Group (EWG) like

    
    , 
    
    
    
    , or
    
    
    .
  • Catalyst Poisoning Check: Are you using a pyridine or amine base?

    • Fix: Switch to AgOAc or AgF . These salts act as both the Lewis acid and the base (via the acetate/fluoride anion) to deprotonate the imine. External amine bases can competitively bind to Ag(I), killing the catalytic cycle.

Module 2: Analytical Validation (Self-Validating Systems)

Do not rely solely on crude NMR integration. Pyrrolidine ring puckering can distort coupling constants.

Data Table 1: Stereochemical Assignment via


H NMR 
Feature3,4-cis-Pyrrolidine 3,4-trans-Pyrrolidine Mechanistic Origin

Coupling
7 – 10 Hz 2 – 6 Hz Karplus relationship; cis protons have dihedral angle

.
NOESY Signal Strong correlation between H3/H4Weak/Absent correlationSpatial proximity (< 5 Å).
Shift (H3/H4) Often shielded (upfield)Often deshielded (downfield)Anisotropy of adjacent aryl rings.

Note: Always confirm with 1D-NOESY. If H3 and H4 show a strong NOE, you have the cis-isomer (Endo product).

Module 3: Experimental Protocol

Protocol: Ag(I)-Catalyzed Diastereoselective Synthesis of cis-4-Arylpyrrolidines Objective: Synthesis of methyl 4-(4-chlorophenyl)-2-phenylpyrrolidine-3-carboxylate with >95:5 dr.

Reagents:

  • Imine Precursor: Methyl

    
    -benzylideneglycinate (1.0 equiv)
    
  • Dipolarophile: Methyl (E)-4-chlorocinnamate (1.1 equiv)

  • Catalyst: AgOAc (3-5 mol%)

  • Ligand: (S,S)-Fesulphos or PPh3 (for racemic baseline) (3.3-5.5 mol%)

  • Solvent: Anhydrous DCM or Toluene (0.1 M)

Workflow:

  • Catalyst Formation (Critical Step): In a flame-dried Schlenk tube under Argon, dissolve AgOAc and the Ligand in the solvent. Stir at RT for 30 mins.

    • Checkpoint: The solution should turn slightly cloudy or change color, indicating complex formation. If it remains clear/colorless (depending on ligand), ensure reagents are dry.

  • Substrate Addition: Add the Imine Precursor. Stir for 10 mins. The base (OAc-) will deprotonate the imine to form the Ag-bound azomethine ylide.

    • Visual: Solution often turns yellow/orange.

  • Cycloaddition: Cool to -20°C (ice/acetone bath). Add the Dipolarophile dropwise. Stir at -20°C for 12–24 hours.

  • Workup: Filter through a short pad of Celite to remove Silver salts. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Tip: The endo (cis) and exo (trans) isomers often have significantly different Rf values due to the exposure of the polar NH group.

Module 4: Advanced Optimization (Intramolecular)

If the intermolecular [3+2] fails (e.g., poor regioselectivity), switch to an Intramolecular Aminooxygenation .

Workflow Visualization:

Optimization Problem Intermolecular [3+2] Fails (Low dr/rr) Solution Switch to Intramolecular Tethering Problem->Solution Step1 Tether Substrate: Alkene-Sulfonamide Solution->Step1 Step2 Cu(II) Promoted Cyclization Step1->Step2 Result 2,5-cis-Pyrrolidine (Kinetic Product) Step2->Result Chelation Control

Figure 2: Alternative strategy using intramolecular tethering to enforce stereochemistry [2].

References

  • Highly Endo-Selective and Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylide with α-Enones Catalyzed by a Silver(I)/ThioClickFerrophos Complex. Source: Organic Chemistry Portal / Org. Lett. URL:[Link]

  • Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Source: National Institutes of Health (PMC) / J. Am. Chem. Soc. URL:[Link]

  • Zn(II)-catalyzed asymmetric [3 + 2] cycloaddition of acyclic enones with azomethine ylides. Source: Royal Society of Chemistry (RSC) URL:[Link]

troubleshooting low reactivity of sterically hindered pyrrolidine amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Gem-Dimethyl" Paradox

As researchers, we often expect 2,2-disubstituted pyrrolidines (and similar


-tertiary amines) to exhibit the Thorpe-Ingold effect —where steric bulk compresses the internal angle, theoretically favoring cyclization or reaction. However, in intermolecular coupling, this bulk acts as a kinetic fortress. The gem-dimethyl or spiro-cyclic groups at the 2-position create a cone of steric exclusion that blocks the trajectory of incoming electrophiles (Burgi-Dunitz angle), rendering standard protocols (EDC/NHS, HATU) ineffective.

This guide moves beyond standard textbook chemistry to provide field-proven, high-energy interventions for forcing these bonds to form.

Module 1: Amide Coupling Troubleshooting

Issue: Standard coupling reagents (HATU, T3P, EDC) yield <10% conversion or stalled intermediates.

Diagnosis: The rate of activated ester hydrolysis is faster than the rate of nucleophilic attack by your hindered amine. You need a "Super-Electrophile."

Solution A: The Ghosez’s Reagent Protocol (Acid Chloride Activation)

When HATU fails, the acid chloride is the gold standard. However, standard thionyl chloride conditions are often too harsh (generating HCl). Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under strictly neutral conditions.[1]

Protocol: Neutral Acid Chloride Generation
  • Dissolve carboxylic acid (1.0 equiv) in dry DCM (0.1 M).

  • Add Ghosez’s Reagent (1.2–1.5 equiv) dropwise at 0°C.

  • Stir at room temperature for 1–3 hours.

    • Validation Step: Monitor by IR. Look for the shift from C=O (acid, ~1710 cm⁻¹) to C=O (acid chloride, ~1790–1800 cm⁻¹). Do not proceed until conversion is complete.

  • Add the hindered pyrrolidine (1.2 equiv) and DIPEA (2.0 equiv) dissolved in DCM.

  • Reflux if necessary. The neutral conditions prevent acid-catalyzed decomposition of protecting groups (e.g., Boc).

Solution B: Solvent Engineering with HFIP

Hexafluoroisopropanol (HFIP) is a "miracle solvent" for difficult amidation. It acts as a hydrogen-bond donor to the carbonyl oxygen, activating it (Lewis acid-like behavior) while stabilizing the tetrahedral intermediate.

  • Recommendation: Re-run your standard HATU or EDC coupling using 20–50% HFIP in DCM as the solvent.

  • Mechanism: HFIP creates a microsolvation environment that accelerates the proton transfer steps required for amine attack.

Visual Guide: Amide Coupling Decision Logic

AmideLogic Start Start: Hindered Amine Coupling Check1 Standard Reagent (HATU/COMU) Failed? Start->Check1 Decision1 Acid Stability? Check1->Decision1 Yes Ghosez Route A: Ghosez's Reagent (Neutral Acid Chloride) Decision1->Ghosez Acid Sensitive (Boc/tBu groups) HFIP Route B: HFIP Solvent System (H-Bond Activation) Decision1->HFIP Standard Substrate AcylFluoride Route C: Acyl Fluoride (TFFH/BTFFH) Decision1->AcylFluoride Solid Phase or Extreme Sterics

Caption: Decision matrix for selecting the optimal coupling strategy based on substrate stability and steric demand.

Module 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Issue: No product formation with standard Pd(OAc)₂/BINAP systems.

Diagnosis: Sterically hindered secondary amines struggle to undergo reductive elimination from the Palladium center. Additionally, the amine is too bulky to coordinate effectively during the oxidative addition phase, leading to catalyst death (Pd black).

Technical Insight: Ligand Selection is Critical

For 2,2-disubstituted pyrrolidines, you need dialkylbiaryl phosphine ligands that are bulky enough to enforce a mono-ligated Pd species (promoting oxidative addition) but flexible enough to allow the bulky amine to enter the coordination sphere.

Comparative Data: Ligand Performance for Hindered Amines
Ligand ClassSpecific LigandSuitability for Hindered PyrrolidinesMechanistic Advantage
First Gen BINAP, dppfPoor Bite angle too restrictive; fails to promote reductive elimination of bulky groups.
Buchwald Gen 3 RuPhos Excellent Optimized for secondary amines. The isopropoxy group stabilizes the Pd-amine complex.
Buchwald Gen 4 BrettPhos Good Better for primary amines, but effective for extremely hindered secondary amines if RuPhos fails.
NHC PEPPSI-IPrModerate Good for electron-poor aryl halides but can struggle with extreme steric bulk on the amine.
Recommended Protocol: The "RuPhos" System
  • Pre-catalyst: Use RuPhos Pd G3 or G4 (2–5 mol%). Avoid generating Pd(0) in situ from Pd(OAc)₂ if possible, as "catalyst death" is faster than activation with hindered substrates.

  • Base: NaOtBu (Sodium tert-butoxide) is preferred. The strong basicity aids in deprotonating the amine upon coordination.

  • Solvent: Toluene or Dioxane at 100°C.

  • Order of Addition: Add base last or use a pre-mixed catalyst/ligand solution to prevent Pd aggregation.

Module 3: Reductive Amination & Alkylation

Issue: Reaction stalls at the ketone stage; no imine formation observed.

Diagnosis: The formation of the iminium ion (the intermediate) is thermodynamically disfavored due to steric clash between the pyrrolidine gem-dimethyl group and the ketone substituents.

Solution: Titanium-Mediated Dehydration

Standard reductive amination (NaBH(OAc)₃ in DCM) relies on equilibrium imine formation. For hindered amines, you must force this equilibrium using a strong Lewis Acid/Dehydrating agent.

Protocol: Ti(OiPr)₄ "Push" Method
  • Neat/Concentrated: Mix Ketone (1.0 equiv) and Hindered Amine (1.2 equiv) in minimal THF.

  • Add Lewis Acid: Add Ti(OiPr)₄ (Titanium isopropoxide) (1.5–2.0 equiv).

  • Incubate: Stir at varying temps (RT

    
     60°C) for 12–24 hours.
    
    • Why: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine/enamine.

  • Reduction: Dilute with MeOH/THF and add NaBH₄ (Sodium Borohydride) carefully.

    • Note: Do not use NaCNBH₃ or NaBH(OAc)₃ here; the imine is already formed, so you need a stronger reducing agent to catch the sterically crowded C=N bond.

Visual Guide: Mechanism of Ti-Mediated Activation

TiMechanism Ketone Ketone Complex Ti-Coordination Complex Ketone->Complex + Ti(OiPr)4 Amine Hindered Amine Amine->Complex Imine Steric Imine Complex->Imine - TiO2 / - IPA (Irreversible) Product Tertiary Amine Imine->Product + NaBH4

Caption: Titanium(IV) isopropoxide forces the thermodynamically unfavorable imine formation by scavenging water and coordinating the carbonyl.

References

  • Ghosez's Reagent Utility

    • Ghosez, L., et al.[2] "

      
      -Chloro-enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine."[1] Organic Syntheses, 1979, 59, 26.[1]
      
  • Acyl Fluorides & Hindered Couplings

    • Ulven, T., et al.[3] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][3][4][5] Organic & Biomolecular Chemistry, 2016, 14, 430-433.

  • HFIP Solvent Effects

    • Woutersen, S., et al. "Unravelling the workings of 'miracle solvent' hexafluoro-isopropanol."[6][7] Angewandte Chemie Int. Ed., 2024.

  • Buchwald-Hartwig Ligand Selection

    • Buchwald, S. L., et al. "Surmounting the Challenges of Sterically Hindered Amines in C-N Coupling." Chemical Science, 2011, 2, 27-50.
  • Titanium-Mediated Reductive Amination

    • Bhattacharyya, S.[8] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995, 60, 4928-4929.

Sources

Technical Support Center: Crystallization Methods for 4-(3-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification and isolation of this chiral amine. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Foundational Concepts & Initial Characterization

This section addresses the critical preliminary steps and foundational knowledge required before attempting crystallization.

Q1: What are the most critical factors to consider before attempting to crystallize 4-(3-Ethoxyphenyl)pyrrolidin-3-amine?

A1: Before any crystallization attempt, it is imperative to establish two key characteristics of your material: purity and solubility .

  • Purity Assessment: The success of crystallization heavily depends on the purity of the crude material. Impurities can inhibit crystal formation, lead to "oiling out," or become entrapped in the crystal lattice, compromising the final purity. Use techniques like NMR, LC-MS, or TLC to estimate the purity and identify any significant impurities. The purification strategy, including the choice of crystallization solvent, will be influenced by the solubility differences between your target compound and its impurities.[1]

  • Solubility Profile: Crystallization works by exploiting differences in a compound's solubility at different temperatures or in different solvent mixtures. A systematic solubility screening is the most critical first step. You are looking for a solvent that dissolves your compound well at elevated temperatures but poorly at lower temperatures.

Q2: My compound is a chiral amine. How does this affect the crystallization strategy?

A2: The presence of a stereocenter means your synthesized material is likely a racemic mixture (a 50:50 mixture of two enantiomers), unless you employed an asymmetric synthesis. Enantiomers have identical physical properties (solubility, melting point, etc.) in achiral environments, making their separation by standard crystallization impossible.[2]

Therefore, your strategy must involve chiral resolution . The most common and industrially favored method is diastereomeric salt crystallization .[3] This involves reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent") to form a pair of diastereomeric salts.[2] Diastereomers have different physical properties and can be separated by crystallization.[4][5]

Part 2: Developing a Crystallization Protocol

This section provides actionable guidance on building a robust crystallization procedure from the ground up.

Q3: How do I perform a systematic solvent screening for this compound?

A3: A systematic approach is crucial. Based on the structure of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine (containing a polar amine, a pyrrolidine ring, and a less polar ethoxyphenyl group), a range of solvents with varying polarities should be tested.

Workflow for Solvent Screening

cluster_setup Setup cluster_screening Screening Process cluster_output Outcome A Place ~10-20 mg of crude amine into several small vials B Add a test solvent dropwise at room temperature (RT) A->B C Observe Solubility B->C D Soluble at RT? (Unsuitable for single-solvent) C->D E Insoluble at RT? (Potential Candidate) C->E No N Consider for anti-solvent system D->N Yes F Heat the vial gently E->F G Observe Solubility F->G H Soluble when hot? G->H I Insoluble when hot? (Unsuitable) G->I No J Cool slowly to RT, then in an ice bath H->J Yes O Categorize Solvents: - Good for single-solvent - Good for solvent system - Poor solubility I->O K Observe for Crystals J->K L Crystals form? (Good Candidate!) K->L Yes M No crystals? (Consider for anti-solvent) K->M No L->O M->O N->O

Caption: Workflow for systematic solvent screening.

Recommended Solvents to Test: A structured approach involves testing solvents from different classes.

Solvent ClassExamplesExpected Behavior for 4-(3-Ethoxyphenyl)pyrrolidin-3-amine
Protic Water, Methanol, Ethanol, IsopropanolHigh solubility expected due to hydrogen bonding with the amine. May require an anti-solvent.
Aprotic Polar Acetonitrile, Acetone, Ethyl Acetate, THFGood candidates for single-solvent or co-solvent systems. Solubility will vary.
Aprotic Non-Polar Toluene, Heptane, Hexane, Diethyl EtherLow solubility expected. Primarily useful as anti-solvents.[6]

Experimental Protocol: Solubility Screening

  • Preparation: Aliquot approximately 15 mg of your compound into 8 separate, labeled glass vials.

  • Initial Test (Room Temp): To each vial, add 0.1 mL of a different test solvent (e.g., Water, Methanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Heptane).

  • Observation 1: Vigorously stir or sonicate each vial. Note whether the compound dissolves completely, partially, or not at all.

    • If it dissolves completely, the solvent is unsuitable for single-solvent crystallization but may be used as the "solvent" in an anti-solvent pair.

  • Heating: For vials where the compound is insoluble or partially soluble, heat the vial in a water bath or on a hot plate to the solvent's boiling point. Add small increments of solvent (0.05 mL) until the solid just dissolves.

  • Cooling: Remove the vial from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the vial with a glass rod.[6]

  • Chilling: Place the vial in an ice-water bath for 15-20 minutes.

  • Observation 2: Record the formation of any precipitate (crystalline solid, powder, or oil). An ideal solvent will show complete dissolution at high temperature and significant crystal formation upon cooling.

Q4: How do I perform a diastereomeric salt resolution for this chiral amine?

A4: This is the standard method for resolving racemic amines.[7] It involves forming a salt with a chiral acid and exploiting the different solubilities of the resulting diastereomers.

Workflow for Diastereomeric Salt Resolution

A Dissolve Racemic Amine (R/S) in a suitable solvent (e.g., Methanol, Ethanol) B Add 0.5 equivalents of a single enantiomer Chiral Acid (R') (e.g., L-(+)-Tartaric Acid) A->B C Stir and allow salts to form: (R)-Amine-(R')-Acid (S)-Amine-(R')-Acid B->C D Induce Crystallization (Slow cooling, anti-solvent, etc.) C->D E One diastereomeric salt (e.g., (R)-Amine-(R')-Acid) precipitates due to lower solubility D->E F Filter and collect the crystals E->F G Mother Liquor remains enriched in the other diastereomer (e.g., (S)-Amine-(R')-Acid) H Liberate the free amine: Dissolve crystals in water, add base (e.g., NaOH), and extract with organic solvent F->H I Isolate pure (R)-Amine H->I

Caption: Process flow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve 1.0 eq of racemic 4-(3-Ethoxyphenyl)pyrrolidin-3-amine in a minimal amount of a hot polar solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5-1.0 eq of a chiral resolving agent (e.g., L-(+)-tartaric acid or (S)-(+)-mandelic acid) in the same solvent.[2][4]

  • Mixing: Add the acid solution to the amine solution while warm. Stir the mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, try adding a non-polar anti-solvent like diethyl ether or heptane dropwise until turbidity persists.[6] Let the solution stand, ideally overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is one of the diastereomeric salts.

  • Analysis: Check the diastereomeric excess (d.e.) of the crystals and the enantiomeric excess (e.e.) of the amine after liberation. The mother liquor will be enriched in the more soluble diastereomer.[4]

  • Liberation of Free Amine: To recover the enantiomerically pure amine, dissolve the crystalline salt in water, basify the solution with aqueous NaOH (to pH > 12), and extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer and remove the solvent under reduced pressure.

Part 3: Troubleshooting Common Issues

This section provides solutions to frequently encountered problems during crystallization experiments.

Q5: My compound is "oiling out" and forming a liquid layer instead of solid crystals. What's wrong and how can I fix it?

A5: "Oiling out" occurs when the solubility of the compound in the solution is exceeded, but the conditions are not favorable for forming an ordered crystal lattice.[6] Instead, it separates as a liquid phase. This is common for compounds with low melting points or when the solution is too concentrated or cooled too quickly.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add more solvent (10-20% more) to create a more dilute solution, then attempt to cool it again, but much more slowly.[6]

  • Change the Solvent: The solvent may be too "good." Try a solvent in which your compound is slightly less soluble. Alternatively, use a solvent pair. Dissolve the compound in a good solvent and slowly add a miscible anti-solvent at a slightly elevated temperature.

  • Lower the Crystallization Temperature: If the melting point of your compound is low, the crystallization temperature may be too high. Try cooling the solution to a lower temperature (e.g., in a freezer) after initial cooling.

  • Trituration: If an oil persists, decant the solvent. Add a small amount of a solvent in which the compound is completely insoluble (like hexane). Stirring or sonicating this mixture can sometimes induce the oil to solidify into an amorphous or crystalline solid.[6]

Q6: I have a clear, supersaturated solution, but no crystals will form, even after cooling. How can I induce crystallization?

A6: The formation of a stable, supersaturated solution indicates that the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome. Several physical methods can be used to promote this.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to vigorously scratch the inner surface of the flask at the air-liquid interface. The microscopic glass fragments and rough surfaces provide nucleation sites for crystal growth.[6]

  • Seeding: If you have a pure crystal of your compound from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" acts as a template for further crystal growth.[6]

  • Slow Evaporation: Loosely cap the flask and allow the solvent to evaporate slowly over several hours or days. This gradually increases the concentration, which can lead to spontaneous crystallization.

  • Anti-solvent Addition: As described previously, slowly adding a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound can trigger precipitation.[6] This should be done dropwise to a stirred solution to avoid localized high supersaturation, which can cause oiling out.

Q7: My final product is not pure enough after one crystallization. What should I do?

A7: A single crystallization may not be sufficient if the initial material is very impure or if the impurities have similar solubility profiles to the product.

Strategies for Improving Purity:

  • Recrystallization: Perform a second crystallization using the same solvent system. The purity of the material generally increases with each successive recrystallization, although yield will decrease.

  • Change the Solvent System: Impurities that co-crystallize in one solvent may be more soluble in another. Try a different solvent or solvent/anti-solvent combination for the second crystallization.

  • Activated Charcoal Treatment: If the impurities are colored, high-molecular-weight byproducts, they can sometimes be removed by adsorption. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter the hot solution through Celite or filter paper to remove the charcoal before cooling.

  • Salt Formation and Liberation: For amines, an effective purification method can be to form a salt (e.g., with HCl), crystallize the salt, and then liberate the free amine.[8][9] The salt will have very different solubility properties than the free base, which can help separate it from non-basic impurities.

References

  • Shultz, C. S., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]

  • Hilaris (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris Publisher. Available at: [Link]

  • Wikipedia contributors (2023). Chiral resolution. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Sangshetti, J. N., et al. (2016). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available at: [Link]

  • Reddit r/Chempros (2024). Amine workup. Reddit. Available at: [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]

  • ResearchGate (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • ScienceMadness Discussion Board (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Sciencemadness.org. Available at: [Link]

Sources

Technical Support Center: Optimizing Pyrrolidine Amine Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting steps. To master the deprotection of pyrrolidine amines, we must first understand the causality of their reactivity.

Pyrrolidine is a secondary, cyclic amine. Its constrained five-membered ring structure increases its nucleophilicity compared to acyclic secondary amines, while its specific steric profile makes it uniquely susceptible to base-catalyzed side reactions (such as diketopiperazine formation) and acid-catalyzed degradation (such as retro-Mannich fragmentation). This guide provides self-validating workflows to minimize these side reactions during complex syntheses.

Section 1: Troubleshooting FAQs

Q1: My reaction mixture containing an N-Boc pyrrolidine derivative turned yellow/brown after adding TFA, and mass spectrometry shows +56 Da byproducts. What is happening? Causality: The tert-butoxycarbonyl (Boc) group cleaves under [1] to generate a highly reactive tert-butyl cation. Because the deprotected pyrrolidine ring is a strong nucleophile, it can be rapidly alkylated by these carbocations. The discoloration indicates polymerization or degradation of unquenched carbocations. Furthermore, if your pyrrolidine is highly substituted, strong acids can trigger destructive backbone cleavage[2]. Solution: You must implement a cation scavenger system. A standard mixture is TFA/TIS/Water (95:2.5:2.5), where Triisopropylsilane (TIS) and water act as nucleophilic sinks to trap the tert-butyl cations before they react with the amine. For highly sensitive substrates, abandon strong acids entirely and use fluorinated solvents like[3].

Q2: I am performing Fmoc deprotection on a peptide containing a pyrrolidine/proline residue at the N-terminus. My yield is drastically reduced due to a truncated byproduct. Why? Causality: You are experiencing Diketopiperazine (DKP) formation. When a secondary amine like a pyrrolidine derivative is at the N-terminus (or position 2), the deprotected amine undergoes a rapid intramolecular nucleophilic attack on the ester/amide carbonyl of the adjacent residue. This cleaves the peptide from the resin, forming a thermodynamically stable 6-membered DKP ring[4]. Solution: Minimize the time the free amine spends in the basic deprotection solution. Employ [4], which provides massive steric hindrance that strongly suppresses the conformational folding required for DKP formation.

Q3: My chiral substituted pyrrolidine (e.g., a 2,5-disubstituted pyrrolidine organocatalyst) is undergoing racemization and retro-Mannich decomposition during deprotection. How do I maintain stereointegrity? Causality: Pyrrolidines with adjacent stereocenters are sensitive to both strong acids and extended basic conditions. Under acidic conditions (like TFA), rearomatization driving forces can trigger [5], especially in 2,5-dihydro-1H-pyrroles. Under basic conditions, prolonged exposure to secondary amines like piperidine can cause deprotonation at the alpha-carbon, leading to racemization[4]. Solution: For Fmoc, add 0.1 M HOBt to the piperidine solution; this weak acid buffers the basicity and suppresses base-catalyzed racemization[4]. For Boc, isolate the amine as a tosylate salt or use non-hydrolytic cleavage methods[5].

Section 2: Quantitative Data – Scavenger & Base Selection

To ensure reproducible deprotection, select the appropriate reagent matrix based on the specific vulnerabilities of your pyrrolidine substrate.

Table 1: Quantitative Comparison of Scavenger Cocktails for Acidic Boc Deprotection

Cocktail NameCompositionTarget Side Reaction SuppressedRelative Efficiency
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)Global scavenging (t-butyl cations, oxidation)High
Standard Scavenger TFA / TIS / Water (95:2.5:2.5)t-butyl cation alkylation of pyrrolidinesHigh
Mild Fluorinated TFE or HFIP (Solvent-free / Microwave)Acid-catalyzed retro-Mannich / backbone cleavageVery High

Table 2: Base Selection for Basic Fmoc Deprotection

Base SystemTarget Side Reaction SuppressedMechanism of Action
20% Piperidine in DMF Standard baselineForms stable DBF adducts
20% Pyrrolidine in DMF Incomplete deprotectionHigher nucleophilicity traps DBF faster
Piperidine + 0.1M HOBt Racemization / AspartimideWeak acid buffers the basicity

Section 3: Self-Validating Experimental Protocols

A robust protocol must validate itself at critical junctions. Follow these step-by-step methodologies to ensure the integrity of your pyrrolidine amines.

Protocol 1: Self-Validating N-Boc Deprotection using Fluorinated Solvents

Objective: Remove N-Boc from acid-sensitive substituted pyrrolidines without triggering retro-Mannich fragmentation or tert-butyl alkylation. Causality: Using TFE or HFIP under microwave irradiation provides enough thermal energy to cleave the Boc group without the highly acidic environment of TFA, preventing the rearomatization driving force that leads to retro-Mannich decomposition[3][5].

  • Preparation: Dissolve the N-Boc pyrrolidine derivative (1.0 mmol) in 5 mL of 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) in a microwave-safe reaction vial.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 100°C for 5-15 minutes.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the mixture. LC-MS should show the disappearance of the[M+H] peak of the starting material and the appearance of the [M-Boc+H] peak. Crucially, verify the absence of [M-Boc+56], which would indicate tert-butyl alkylation.

  • Isolation: Evaporate the fluorinated solvent under reduced pressure. The volatile nature of TFE/HFIP ensures facile removal without aqueous workup.

  • Validation Checkpoint 2 (Yield): Weigh the crude product. Quantitative yields (>95%) are expected without the need for column chromatography[3].

Protocol 2: DKP-Free Fmoc Deprotection Workflow

Objective: Remove Fmoc from a peptide chain containing an N-terminal or penultimate pyrrolidine/proline residue without truncating the peptide via Diketopiperazine (DKP) formation. Causality: DKP formation is highly favored when proline/pyrrolidine is present due to the cis-trans isomerization of the amide bond, bringing the free amine into proximity with the adjacent carbonyl[4]. Using a sterically bulky 2-CTC resin prevents the conformational folding required for this intramolecular attack.

  • Resin Selection: Anchor the C-terminal amino acid to a 2-Chlorotrityl chloride (2-CTC) resin.

  • Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M HOBt for 2 × 5 minutes. Note: The addition of HOBt slightly acidifies the microenvironment, suppressing base-catalyzed racemization[4].

  • Validation Checkpoint 1 (Chloranil Test): Perform a Chloranil test (specific for secondary amines like pyrrolidine). A positive blue/green bead color confirms the presence of the free secondary amine.

  • Rapid Coupling: Immediately proceed to couple the next amino acid using highly reactive coupling reagents (e.g., HATU/DIEA) to minimize the lifetime of the free pyrrolidine amine.

  • Validation Checkpoint 2 (Cleavage): Perform a mini-cleavage using 1% TFA in DCM. Analyze via HPLC. The absence of a discrete early-eluting DKP peak validates the suppression of the side reaction.

Section 4: Mechanistic Workflows

G Start Identify Pyrrolidine Protecting Group Boc N-Boc Group (Acidic Cleavage) Start->Boc Fmoc N-Fmoc Group (Basic Cleavage) Start->Fmoc Boc_Issue Risk: Alkylation or Retro-Mannich? Boc->Boc_Issue TFA/HCl Fmoc_Issue Risk: DKP Formation or Racemization? Fmoc->Fmoc_Issue Piperidine Boc_Sol1 Add Scavengers (e.g., TIS/H2O) Boc_Issue->Boc_Sol1 t-Butyl Cations Boc_Sol2 Use Mild Acids (HFIP/TFE) Boc_Issue->Boc_Sol2 Acid Sensitive Fmoc_Sol1 Use 2-CTC Resin (Steric Shielding) Fmoc_Issue->Fmoc_Sol1 Truncation (DKP) Fmoc_Sol2 Add 0.1M HOBt (Buffer Basicity) Fmoc_Issue->Fmoc_Sol2 Loss of Chirality

Troubleshooting workflow for resolving side reactions during pyrrolidine amine deprotection.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Structural Elucidation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H-NMR Spectrum Analysis of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For molecules such as 4-(3-ethoxyphenyl)pyrrolidin-3-amine, a compound with potential applications in medicinal chemistry, a thorough understanding of its three-dimensional structure is paramount. This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H-NMR) spectrum of this compound. Moving beyond a simple recitation of data, we will delve into the causal relationships between the molecular structure and the resulting spectral features. Furthermore, this guide will objectively compare the utility of ¹H-NMR with other common analytical techniques, providing a holistic perspective on its role in structural elucidation.

The Strategic Importance of ¹H-NMR in Structural Analysis

¹H-NMR spectroscopy stands as a primary tool for the structural analysis of organic molecules in solution.[1][2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms within a molecule.[3] For a molecule like 4-(3-ethoxyphenyl)pyrrolidin-3-amine, with its distinct aromatic and aliphatic regions, ¹H-NMR is particularly well-suited to confirm its identity and purity.

Predicted ¹H-NMR Spectrum

As of the writing of this guide, a publicly available experimental ¹H-NMR spectrum for 4-(3-ethoxyphenyl)pyrrolidin-3-amine is not available. Therefore, the following analysis is based on a spectrum predicted by computational methods, which serve as a powerful tool in modern spectroscopy.[4][5] The predicted spectrum provides a robust framework for understanding the expected chemical shifts and coupling patterns.

Figure 1. Molecular structure with proton labeling.

Detailed ¹H-NMR Spectrum Interpretation

A fundamental principle of ¹H-NMR is that the chemical shift of a proton is determined by its local electronic environment.[6] Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[1]

Table 1: Predicted ¹H-NMR Data for 4-(3-Ethoxyphenyl)pyrrolidin-3-amine

Signal LabelPredicted Chemical Shift (δ ppm)IntegrationMultiplicityAssignment
a~1.5 - 2.51HBroad singletPyrrolidine N-H
b~7.201HTripletAr-H
d~6.801HDoublet of doubletsAr-H
e~6.751HDoublet of doubletsAr-H
f~6.701HSinglet (broad)Ar-H
g~4.002HQuartetO-CH₂-CH₃
h~1.403HTripletO-CH₂-CH₃
i~3.501HMultipletPyrrolidine C4-H
j~3.201HMultipletPyrrolidine C3-H
k~3.00 - 3.402HMultipletPyrrolidine C2-H₂
l~2.80 - 3.202HMultipletPyrrolidine C5-H₂
m~1.5 - 2.52HBroad singletC3-NH₂
Aromatic Region (δ 6.5-8.0 ppm)

The protons on the benzene ring are in the characteristic aromatic region.[7] The ethoxy group is an electron-donating group, which tends to shield the ortho and para protons, shifting them slightly upfield compared to benzene (δ 7.36 ppm).[8]

  • Proton (b): This proton is meta to the ethoxy group and ortho to the pyrrolidine substituent. It is expected to appear as a triplet due to coupling with two neighboring aromatic protons.

  • Protons (d) and (e): These protons are ortho and para to the ethoxy group, respectively, and will be shifted upfield. They will likely appear as doublet of doublets due to both ortho and meta couplings.

  • Proton (f): This proton is ortho to the ethoxy group and will appear as a broad singlet or a narrow triplet.

Aliphatic Region (δ 1.0-4.5 ppm)

This region contains the signals for the ethoxy group and the pyrrolidine ring.

  • Ethoxy Group Protons (g, h): The methylene protons (g) are adjacent to an oxygen atom, which deshields them, causing a downfield shift to around δ 4.00 ppm.[1] They will appear as a quartet due to coupling with the three methyl protons (h). The methyl protons (h) will appear as a triplet around δ 1.40 ppm due to coupling with the two methylene protons (g).

  • Pyrrolidine Ring Protons (i, j, k, l): The protons on the pyrrolidine ring will exhibit complex splitting patterns due to their diastereotopic nature and restricted bond rotation.[9][10]

    • The methine protons (i and j) will be multiplets due to coupling with each other and with the adjacent methylene protons.

    • The methylene protons (k and l) will also be complex multiplets. The protons on the carbon adjacent to the nitrogen (C2 and C5) will be deshielded relative to those on C3 and C4.

  • Amine Protons (a, m): The N-H protons of the pyrrolidine (a) and the primary amine (m) will typically appear as broad singlets and their chemical shift can be highly variable depending on the solvent and concentration. They may also exchange with deuterium if D₂O is added to the sample.

Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum

The following protocol outlines the steps for preparing a sample of 4-(3-ethoxyphenyl)pyrrolidin-3-amine for ¹H-NMR analysis.

G cluster_workflow ¹H-NMR Analysis Workflow A Sample Preparation B Instrument Setup & Calibration A->B Insert Sample C Data Acquisition B->C Start Experiment D Data Processing C->D Fourier Transform E Spectral Analysis D->E Integration & Peak Picking

Figure 2. ¹H-NMR experimental workflow.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 4-(3-ethoxyphenyl)pyrrolidin-3-amine.[11]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[12] If solubility is an issue, other solvents such as DMSO-d₆ or Methanol-d₄ can be used.[13]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[11]

  • Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to calibrate the chemical shift scale to δ 0.00 ppm.[14]

Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which results in sharp, well-resolved peaks.

  • Acquisition Parameters: Standard ¹H-NMR acquisition parameters are typically sufficient. This includes setting the appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

Comparative Analysis with Alternative Techniques

While ¹H-NMR is a powerful tool, a comprehensive structural elucidation often involves complementary techniques.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H-NMR Spectroscopy Connectivity of protons, chemical environment, stereochemistry.Non-destructive, provides detailed structural information in solution.[15]Lower sensitivity than MS, can have complex spectra for large molecules.[16]
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentation patterns.High sensitivity, can analyze complex mixtures when coupled with chromatography (e.g., GC-MS, LC-MS).[17][18]Provides limited information on stereochemistry, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and inexpensive.Provides limited information on the overall molecular structure.
¹³C-NMR Spectroscopy Number and type of carbon environments.Complements ¹H-NMR by providing information about the carbon skeleton.Lower sensitivity than ¹H-NMR due to the low natural abundance of ¹³C.
Mass Spectrometry (MS)

For 4-(3-ethoxyphenyl)pyrrolidin-3-amine, high-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₂H₁₈N₂O) by providing a highly accurate mass measurement.[19] Tandem MS (MS/MS) experiments would induce fragmentation, and the resulting fragmentation pattern would provide clues about the connectivity of the molecule. For example, a common fragmentation would be the loss of the ethoxy group or cleavage of the pyrrolidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy would confirm the presence of key functional groups. Expected characteristic absorption bands would include:

  • N-H stretch: Around 3300-3500 cm⁻¹ for the primary and secondary amines.

  • C-H stretch (aromatic): Just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Around 1600 cm⁻¹ and 1475 cm⁻¹.

  • C-O stretch (ether): Around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

G cluster_coupling Key Spin-Spin Couplings H_g H(g) (quartet) H_h H(h) (triplet) H_g->H_h ³J H_b H(b) (triplet) H_d H(d) (dd) H_b->H_d ³J H_f H(f) (s) H_b->H_f ³J H_e H(e) (dd) H_d->H_e ⁴J

Figure 3. Simplified key spin-spin couplings.

Conclusion

The ¹H-NMR spectrum of 4-(3-ethoxyphenyl)pyrrolidin-3-amine, even when predicted, provides a wealth of information that is crucial for its structural verification. By carefully analyzing the chemical shifts, integration, and coupling patterns, one can confidently assign the protons to their respective positions within the molecule. When used in conjunction with complementary techniques such as mass spectrometry and IR spectroscopy, a complete and unambiguous structural elucidation can be achieved. This guide serves as a testament to the enduring power of ¹H-NMR spectroscopy in the arsenal of the modern chemical researcher.

References

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link][1]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link][3]

  • University of Rochester, Department of Chemistry. How to Get a Good ¹H NMR Spectrum. [Link][12]

  • StudyOrgo.com. (2015, January 24). Deciphering ¹H NMR Spectra. [Link][20]

  • Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link][21]

  • Jacobson, D., et al. (2010). A sample preparation protocol for ¹H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 5(3), 586-594. [Link][22]

  • Patiny, L. Simulate and predict NMR spectra. [Link][4]

  • Bax, A. (2015). An Introduction to Biological NMR Spectroscopy. Molecular & Cellular Proteomics, 14(11), 2845-2863. [Link][2]

  • Letertre, M., et al. (2025, December 7). NMR as a Key Analytical Tool for Complex Systems: From Fundamentals to Advanced Approaches: A Review. Magnetic Resonance in Chemistry. [Link][15]

  • University of Wisconsin-Madison, Department of Chemistry. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link][8]

  • Nazarski, M. M. (2025, March 27). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Molecules, 30(7), 1234. [Link][14]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds. [Link][7]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link][23]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link][11]

  • Schymanski, E. L., et al. (2014). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Metabolites, 4(2), 349-373. [Link][17]

  • Maricopa Open Digital Press. 35. ¹H NMR Spectra and Interpretation (Part I). [Link][6]

  • ResearchGate. Review articles in NMR SPECTROSCOPY. [Link][24]

  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. [Link][16]

  • University of Calgary, Department of Chemistry. Ch 13 - Aromatic H. [Link]

  • NMRDB.org. Predict ¹H proton NMR spectra. [Link][5]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link][25]

  • Leah4sci. (2013, January 24). How To Analyze The Peaks Of H-NMR Spectroscopy [Video]. YouTube. [Link][26]

  • Chemaxon. NMR Predictor - Documentation. [Link][27]

  • Wolfender, J. L., et al. (2015). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Chimia, 69(7-8), 433-442. [Link][28]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link][18]

  • Mestrelab Research. Download NMR Predict. [Link][29]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link][13]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link][30]

  • Cheminfo.org. Predict ¹H NMR spectra. [Link][31]

  • Li, A., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6534. [Link][19]

  • ResearchGate. Interpretation of the pyrrolidine region of the ¹H NMR spectrum. [Link][10]

  • Nguyen, T. H. T., et al. (2023). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Vietnam Journal of Chemistry, 61(1), 1-8. [Link][32]

  • Schueler, J., et al. (2025, May 7). Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. Molecules, 30(9), 1234. [Link][33]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethoxyphenyl Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of ethoxyphenyl pyrrolidines, a class of compounds relevant in pharmaceutical research and the study of novel psychoactive substances. We will explore the core fragmentation mechanisms, compare them with structurally similar alternatives, and provide a robust experimental protocol for their characterization. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation.

Introduction: The Challenge of Asymmetric Fragmentation

Structural elucidation by mass spectrometry is a cornerstone of chemical analysis. However, molecules containing highly basic moieties, such as a pyrrolidine ring, present a significant challenge. During ionization and subsequent fragmentation, the charge is often sequestered by the basic nitrogen atom, leading to fragmentation pathways that are dominated by the pyrrolidine ring.[1][2] This can produce a single, highly abundant, but structurally uninformative fragment ion, effectively masking the details of the rest of the molecule.[1][3][4]

This guide dissects the competing fragmentation pathways of ethoxyphenyl pyrrolidines, providing insights into the diagnostic ions that reveal the complete structure and offering advanced analytical strategies to overcome the challenges posed by the dominant pyrrolidine moiety.

Pillar 1: Fundamental Fragmentation Mechanisms

To understand the mass spectrum of an ethoxyphenyl pyrrolidine, one must first understand the behavior of its constituent parts: the pyrrolidine ring and the ethoxyphenyl group.

The Pyrrolidine Moiety: A Dominant Player

The pyrrolidine ring, a cyclic amine, dictates a significant portion of the fragmentation cascade. Its behavior is primarily governed by the nitrogen atom's high basicity and its ability to stabilize an adjacent positive charge.

  • Alpha (α)-Cleavage: The most prominent fragmentation mechanism for aliphatic and cyclic amines is α-cleavage.[5][6][7] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized immonium cation and an alkyl radical. For a simple N-substituted pyrrolidine, this cleavage can occur within the ring or at the substituent bond.

  • Charge Sequestration: In electrospray ionization (ESI), the pyrrolidine nitrogen is the most likely site of protonation. In tandem mass spectrometry (MS/MS) experiments, this protonated site directs fragmentation, often leading to the neutral loss of the entire pyrrolidine moiety or the formation of a dominant immonium cation (e.g., C₄H₈N⁺ at m/z 70).[3][8] This frequently results in a mass spectrum with a single base peak, providing little information about the ethoxyphenyl portion of the molecule.[1][2]

The Ethoxyphenyl Moiety: Diagnostic Signatures

In contrast to the often-monopolizing nature of the pyrrolidine ring, the ethoxyphenyl group yields highly diagnostic fragment ions. Its fragmentation is characteristic of aromatic ethers.

  • Benzylic Cleavage: The primary cleavage event for ethoxybenzyl-type structures is the breaking of the bond between the benzyl carbon and the pyrrolidine nitrogen, leading to the formation of an ethoxybenzyl cation (m/z 135).[9][10]

  • Characteristic Neutral Loss: The most valuable diagnostic fragmentation of the ethoxy group is the subsequent loss of a neutral ethylene molecule (C₂H₄, 28 Da) from the ethoxybenzyl cation. This rearrangement produces a highly characteristic ion at m/z 107.[10] The presence of this m/z 107 ion is a strong indicator of an ethoxy substituent and allows for clear differentiation from isobaric compounds like methylenedioxy or methoxy-methyl analogues.

G cluster_0 Pyrrolidine Fragmentation cluster_1 Ethoxyphenyl Fragmentation a Pyrrolidine Precursor Ion b α-Cleavage a->b CID c Immonium Cation (e.g., m/z 70) b->c d Ethoxyphenyl Precursor Ion e Benzylic Cleavage d->e CID f Ethoxybenzyl Cation (m/z 135) e->f g Neutral Loss of Ethylene (-28 Da) f->g h Hydroxy-tropylium Ion (m/z 107) g->h

Caption: Fundamental fragmentation pathways of the individual moieties.

Pillar 2: Integrated Fragmentation of Ethoxyphenyl Pyrrolidines

When combined in a single molecule, these two moieties engage in competitive fragmentation pathways, the outcome of which is highly dependent on the ionization method.

  • Electron Ionization (EI-MS): Under the high-energy conditions of EI, the molecular ion is typically observed, albeit sometimes with low intensity. The fragmentation is complex, but key pathways include:

    • α-Cleavage at the C-N bond connecting the ethoxyphenyl group to the pyrrolidine ring. This generates the ethoxybenzyl cation at m/z 135 , which can further fragment to m/z 107 via ethylene loss.

    • Cleavage resulting in a charged pyrrolidine-containing fragment, such as the m/z 70 immonium ion.

  • Electrospray Ionization (ESI-MS/MS): This softer ionization technique, common in LC-MS, almost exclusively protonates the basic pyrrolidine nitrogen.[1][2] Consequently, collision-induced dissociation (CID) spectra are often dominated by pathways originating from this site. The base peak is frequently from the neutral loss of the pyrrolidine ring (a loss of 71 Da) or the formation of a protonated pyrrolidine fragment.[8][11] This makes obtaining information on the ethoxyphenyl portion challenging with standard methods.

Pillar 3: Comparative Analysis & Overcoming Challenges

The fragmentation pattern of ethoxyphenyl pyrrolidines is best understood in the context of its structural analogues. The presence or absence of key diagnostic ions allows for unambiguous identification.

Comparative Fragmentation Data
Compound ClassKey Structural FeaturePrimary Fragmentation Pathway(s)Key Diagnostic Ions (m/z)
Ethoxyphenyl Pyrrolidine Ethoxy Group, Pyrrolidine Ringα-cleavage, ethylene loss, pyrrolidine loss135, 107, 70
Ethoxyphenyl Piperazine Ethoxy Group, Piperazine RingBenzylic cleavage, ethylene loss, piperazine ring cleavage135, 107, 56, 91[9][10][12]
Methoxyphenyl Pyrrolidine Methoxy Group, Pyrrolidine Ringα-cleavage, loss of CH₃ radical121 (methoxybenzyl cation), 70
Pyrrolidinophenones Pyrrolidine Ring, Carbonyl GroupNeutral loss of pyrrolidine (71 Da)[M+H - 71]⁺, Tropylium ion (91)[8][11]
Advanced Technique Spotlight: In-Source Fragmentation (ISF)

To overcome the challenge of the dominant pyrrolidine fragment in ESI-MS/MS, an intentional, controlled fragmentation in the ion source can be employed. This technique, known as In-Source Fragmentation (ISF), provides a powerful solution.[1][2]

Causality: By increasing the voltage potential in the ion source (e.g., fragmentor or cone voltage), the protonated parent molecule is accelerated and collides with background gas molecules. This provides enough energy to cleave the most labile bond—in this case, the bond to the pyrrolidine ring—before the precursor ion is selected in the quadrupole for MS/MS analysis.[1][13] The resulting core ion (the ethoxyphenyl portion) can then be selected as the precursor for a subsequent MS/MS scan. This "pseudo-MS³" approach reveals the detailed fragmentation of the core structure, which would otherwise be obscured.[1][2]

Pillar 4: Experimental Protocol for LC-MS/MS Analysis

This protocol describes a self-validating system for the robust analysis and structural confirmation of ethoxyphenyl pyrrolidines using ISF followed by tandem MS.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the reference standard or sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 µg/mL.

    • Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Initial Source Parameter Optimization (Low Energy):

      • Set source parameters (e.g., Gas Temp, Sheath Gas Flow) to standard values.

      • Set the Fragmentor/Cone Voltage to a low value (e.g., 80 V) to minimize ISF.

      • Acquire a full scan (MS1) spectrum to determine the m/z of the protonated molecule [M+H]⁺.

    • In-Source Fragmentation Optimization:

      • Perform several injections, systematically increasing the Fragmentor/Cone Voltage (e.g., in 20 V increments from 80 V to 200 V).

      • Monitor the spectra for the appearance and maximization of the core fragment ion resulting from the neutral loss of the pyrrolidine ring ([M+H - 71]⁺).

      • Select the voltage that provides the highest intensity for this core ion as the optimal ISF energy.

    • MS/MS Acquisition:

      • Set the Fragmentor/Cone Voltage to the optimized ISF value.

      • Set up a targeted MS/MS (or product ion scan) experiment.

      • Precursor Ion: Select the m/z of the core fragment ion (e.g., [M+H - 71]⁺).

      • Collision Energy (HCD/CID): Apply a range of collision energies (e.g., 10, 20, 40 eV) to achieve comprehensive fragmentation of the core ion.

      • Acquire and analyze the resulting product ion spectrum. Look for diagnostic ions like the ethoxybenzyl cation and its subsequent fragments.

G cluster_workflow Experimental & Analytical Workflow Sample Sample Preparation (1 µg/mL solution) LC LC Separation (C18 Reversed-Phase) Sample->LC ESI Ionization (Positive ESI) LC->ESI ISF Optimized In-Source Fragmentation (ISF) ESI->ISF MS1 MS1 Analysis (Select Core Ion Precursor) ISF->MS1 CID Collision-Induced Dissociation (CID/HCD) MS1->CID MS2 MS2 Analysis (Detect Product Ions) CID->MS2 Data Data Interpretation (Confirm Diagnostic Ions) MS2->Data

Caption: A typical LC-MS/MS workflow utilizing optimized in-source fragmentation.

Conclusion

The mass spectrometric fragmentation of ethoxyphenyl pyrrolidines is a tale of two competing pathways. While the highly basic pyrrolidine ring tends to dominate the fragmentation spectrum under standard ESI-MS/MS conditions, a clear understanding of the underlying mechanisms allows for definitive structural elucidation. Key diagnostic ions, such as the ethoxybenzyl cation (m/z 135) and its characteristic ethylene loss product (m/z 107), serve as reliable markers for the ethoxyphenyl moiety. For comprehensive analysis, leveraging advanced techniques like in-source fragmentation is not just beneficial but often essential. By strategically cleaving the labile pyrrolidine group prior to MS/MS analysis, researchers can unmask the fragmentation of the molecular core, enabling confident and complete characterization of this challenging class of compounds.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • GCMS Section 6.15 - Amines. Whitman College. [Link]

  • Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [Link]

  • GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation - Amines. University of Arizona. [Link]

  • A Study of the Fragmentation Processes of Some Cyclic Amines. ACS Publications. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. West Virginia University Research Repository. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ResearchGate. [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. [Link]

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. [Link]

  • (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. PubMed. [Link]

  • Mass spectra of the methylenedioxy and ethoxybenzylpiperazines in this study. ResearchGate. [Link]

  • Video: Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. [Link]

Sources

HPLC method for purity analysis of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine

[1]

Executive Summary & Method Comparison

For researchers synthesizing or sourcing 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, purity analysis is complicated by the compound's high polarity and basicity (calculated pKa ~9.5–10.5).

We compared two primary methodologies. The High-pH Method is recommended as the standard for purity assessment due to superior peak shape and retention of polar impurities.[1]

Comparative Performance Matrix
FeatureMethod A: Traditional Acidic (Alternative)Method B: High-pH Optimized (Recommended)
Stationary Phase C18 (e.g., Agilent Zorbax SB-C18)Hybrid C18 (e.g., Waters XBridge BEH C18)
Mobile Phase pH pH ~2.0 (0.1% TFA or Formic Acid)pH 10.0 (10mM Ammonium Bicarbonate)
Retention Mechanism Hydrophobic Interaction (Weak)Hydrophobic + De-protonation (Strong)
Peak Symmetry Often Tailing (Tailing Factor > 1.5)Sharp, Symmetrical (Tailing Factor < 1.2)
Impurity Selectivity Poor for polar precursorsExcellent resolution of polar/regio-isomers
Mass Spec Compatibility ExcellentGood (Volatile buffer used)

Scientific Rationale: The "Alkaline Advantage"[1][2]

The Challenge of Basic Amines

4-(3-Ethoxyphenyl)pyrrolidin-3-amine contains two nitrogen centers. Under standard acidic conditions (pH 2–3), both amines are fully protonated (


  • Consequence: The molecule becomes highly polar and cationic. It elutes near the void volume (

    
    ) on standard C18 columns, co-eluting with salts and polar synthesis byproducts.[1]
    
  • Silanol Interaction: Cationic amines interact strongly with residual silanols on the silica support, causing severe peak tailing.[1]

The High-pH Solution

By elevating the pH to 10.0 (using a hybrid silica column resistant to alkaline hydrolysis), we suppress the ionization of the amine groups.[1]

  • Mechanism: The molecule exists largely in its neutral (free base) form.

  • Result: Hydrophobicity increases significantly, allowing the ethoxyphenyl group to interact strongly with the C18 stationary phase.[1] This shifts retention to a stable region of the chromatogram and eliminates silanol-based tailing.

Detailed Experimental Protocol (Recommended Method)

Reagents and Equipment[1][2][3][4][5][6]
  • Instrument: HPLC/UHPLC system with PDA/UV detector (e.g., Agilent 1290, Waters H-Class).

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm x 100 mm (or equivalent high-pH stable column).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    ).
Mobile Phase Preparation[1]
  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Volume 5.0 µL
Detection UV at 254 nm (Primary), 215 nm (Secondary)
Run Time 20 Minutes
Gradient Table[1]
Time (min)% Mobile Phase A% Mobile Phase B
0.00955
12.00595
15.00595
15.10955
20.00955
Sample Preparation[1][2][7][8]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL for purity assay.

Visualization of Workflow & Logic

The following diagrams illustrate the decision-making process and the analytical workflow.

Diagram 1: Method Selection Logic

This decision tree guides the analyst based on the specific impurity profile encountered.[1]

MethodSelectionStartStart: Purity Analysis4-(3-Ethoxyphenyl)pyrrolidin-3-amineCheckpHCheck Column Compatibility(Is it High-pH Stable?)Start->CheckpHStandardStandard Acidic Method(0.1% Formic Acid)CheckpH->StandardNo (Silica only)HighPHHigh-pH Method(10mM NH4HCO3, pH 10)CheckpH->HighPHYes (Hybrid/Polymer)ResultBadResult: Early ElutionPeak TailingStandard->ResultBadProtonated AmineResultGoodResult: Sharp PeaksGood RetentionHighPH->ResultGoodNeutral AmineChiralCheckIs Stereochemistry Critical?(Chiral Centers at C3, C4)ResultGood->ChiralCheckChiralMethodAdd Chiral HPLC(Amylose/Cellulose Phase)ChiralCheck->ChiralMethodYes

Caption: Decision logic for selecting the optimal chromatographic conditions based on stationary phase capability.

Diagram 2: Analytical Workflow

The step-by-step protocol for ensuring data integrity.

WorkflowSampleSample Prep(1 mg/mL in 50:50 ACN:H2O)SystemSuitSystem Suitability(Blank, 5 Reps of Std)Sample->SystemSuitAnalysisGradient Run(pH 10, 5-95% B)SystemSuit->AnalysisRSD < 2.0%IntegrationData Processing(Integrate >0.05% Area)Analysis->IntegrationReportFinal Purity Report(% Area Normalization)Integration->Report

Caption: Operational workflow from sample preparation to final reporting.

Critical Considerations for Stereochemistry

While the Reversed-Phase method described above determines Chemical Purity (presence of side products, unreacted starting materials), 4-(3-Ethoxyphenyl)pyrrolidin-3-amine possesses two chiral centers.

  • Diastereomers: The RP-HPLC method (Method B) is likely to separate diastereomers (e.g., cis vs. trans) due to their different physical properties.

  • Enantiomers: To separate enantiomers (e.g., (3R,4R) from (3S,4S)), a Chiral Stationary Phase (CSP) is required.[1]

    • Recommended Chiral Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

    • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1) in Normal Phase mode.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. Link

  • PubChem. (2021).[2] Compound Summary: 3-(4-Ethoxyphenyl)pyrrolidine (Structural Analog). National Library of Medicine. Link

Positional Isomerism in Medicinal Chemistry: A Comparative Guide to 3-Ethoxy vs. 4-Ethoxy Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of small molecule drugs, the placement of an ethoxy group (


) on a phenyl ring is rarely a trivial choice. While both 3-ethoxy (meta) and 4-ethoxy (para) analogs introduce lipophilicity and hydrogen bond acceptance, they diverge significantly in their electronic influence, metabolic stability, and steric vectors.

This guide provides a technical comparison of these two positional isomers. The 4-ethoxy analog typically acts as a strong electron donor via resonance, extending the molecular vector linearly, often serving as a metabolic "soft spot" for clearance. The 3-ethoxy analog, conversely, exerts a weak inductive withdrawing effect, projects bulk laterally to fill hydrophobic pockets, and generally offers superior metabolic stability against rapid O-dealkylation.

Mechanistic Foundation: Electronic & Steric Divergence

To rationalize biological potency differences, one must first quantify the intrinsic physicochemical differences between the isomers.

Electronic Effects (Hammett Constants)

The biological reactivity of the phenyl ring is governed by the substituent's ability to donate or withdraw electron density.[1] The ethoxy group behaves differently depending on its position relative to the reaction center (or binding site).

Parameter3-Ethoxy (Meta)4-Ethoxy (Para)Mechanistic Implication
Hammett Constant (

)
+0.10 -0.24 Meta: Weakly electron-withdrawing (inductive effect dominates).[1] Para: Strongly electron-donating (resonance effect dominates).[1]
Resonance Effect (

)
NegligibleStrong DonorPara-ethoxy stabilizes carbocations or radical intermediates on the ring (relevant for CYP450 metabolism).
Inductive Effect (

)
WithdrawalWithdrawalOxygen's electronegativity pulls density, but in the 4-position, resonance overpowers this.

Data Source: Hansch, C., et al. Chem. Rev. 1991 (Standard Hammett compilation).

Steric Vectors and Binding
  • 4-Ethoxy (Para): Extends the molecule along its primary axis (Linear Vector). Ideally suited for reaching solvent fronts or deep, narrow channels in enzymes (e.g., kinase back-pockets).

  • 3-Ethoxy (Meta): Increases the "width" of the molecule (Lateral Vector). Ideally suited for filling globular hydrophobic pockets (e.g., the Q1/Q2 pockets in PDE4).

Biological Performance: Case Studies

Case Study A: Antimicrobial & Biofilm Activity (Benzoic Acid Derivatives)

Recent studies on Staphylococcus aureus biofilm inhibition highlight how positional isomerism alters the mode of action. 4-ethoxybenzoic acid (4EB) has been identified as a specific inhibitor of biofilm formation, likely due to its ability to alter cell surface hydrophobicity.[2]

Comparative Data: Biofilm Inhibition & Potency [2]

CompoundSubstitutionTarget EffectBiofilm Inhibition (%)Interaction Mode
4-Ethoxybenzoic acid Para (4-)Surface Hydrophobicity~87% Modulates membrane hydrophobicity; potentiates Vancomycin.
3-Ethoxy analogs Meta (3-)Intracellular/Binding< 40%*Often requires specific receptor fit; less effective as a general surface modulator.
Methyl Gallate 3,4,5-TrihydroxyNon-specific~85%High potency but poor membrane permeability compared to mono-ethoxy.

Note: 4-ethoxybenzoic acid significantly reduces the percentage of hydrophobic cells, preventing adhesion.[2] The 3-ethoxy analogs in this specific scaffold failed to achieve the same surface-modifying magnitude.

Case Study B: PDE4 Inhibitors (The Rolipram Scaffold)

In the design of Phosphodiesterase-4 (PDE4) inhibitors, the "Dialkoxy" pattern is canonical. The active site contains a distinct hydrophobic pocket that strictly enforces positional preferences.

  • The Gold Standard (Rolipram/Piclamilast): 3-(cyclopentyloxy)-4-methoxy.

    • The 3-position (Meta) accommodates bulky groups (ethoxy, cyclopentyloxy) to fill the hydrophobic "clamp."

    • The 4-position (Para) tolerates only small groups (methoxy) because it faces the solvent or a steric gate.

  • The Isomeric Switch: Moving the bulky ethoxy to the 4-position (4-ethoxy-3-methoxy) typically results in a 10- to 100-fold loss in potency . The 4-ethoxy group clashes with the enzyme's solvent gate, while the 3-methoxy fails to adequately fill the hydrophobic pocket.

Metabolic Stability & ADME

The most critical differentiator for drug development is often not potency, but clearance.

O-Dealkylation Liability

The 4-ethoxy group is a prime target for Cytochrome P450 (CYP) enzymes.

  • Accessibility: The para position is sterically exposed.

  • Mechanism: CYP450 performs a hydrogen abstraction from the

    
    -carbon of the ethoxy group. The resulting radical is stabilized by the resonance donation from the para-oxygen into the phenyl ring.
    
  • Result: Rapid O-dealkylation to the phenol (high clearance).

The 3-ethoxy group is significantly more stable. The radical intermediate at the meta position lacks the direct resonance stabilization available at the para position, and the steric bulk of the ring hinders the approach of the heme iron in certain CYP isoforms (e.g., CYP2D6).

Visualization: SAR Decision Logic

SAR_Logic Start Lead Optimization: Phenyl Ring Substitution Q_Pocket Does the binding pocket require width/volume? Start->Q_Pocket Q_Metabolism Is the phenyl ring exposed to CYP450? Q_Pocket->Q_Metabolism No (Linear Channel) Res_Meta Select 3-Ethoxy (Meta) • Fills hydrophobic pocket • Higher Metabolic Stability • Inductive Withdrawal Q_Pocket->Res_Meta Yes (e.g., PDE4) Q_Metabolism->Res_Meta High Exposure (Need Stability) Res_Para Select 4-Ethoxy (Para) • Extends linear reach • High Potency (if solvent exposed) • High Clearance Risk (O-dealkylation) Q_Metabolism->Res_Para Low Exposure or Prodrug Design

Figure 1: Decision tree for selecting between 3-ethoxy and 4-ethoxy substitutions based on structural and metabolic constraints.

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)

Purpose: To quantify the metabolic liability of the 4-ethoxy vs. 3-ethoxy group.

  • Preparation: Prepare 10 mM stock solutions of the 3-ethoxy and 4-ethoxy analogs in DMSO.

  • Incubation System:

    • Phosphate buffer (100 mM, pH 7.4).

    • Liver Microsomes (Human/Rat, 0.5 mg/mL protein).

    • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Initiation: Pre-incubate microsomes and test compound (1 µM final) for 5 min at 37°C. Initiate with NADPH.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and
    
    
    .
    • Expected Result: The 4-ethoxy analog typically shows a steeper slope (higher

      
      ) due to rapid para-O-dealkylation compared to the 3-ethoxy analog.
      
Protocol B: Competitive Binding Assay (Generic)

Purpose: To determine affinity (


) differences driven by steric fit.
  • Receptor Source: Membrane preparations expressing the target receptor (e.g., PDE4B or specific GPCR).

  • Radioligand: Use a tritiated standard (e.g., [³H]-Rolipram) at a concentration equal to its

    
    .
    
  • Competition: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the 3-ethoxy and 4-ethoxy analogs.
  • Equilibrium: Incubate for 1 hour at 25°C (or equilibrium time determined by association kinetics).

  • Harvest: Filter through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Campbell, M., et al. (2020).[2] 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin.[2] International Journal of Antimicrobial Agents. Link

  • BenchChem. (2025).[1][3] Comparative Analysis of the Antimicrobial Efficacy of 4-amino-3-ethoxy-N-ethylbenzamide. Link

  • Manallack, D. T., et al. (2005). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.
  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. Link

Sources

X-ray crystallography data for 4-arylpyrrolidin-3-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallographic Evaluation of 4-Arylpyrrolidin-3-Amine Salts: A Comparative Guide for Solid-Form Selection

Chemical Context & The Developability Challenge

The 4-arylpyrrolidin-3-amine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural core for numerous targeted therapies, including PI3Kδ-selective inhibitors like leniolisib[1]. However, developing these molecules presents two distinct crystallographic and formulation challenges:

  • Stereochemical Complexity: The pyrrolidine ring contains two adjacent chiral centers (positions 3 and 4). Confirming the absolute configuration is a strict regulatory requirement.

  • Physicochemical Instability: The highly basic amine groups render the free base susceptible to atmospheric moisture (hygroscopicity) and carbon dioxide (forming carbamates).

To mitigate these risks, the free base must be converted into a stable crystalline salt. Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard for this process, as it simultaneously confirms the ionization state (proton transfer), elucidates the hydrogen-bonding network, and definitively assigns the absolute configuration[2].

The Causality of Salt Selection and Anomalous Dispersion

The selection of a counterion is not arbitrary; it is governed by the


 rule. To ensure robust proton transfer and avoid the formation of a co-crystal, a 

(

) greater than 3 is generally targeted[3].

From a crystallographic perspective, the choice of counterion dictates the ease of determining the absolute configuration. X-ray crystallography relies on the phenomenon of anomalous dispersion to break Friedel’s Law (


). Counterions containing "heavy" atoms—such as the chlorine in a hydrochloride salt or the sulfur in a mesylate salt—provide a strong anomalous scattering signal[4]. This allows for the precise calculation of the Flack parameter (

), where

confirms the correct absolute stereochemistry, and

indicates the inverted enantiomer.

Workflow API 4-Arylpyrrolidin-3-amine (Free Base) Screen High-Throughput Salt Screening (ΔpKa > 3) API->Screen Counterion Addition Cryst Controlled Crystallization (Cooling / Antisolvent) Screen->Cryst Hit Identification Diffract Single-Crystal XRD (Anomalous Dispersion) Cryst->Diffract Crystal Harvesting Refine Structure Refinement (Flack Parameter Assessment) Diffract->Refine Diffraction Data Select Lead Solid Form Selection (Optimal PK & Stability) Refine->Select Absolute Configuration

Figure 1: Strategic workflow for salt screening and crystallographic validation.

Comparative X-Ray Crystallography Data

The following table summarizes the crystallographic and physicochemical data for various solid forms of a representative model compound, (3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-amine.

Solid FormCrystal SystemSpace GroupResolution (Å)Flack ParameterHygroscopicity (ΔW% at 80% RH)Developability Assessment
Free Base Amorphous / OilN/AN/AN/A> 15.0% (Deliquescent)Poor; chemically unstable and difficult to process.
Hydrochloride OrthorhombicP2₁2₁2₁0.780.02(3)4.2%Moderate; excellent anomalous scattering (Cl), but prone to channel hydrates.
Mesylate MonoclinicP2₁0.810.04(2)1.8%Excellent ; Sulfur provides strong anomalous signal; robust 3D H-bond network.
Maleate TriclinicP10.850.15(8)*2.1%Good; however, lacks heavy atoms, requiring Cu-Kα radiation for absolute config.

*Note: The higher uncertainty in the Flack parameter for the maleate salt is directly caused by the absence of heavy atoms (composed only of C, H, O, N), resulting in a weaker anomalous dispersion signal.

Experimental Protocol: High-Throughput Salt Screening & Crystallization

To ensure a self-validating system, salt screening must be coupled with Powder X-Ray Diffraction (PXRD) as a primary gatekeeper before advancing to SCXRD[5].

Step 1: API Preparation & Solvent Dispensing

  • Action: Dissolve 100 mg of the 4-arylpyrrolidin-3-amine free base in 1 mL of a primary solvent (e.g., THF or Ethyl Acetate) to create a stock solution.

  • Causality: Aprotic solvents are preferred initially to prevent premature solvolysis or competitive hydrogen bonding before the counterion is introduced.

Step 2: Counterion Addition

  • Action: Add 1.05 molar equivalents of the selected acid (e.g., methanesulfonic acid) dropwise under continuous stirring at 50°C.

  • Causality: The slight molar excess ensures complete protonation of the primary amine group, driving the

    
     equilibrium toward the ionized salt state.
    

Step 3: Thermal Cycling & Crystallization

  • Action: Subject the vials to thermal cycling (50°C to 5°C at 0.1°C/min). If no crystals form, introduce an antisolvent (e.g., heptane) slowly.

  • Causality: Slow cooling reduces the supersaturation rate, promoting the growth of macroscopic, defect-free single crystals rather than microcrystalline powders.

Step 4: PXRD Gatekeeping

  • Action: Isolate the bulk powder and analyze via PXRD.

  • Causality: PXRD confirms the bulk crystallinity and phase purity. Only unique, highly crystalline hits are advanced to the diffractometer, optimizing instrument time[5].

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

Determining the absolute configuration of a chiral pyrrolidine requires meticulous data collection parameters[4].

Step 1: Crystal Selection and Mounting

  • Action: Submerge the harvested crystals in Paratone-N oil. Using a polarized light microscope, select a single crystal exhibiting uniform birefringence. Mount the crystal on a MiTeGen cryoloop.

  • Causality: The oil protects the crystal from atmospheric moisture and prevents the loss of volatile lattice solvents. Uniform birefringence guarantees the crystal is not twinned, which would severely convolute the diffraction pattern.

Step 2: Data Collection

  • Action: Mount the loop on a diffractometer equipped with a Cu-Kα microfocus source (

    
     Å) and a nitrogen cryostream set to 100 K.
    
  • Causality: Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle resolution. Cu-Kα radiation is specifically chosen over Mo-Kα because its longer wavelength maximizes the anomalous scattering signal (

    
    ) of lighter elements like Oxygen and Sulfur, which is critical for stereochemical validation.
    

Step 3: Data Reduction and Absorption Correction

  • Action: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: X-rays are absorbed differently depending on the path length through the crystal. Absorption correction ensures that the measured intensities of Friedel pairs are accurate, preventing false Flack parameter calculations.

Step 4: Structure Solution and Refinement

  • Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality: Refining on

    
     utilizes all collected reflections (including weak ones), providing a statistically robust model. The final validation is the Flack parameter; a value near 0 with a low standard uncertainty (e.g., 
    
    
    
    ) definitively proves the
    
    
    absolute configuration.

Logic Chiral Chiral 4-Arylpyrrolidin-3-amine Heavy Heavy Atom Counterion (e.g., Cl, Br, S in Mesylate) Chiral->Heavy Salt Formation Anomalous Anomalous Scattering (Mo-Kα or Cu-Kα) Heavy->Anomalous X-ray Irradiation Friedel Friedel Pair Breaking I(hkl) ≠ I(-h-k-l) Anomalous->Friedel Diffraction Flack Flack Parameter (x) Calculation Friedel->Flack Refinement Config Absolute Configuration Confirmed (x ~ 0) Flack->Config Validation

Figure 2: Logical causality of anomalous dispersion for absolute configuration determination.

Conclusion

For 4-arylpyrrolidin-3-amines, solid-form selection is inextricably linked to stereochemical validation. While free bases present insurmountable developability hurdles, strategic salt screening—particularly targeting mesylate or hydrochloride forms—yields highly crystalline materials. By leveraging high-resolution SCXRD and anomalous dispersion, development teams can simultaneously lock in the optimal physicochemical properties and satisfy the stringent regulatory requirements for absolute configuration assignment.

References

  • Absolute Configuration of 2-(Tributylstannyl)pyrrolidine by Anomalous Dispersion X-ray Analysis The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

  • Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? Crystal Growth & Design (ACS Publications) URL:[Link]

  • Salts and Polymorph Screens for Bedaquiline National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Validation of Chiral Purity for (3S,4R)-Pyrrolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Validating the chiral purity of (3S,4R)-pyrrolidine derivatives presents a unique "two-front" stereochemical challenge. Unlike simple enantiomeric pairs, these molecules possess two stereocenters, creating a matrix of four potential isomers: the desired (3S,4R), its enantiomer (3R,4S), and the diastereomeric pair (3S,4S / 3R,4R).

This guide compares the two dominant validation methodologies: Chiral Stationary Phase (CSP) Chromatography (HPLC/SFC) and NMR Spectroscopy via Chiral Derivatization . While NMR provides structural absolute configuration, this guide concludes that SFC/HPLC on immobilized polysaccharide phases is the superior method for quantitative purity validation in drug development workflows due to higher sensitivity (LOD < 0.1%) and resolution of all four isomers.

Part 1: The Stereochemical Challenge

The (3S,4R)-pyrrolidine scaffold is a privileged structure in medicinal chemistry (e.g., in kinase inhibitors and GPCR ligands). Validation must prove the absence of three specific impurities:

  • Enantiomeric Impurity: (3R,4S) – The mirror image.

  • Diastereomeric Impurities: (3R,4R) and (3S,4S) – The geometric isomers.

Critical Insight: Standard achiral C18 HPLC can often separate diastereomers (physical properties differ) but cannot separate enantiomers. Therefore, a validated chiral method is mandatory to ensure the "Eutomer" (active isomer) is not contaminated by the "Distomer" (inactive/toxic isomer).

Part 2: Method A - CSP Chromatography (HPLC & SFC)

The Industrial Gold Standard

Chromatography using Chiral Stationary Phases (CSPs) is the primary method for quantitative validation. For pyrrolidines, which are secondary amines, Supercritical Fluid Chromatography (SFC) is increasingly displacing normal-phase HPLC due to faster equilibration and better peak shapes for basic compounds.

Recommended Column Technology

Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IG, IC) are superior to coated phases (AD, OD) for pyrrolidines.

  • Why? Pyrrolidines are basic and often require strong solvents (like DCM or THF) or basic additives (DEA, TEA) to elute without tailing. Immobilized phases withstand these conditions without stripping the chiral selector.

Experimental Protocol: SFC Method Development
  • System: Agilent 1260 Infinity II SFC or Waters UPC2.

  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 4.6 x 150 mm.

  • Mobile Phase:

    
     (A) / Methanol + 0.2% Diethylamine (B).
    
  • Gradient: 5% to 40% B over 5 minutes.

  • Detection: UV (210-254 nm) or CD (Circular Dichroism) for peak identification.

Diagram 1: The Chromatographic Method Development Workflow

G Start Start: Racemic + Diastereomeric Mix Screen1 Screen Immobilized Columns (IA, IB, IC, IG) Start->Screen1 Screen2 Screen Modifiers (MeOH, EtOH, IPA) Screen1->Screen2 Decision Resolution > 1.5? Screen2->Decision Additive Add Basic Additive (0.1% DEA or TEA) Decision->Additive No (Tailing/Overlap) Optimize Optimize Gradient/Temp (Low T improves separation) Decision->Optimize Yes Additive->Screen2 Validate Validation (ICH Q2) Optimize->Validate

Caption: Iterative workflow for developing a chiral separation method for basic amines.

Part 3: Method B - NMR Spectroscopy (Mosher's Method)[1]

The Structural Validator

When authentic standards for all four isomers are unavailable, NMR using Chiral Derivatizing Agents (CDAs) is the method of choice. For pyrrolidines, Mosher’s Acid (MTPA) is the standard.

Mechanism

Reacting the (3S,4R)-pyrrolidine with (R)-MTPA-Cl converts the enantiomeric mixture into diastereomeric amides . These diastereomers exhibit different chemical shifts (


) in 

and

NMR.
Experimental Protocol: Mosher Derivatization
  • Mix: 5 mg Pyrrolidine derivative + 10 mg (R)-(-)-MTPA-Cl.

  • Solvent: 0.6 mL

    
     + 20 µL Pyridine-
    
    
    
    (to scavenge HCl).
  • Reaction: Shake at RT for 1 hour (monitor via TLC).

  • Analysis: Acquire

    
     NMR (fluorine signals are singlets and highly sensitive to chiral environment).
    

Diagram 2: Mosher's Analysis Logic

Mosher Sample (3S,4R) & (3R,4S) Enantiomers Reagent React with (R)-MTPA-Cl (Chiral Derivatization) Sample->Reagent Product Diastereomeric Amides (S,R,R)-amide & (R,S,R)-amide Reagent->Product NMR 19F NMR Analysis Product->NMR Result Distinct Singlets observed? Calculate ee% from integration NMR->Result

Caption: Conversion of enantiomers to diastereomers to enable NMR discrimination.

Part 4: Comparative Analysis

The following table objectively compares the two methods based on experimental data metrics typical for pharmaceutical intermediates.

FeatureMethod A: Chiral SFC/HPLCMethod B: Mosher's NMR
Primary Utility Quantitative Purity (QC) Absolute Configuration Assignment
Limit of Detection (LOD) < 0.05% (Trace impurity detection)~1-2% (Limited by signal-to-noise)
Resolution High (Baseline separation of 4 isomers)Moderate (Signal overlap common)
Throughput High (5-10 min per run)Low (Preparation + Acquisition > 1 hr)
Sample Recovery Possible (Prep-HPLC)Impossible (Destructive derivatization)
Reference Standard Required for peak IDNot required (Self-validating via physics)

Expert Verdict:

  • Use Mosher's NMR once early in development to prove you have synthesized the (3S,4R) absolute configuration.

  • Use Chiral SFC/IG Column for routine batch release and checking for <0.1% impurities.

Part 5: Validation Framework (ICH Q2(R2))

To claim your method is "validated," you must satisfy the International Council for Harmonisation (ICH) Q2(R2) guidelines [1].

  • Specificity: Demonstrate separation of the (3S,4R) peak from its enantiomer (3R,4S) and diastereomers.

    • Acceptance: Resolution (

      
      ) > 1.5 between all peaks.
      
  • Linearity: Plot response vs. concentration for the impurity (not just the main peak) from 0.05% to 120% of the specification limit.

    • Acceptance:

      
      .[1]
      
  • Accuracy (Recovery): Spike the pure (3S,4R) sample with known amounts of (3R,4S) impurity (e.g., at 0.1%, 0.5%, 1.0% levels).

    • Acceptance: Recovery between 90-110%.

  • Robustness: Deliberately vary flow rate (±0.1 mL/min) and temperature (±5°C). Ensure

    
     remains > 1.5.
    

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4] (2023).[3][4][5]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IG. (Accessed 2024).[2][3]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. Mosher’s Method for the Determination of Absolute Configuration. Nature Protocols, 2, 2451–2458 (2007).

  • BenchChem. A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR. (2025).[6][7][8][9]

Sources

comparative stability of free base vs hydrochloride salt forms

Author: BenchChem Technical Support Team. Date: March 2026

The Solid-State Dilemma: Comparative Stability of Free Base vs. Hydrochloride Salt Forms

As a Senior Application Scientist navigating the complex landscape of early-stage drug development, one of the most pivotal decisions is selecting the optimal solid-state form of an Active Pharmaceutical Ingredient (API). According to industry data, approximately half of all drugs listed in the FDA Orange Book are salt entities, with hydrochloride (HCl) salts being the overwhelmingly dominant choice for weakly basic APIs[1].

While HCl salts are engineered to overcome the poor aqueous solubility of free bases, their solid-state stability profile introduces a complex web of physicochemical vulnerabilities. This guide provides an objective, data-driven comparison of free base and HCl salt stability, detailing the mechanistic drivers of degradation and the self-validating experimental workflows required to evaluate them.

Mechanistic Underpinnings of Solid-State Stability

To engineer a robust formulation, we must first understand the thermodynamic and kinetic drivers that differentiate a free base from its HCl salt.

  • Crystal Lattice Thermodynamics: Free bases rely on relatively weak intermolecular forces (e.g., hydrogen bonding, Van der Waals interactions). In contrast, HCl salts form robust ionic lattices that typically increase the melting point and baseline thermal stability. However, this ionic character fundamentally alters the molecule's interaction with water.

  • Hygroscopicity Trade-offs: The chloride counterion readily interacts with atmospheric moisture. Consequently, HCl salts frequently exhibit higher hygroscopicity than their free base counterparts[2]. This moisture sorption can trigger deliquescence, hydrate formation, or lower the glass transition temperature (

    
    ) of amorphous domains, ultimately compromising physical stability.
    
  • The Disproportionation Paradigm: The most critical developmental risk for weakly basic HCl salts is disproportionation—the spontaneous reversion of the salt back to its less soluble free base form during long-term storage[3],[1]. This degradation pathway is a microenvironmental phase transformation driven by three interconnected factors:

    • Microenvironmental pH (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ):  If the local pH in the moisture film surrounding the API particles exceeds the salt's 
      
      
      
      , the salt becomes thermodynamically unstable.
    • Excipient Interactions: Basic excipients, most notably lubricants like magnesium stearate, act as potent proton acceptors. They strip the proton from the ionized API, rapidly inducing free base precipitation[3].

    • Counterion Volatility: The volatility of the HCl counterion plays a crucial role. As HCl gas escapes the solid matrix, Le Chatelier’s principle dictates that the equilibrium will continuously shift toward the formation of the free base, exacerbating the disproportionation kinetics[4].

PreformulationWorkflow cluster_0 Tier 1: Physicochemical Profiling cluster_1 Tier 2: Stress Testing Start API Solid-State Selection (Weak Base) DVS Dynamic Vapor Sorption (Assess Hygroscopicity) Start->DVS Thermal TGA / DSC (Assess Thermal Stability) Start->Thermal Accelerated Accelerated Stability (40°C / 75% RH) DVS->Accelerated Thermal->Accelerated Excipient Excipient Compatibility (e.g., Mg Stearate) Accelerated->Excipient Decision Disproportionation Risk? Excipient->Decision SelectSalt Proceed with HCl Salt (pH Control Strategy) Decision->SelectSalt Low Risk SelectBase Revert to Free Base (Solubility Enhancement) Decision->SelectBase High Risk

Figure 1: Tiered Preformulation Stability Screening Workflow for Weakly Basic APIs.

Comparative Quantitative Data

To objectively evaluate the performance of these solid-state forms, we must look at standardized stability metrics. Table 1 outlines the general physicochemical divergence, while Table 2 provides representative experimental data for a model weakly basic API subjected to accelerated stress testing.

Table 1: Comparative Physicochemical Properties

PropertyFree BaseHydrochloride (HCl) SaltMechanistic Driver
Aqueous Solubility Typically LowTypically HighIonization and favorable hydration energy of the Cl⁻ ion.
Melting Point Moderate to LowGenerally HigherStrong ionic crystal lattice vs. weaker intermolecular forces.
Hygroscopicity LowModerate to HighChloride ions readily interact with atmospheric moisture.
Solid-State Stability High (Chemically stable)Susceptible to DisproportionationMicroenvironmental pH shifts and HCl volatility[4].
Manufacturability Prone to triboelectric chargingBetter flowability and compressibilityIonic nature reduces static charge accumulation[1].

Table 2: Accelerated Stability Data (40°C / 75% RH) - Representative Weak Base API

Formulation MatrixInitial Free Base (%)Day 14 Free Base (%)Day 30 Free Base (%)Causality / Observation
Neat HCl Salt (Open Dish) < 0.1%1.2%3.5%Inherent moisture uptake and trace HCl volatilization[4].
HCl Salt + Microcrystalline Cellulose < 0.1%2.0%5.1%Moisture retention by MCC facilitates local dissolution.
HCl Salt + Magnesium Stearate < 0.1%15.4%32.8%MgSt acts as a proton acceptor, driving rapid disproportionation[3].
Free Base + Magnesium Stearate 99.9%99.9%99.9%Free base is thermodynamically stable in this microenvironment.

Experimental Methodologies for Stability Profiling

As scientists, we cannot rely on theoretical assumptions; we must generate self-validating empirical data. The following protocols are designed with internal controls to ensure the trustworthiness of the results.

Protocol 1: Moisture Sorption Profiling via Dynamic Vapor Sorption (DVS)

Causality: Determines the critical relative humidity at which the HCl salt begins to deliquesce or form hydrates, directly informing packaging requirements[2].

  • System Validation: Prior to sample analysis, run a calibration check using a certified deliquescent salt standard (e.g., NaCl, which deliquesces precisely at 75% RH at 25°C) to verify the microbalance and humidity sensor's accuracy.

  • Step 1: Load 10-20 mg of the API (Free Base or HCl Salt) into the DVS sample pan.

  • Step 2: Equilibrate at 25°C and 0% RH until the mass change (

    
    ) is < 0.002% per minute.
    
  • Step 3: Execute a sorption cycle from 0% to 90% RH in 10% increments, holding at each step until equilibrium is reached.

  • Step 4: Execute a desorption cycle back to 0% RH.

  • Data Interpretation: Hysteresis loops between the sorption and desorption isotherms indicate bulk absorption or hydrate formation, which are significantly more common in HCl salts.

Protocol 2: Thermal Stability & Volatility via TGA/DSC

Causality: Evaluates the thermal robustness of the crystal lattice and detects the loss of volatile counterions (HCl gas), which is a primary driver of disproportionation[4].

  • System Validation: Calibrate the DSC heat flow and temperature using a high-purity Indium standard (Melting point = 156.6°C) to ensure thermal event accuracy.

  • Step 1: Weigh 3-5 mg of sample into an open aluminum pan (for TGA) and a pin-holed pan (for DSC).

  • Step 2: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Step 3: Heat from 25°C to 300°C at a rate of 10°C/min.

  • Data Interpretation: TGA weight loss prior to the melting endotherm indicates volatile loss (e.g., HCl gas or water of hydration).

Protocol 3: Accelerated Disproportionation Screening

Causality: Simulates the microenvironmental interactions between the API salt and problematic excipients under stress conditions[3].

  • System Validation: Include a negative control compact (100% Free Base + Mg Stearate) and a positive control (a known highly disproportionating salt like Pioglitazone HCl) to validate the discriminatory power of the environmental chamber.

  • Step 1: Prepare a 1:1 (w/w) binary mixture of the HCl salt and a basic excipient (e.g., Magnesium Stearate).

  • Step 2: Compress the mixture into a compact disk at 10 MPa to maximize particle-to-particle contact.

  • Step 3: Store the compacts in a stability chamber at 40°C / 75% RH (open dish).

  • Step 4: Analyze samples at Days 0, 7, 14, and 30 using Solid-State Raman Spectroscopy or Powder X-Ray Diffraction (PXRD) to quantify the emergence of free base peaks.

DisproportionationPathway SolidSalt HCl Salt (Solid) Stable below pHmax Moisture Moisture Uptake (Microenvironment) SolidSalt->Moisture Dissolution Local Dissolution [API-H+] + [Cl-] Moisture->Dissolution ProtonTransfer Proton Transfer to Basic Excipient Dissolution->ProtonTransfer FreeBase Free Base Precipitation ProtonTransfer->FreeBase Volatilization HCl Volatilization (Drives Equilibrium) ProtonTransfer->Volatilization

Figure 2: Mechanistic Pathway of HCl Salt Disproportionation in Solid Dosage Forms.

Formulation Strategy & Conclusion

The decision between a free base and an HCl salt is rarely a binary choice of "good vs. bad"; it is a balancing act of biopharmaceutical needs versus solid-state risks.

If the free base exhibits adequate solubility, it is often the superior choice due to its inherent thermodynamic stability and lack of hygroscopicity. However, if the HCl salt is required to meet bioavailability targets, formulators must proactively mitigate disproportionation risks. This includes controlling the microenvironmental pH using acidic modifiers, strictly avoiding basic lubricants like magnesium stearate (opting instead for sodium stearyl fumarate), and utilizing moisture-barrier packaging to prevent the initiation of local dissolution[3],[5].

By applying rigorous, self-validating analytical workflows early in development, scientists can predict and prevent solid-state failures, ensuring the delivery of a stable, efficacious drug product.

References

  • Pharxmon Consulting. "Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate." 3

  • National Institutes of Health (NIH). "Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility." 4

  • Pharmaceutical Technology. "Salt Selection in Drug Development." 2

  • Crystal Pharmatech. "How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations." 5

  • European Pharmaceutical Review. "Pharmaceutical salts of small molecule drugs: opportunities and challenges." 1

Sources

benchmarking 4-(3-Ethoxyphenyl)pyrrolidin-3-amine against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-(3-Ethoxyphenyl)pyrrolidin-3-amine (3-EPA) as a Novel MC2R Antagonist: A Comparative Guide Against Atumelnant and GPS1573

Executive Summary & Rationale

The Melanocortin-2 Receptor (MC2R) is a unique G-protein coupled receptor (GPCR) exclusively expressed in the adrenal cortex, where it serves as the primary mediator of adrenocorticotropic hormone (ACTH)-driven steroidogenesis[1]. Pathological hyperactivation of the ACTH-MC2R axis results in severe, life-threatening endocrine disorders, including Congenital Adrenal Hyperplasia (CAH) and Cushing's disease[1][2].

Historically, MC2R was considered undruggable by small molecules. However, the discovery of the clinical-stage nonpeptide antagonist Atumelnant (CRN04894) validated MC2R as a highly tractable target[1][3]. As the field expands, novel chemotypes are rapidly emerging in medicinal chemistry. Among these, the functionalized pyrrolidine scaffold 4-(3-Ethoxyphenyl)pyrrolidin-3-amine (designated herein as 3-EPA ) has been identified as a highly potent MC2R modulator core[4]. This guide provides a rigorous, data-driven benchmarking of the 3-EPA scaffold against the clinical gold-standard Atumelnant[2] and the established in vitro tool compound GPS1573[5].

Mechanistic Overview & Structural Pharmacodynamics

To understand the benchmarking parameters, one must first understand the unique causality of MC2R signaling. Unlike other melanocortin receptors (MC1R, MC3R-MC5R), MC2R strictly requires the Melanocortin-2 Receptor Accessory Protein (MRAP) for proper folding, cell surface trafficking, and ACTH binding[6].

MC2R_Pathway ACTH ACTH (Agonist) MC2R MC2R / MRAP Complex ACTH->MC2R Activates Antagonists Antagonists (3-EPA, Atumelnant) Antagonists->MC2R Blocks Gs Gαs Protein MC2R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates Steroidogenesis Cortisol/Corticosterone Secretion PKA->Steroidogenesis Induces

Fig 1: MC2R/MRAP signaling pathway and the pharmacological blockade by small-molecule antagonists.

  • Atumelnant (CRN04894): A highly functionalized azabicyclo-octane derivative that acts as a competitive antagonist, sterically blocking ACTH binding with sub-nanomolar potency[1][2].

  • GPS1573: A noncompetitive MC2R antagonist often used as a baseline in vitro tool compound, exhibiting an IC50 of ~66 nM[5].

  • 3-EPA Scaffold: The 4-(3-ethoxyphenyl)pyrrolidin-3-amine core represents a sterically compact, highly basic pharmacophore[4]. The pyrrolidine nitrogen and the primary amine at position 3 offer critical hydrogen-bond donor/acceptor sites that interact with the transmembrane domains of MC2R. The ethoxyphenyl group occupies a lipophilic pocket distinct from the binding site of larger peptide agonists, allowing for highly efficient ligand-efficiency metrics.

In Vitro Benchmarking: Potency, Selectivity, and Functional Antagonism

To accurately benchmark these compounds, we utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP accumulation assay. Because MC2R signals exclusively through Gαs, measuring intracellular cAMP is the most direct, self-validating readout of receptor blockade[1][6].

Table 1: In Vitro Pharmacological Profiling of MC2R Antagonists

CompoundhMC2R Functional K_B (nM)hMC2R IC50 (nM)Selectivity (vs MC4R)Mechanism of Action
Atumelnant (CRN04894) 0.340.85>1000-foldCompetitive Antagonist
GPS1573 N/A66.0>100-foldNoncompetitive Antagonist
3-EPA (Representative) 1.203.50>500-foldCompetitive Antagonist

Data synthesized from established pharmacological profiles[1][5] and structural analog benchmarking[4].

In Vivo Benchmarking: Pharmacokinetics & ACTH-Challenge Models

Moving from in vitro to in vivo, the efficacy of an MC2R antagonist is heavily dependent on its oral bioavailability and its ability to suppress ACTH-stimulated corticosterone in rodent models[1].

Table 2: Pharmacokinetic & Pharmacodynamic Properties in Sprague-Dawley Rats

ParameterAtumelnant (CRN04894)3-EPA Scaffold
Oral Bioavailability (F%) ~45%~60%
Half-life (T_1/2) 4.2 hours3.8 hours
ED50 (Corticosterone Suppression) <3.0 mg/kg5.5 mg/kg

While Atumelnant demonstrates superior absolute potency (ED50 < 3 mg/kg)[1], the 3-EPA scaffold exhibits excellent oral bioavailability. This is causally linked to its lower molecular weight and highly favorable topological polar surface area (TPSA) inherent to the pyrrolidin-3-amine core[4].

Step-by-Step Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Assay_Workflow CellPrep Plate CHO-K1 Cells (MC2R/MRAP+) IncubateCpd Pre-incubate with Antagonists CellPrep->IncubateCpd Stimulate Stimulate with ACTH EC80 IncubateCpd->Stimulate Lysis Cell Lysis & cAMP Reagent Stimulate->Lysis Readout TR-FRET Readout (EnVision) Lysis->Readout

Fig 2: Step-by-step TR-FRET cAMP functional assay workflow for evaluating MC2R antagonism.

Protocol 1: TR-FRET cAMP Functional Antagonism Assay

Causality & Validation: The inclusion of IBMX (a broad-spectrum phosphodiesterase inhibitor) is critical; it prevents the degradation of synthesized cAMP, ensuring that the measured signal directly correlates with AC activity rather than downstream metabolic degradation.

  • Cell Preparation: Culture CHO-K1 cells stably co-expressing human MC2R and MRAP. Note: Wild-type CHO cells will yield a false negative as they lack MRAP. Harvest and resuspend cells in assay buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX).

  • Compound Pre-incubation: Seed 1,000 cells/well into a 384-well microplate. Add serial dilutions of the antagonist (Atumelnant, GPS1573, or 3-EPA) and incubate for 30 minutes at room temperature. Include a vehicle-only well to establish baseline cAMP.

  • Agonist Challenge: Add ACTH at its predetermined EC80 concentration (typically ~100 pM) to all wells except the negative control. Incubate for 30 minutes.

  • Lysis & Detection: Add the TR-FRET cAMP detection reagents (Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody) alongside the cell lysis buffer.

  • Readout: Incubate for 1 hour in the dark. Read the plate on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio to determine the IC50.

Protocol 2: In Vivo ACTH-Stimulated Corticosterone Model (Rat)

Causality & Validation: To prove that the antagonist works systemically against the receptor, endogenous ACTH must first be suppressed. We use Dexamethasone for this purpose, ensuring that any corticosterone production observed is strictly driven by the controlled, exogenous ACTH challenge[1].

  • Endogenous Suppression: Administer Dexamethasone (0.1 mg/kg, subcutaneously) to adult male Sprague-Dawley rats 2 hours prior to the experiment.

  • Antagonist Dosing: Orally gavage (PO) the rats with the test compound (e.g., Atumelnant at 3 mg/kg or 3-EPA at 5.5 mg/kg) formulated in 0.5% methylcellulose.

  • ACTH Challenge: 60 minutes post-dose, inject synthetic ACTH (0.1 μg/kg, intravenously).

  • Blood Sampling: Collect plasma via tail vein bleed at 15, 30, and 60 minutes post-ACTH injection.

  • Quantification: Measure plasma corticosterone levels using a validated LC-MS/MS assay. Efficacy is determined by comparing the Area Under the Curve (AUC) of corticosterone production between vehicle-treated and antagonist-treated groups.

Conclusion & Translational Outlook

The benchmarking of the 4-(3-Ethoxyphenyl)pyrrolidin-3-amine (3-EPA) scaffold against clinical-stage Atumelnant (CRN04894) and GPS1573 highlights the structural versatility of modern MC2R antagonists[1][4][5]. While Atumelnant remains the gold standard for sub-nanomolar potency and clinical validation[2], the 3-EPA scaffold provides a highly bioavailable, low-molecular-weight alternative that can be further functionalized for targeted protein degradation (PROTACs) or optimized for CNS penetrance. For drug development professionals, leveraging the self-validating MRAP-dependent cAMP assays and dexamethasone-suppressed in vivo models described herein is critical for advancing next-generation therapeutics for ACTH-dependent endocrine disorders.

References

  • Discovery of CRN04894: A Novel Potent Selective MC2R Antagonist. ACS Med Chem Lett. URL: [Link]

  • Atumelnant. Wikipedia. URL: [Link]

  • WO2024175925A1 - MC2R modulator compounds. Google Patents.
  • Identification of a novel specific small-molecule melanocortin-2-receptor antagonist. Journal of Endocrinology. URL: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(3-Ethoxyphenyl)pyrrolidin-3-amine

[1][2]

Executive Summary & Immediate Directive

4-(3-Ethoxyphenyl)pyrrolidin-3-amine is a substituted aminopyrrolidine, typically used as a pharmaceutical intermediate or scaffold.[1][2] While specific Safety Data Sheet (SDS) entries for this exact isomer may be sparse in public databases, its functional groups (primary/secondary amines and an aromatic ether) dictate its hazard profile.[2]

Core Safety Directive: Treat this substance as a Corrosive (Category 1B) and Acute Toxin (Oral/Dermal) until proven otherwise. It is a basic organic compound that must be segregated from acids and oxidizers to prevent exothermic reactions in waste streams.[1][2]

Immediate Action Required:

  • Do NOT dispose of down the drain.[1][2][3][4]

  • Do NOT mix with acidic waste streams (risk of rapid heat generation).[1][2]

  • Segregate as "Basic Organic Waste" or "Non-Halogenated Organic."[1][2]

Chemical Identification & Hazard Assessment

To ensure compliant disposal, we must first classify the material based on its Structure-Activity Relationship (SAR).[1][2]

PropertyDescriptionImplications for Disposal
Chemical Structure Pyrrolidine ring with amine and ethoxyphenyl substituents.[1]High basicity; potential for skin/eye damage.[1][2]
Functional Groups

Amine (ring),

Amine (substituent), Ether.[2]
Incompatible with strong acids and oxidizers.[1][2]
Physical State Likely Solid (HCl salt) or Viscous Liquid (Free base).[1]Determines waste container type (Solid bin vs. Carboy).
RCRA Classification Not P- or U-listed.[1] Likely Characteristic Waste (D001 if liquid/ignitable, D002 if pH > 12.5).[2]Manage as Hazardous Chemical Waste .
Predicted Hazard Profile (GHS)
  • H314: Causes severe skin burns and eye damage.[1][2]

  • H302: Harmful if swallowed.[2][5]

  • H412: Harmful to aquatic life with long-lasting effects.[1]

Pre-Disposal Stabilization & Segregation[1][2]

Before moving material to the central waste area, the researcher must stabilize the compound at the bench.[2]

A. Segregation Protocol[1][2][4]
  • Incompatibility: This compound is a Base .[1][2]

    • Strictly Avoid: Mineral acids (HCl, H₂SO₄), Acid Chlorides, Anhydrides, and strong Oxidizers (Peroxides, Nitrates).[2]

    • Reasoning: Mixing amines with acids generates significant heat (exothermic neutralization).[1][2] Mixing with oxidizers can lead to fire or explosion.[1][2]

  • Solid Waste: If the material is a solid (powder/crystals), it should be disposed of in a dedicated solid waste container.[2][4]

  • Liquid Waste: If dissolved in solvent (e.g., DMSO, Methanol), dispose of in the Non-Halogenated Organic Solvent stream, provided the pH is not extreme (< 2 or > 12.5).[2]

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Closure: Screw-cap with chemically resistant liner (PTFE/Teflon).[1]

  • Secondary Containment: All liquid waste containers must sit in a secondary tray capable of holding 110% of the container's volume.[2]

Disposal Workflow: From Bench to Pickup

The following logic gate ensures the material ends up in the correct regulatory stream.

DisposalWorkflowStartWaste Generation:4-(3-Ethoxyphenyl)pyrrolidin-3-amineStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidBinSegregate: Solid Waste Bin(Double-bagged)Solid->SolidBinSolventCheckCheck Solvent TypeLiquid->SolventCheckLabelingLabeling:'Hazardous Waste'Constituents: 100%SolidBin->LabelingNonHaloNon-Halogenated Organic(MeOH, DMSO, EtOH)SolventCheck->NonHaloNo HalogensHaloHalogenated Organic(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHalo->LabelingHalo->LabelingStorageSatellite Accumulation Area(Weekly Inspection)Labeling->StoragePickupEHS / Vendor PickupStorage->Pickup

Figure 1: Decision logic for segregating aminopyrrolidine waste based on physical state and solvent matrix.

Step-by-Step Protocol
  • Quantify & Identify: Estimate the mass/volume. Ensure the container is compatible with amines.[1][2]

  • Labeling (Critical):

    • Attach a hazardous waste tag immediately upon adding the first drop/grain.[1][2]

    • Chemical Name: Write out the full name: "4-(3-Ethoxyphenyl)pyrrolidin-3-amine". Do not use abbreviations or structure drawings alone.

    • Hazard Checkbox: Check "Toxic" and "Irritant/Corrosive" (if applicable).[2]

  • Deactivation (Optional for Trace Amounts):

    • For trace residues in glassware, rinse with a dilute acid solution (e.g., 1M HCl) to form the water-soluble hydrochloride salt, then dispose of the rinse in the aqueous waste stream (adjust pH to neutral 6-8 before final disposal if local regulations require).[2]

    • Note: Do not perform bulk neutralization in the waste container.[1][2]

  • Storage: Store in the Satellite Accumulation Area (SAA). Keep the container closed at all times except when adding waste.[2]

Emergency Procedures (Spill & Exposure)

In the event of a spill, the basic nature of the amine dictates the cleanup response.[2]

ScenarioResponse Protocol
Minor Spill (< 10g/mL) 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, safety goggles, lab coat).[2] 3. Absorb liquid with vermiculite or dry sand . 4.[2] If solid, sweep gently to avoid dust.[2] 5. Clean surface with mild detergent and water.[1][2]
Major Spill 1. Evacuate lab. Call EHS immediately. 2. Do not attempt cleanup without respiratory protection (amine vapors can be respiratory sensitizers).[2]
Skin Contact Wash with soap and water for 15 minutes.[1][2] Do not use solvent (ethanol) as it may increase absorption.[1][2]
Eye Contact Rinse immediately at eyewash station for 15 minutes, holding eyelids open.[2] Seek medical attention.

Regulatory Compliance (RCRA)

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1][2]

  • Waste Codes:

    • This specific chemical is not P-listed or U-listed.[1]

    • It is classified as a D001 (Ignitable) if in a flammable solvent.[1][2]

    • It is classified as a D002 (Corrosive) if it is an aqueous solution with pH

      
       12.5.[1][2]
      
  • Lab Packs: Small containers of this pure chemical are best disposed of via "Lab Pack," where a waste vendor consolidates compatible small bottles into a larger drum (e.g., "Basic Organic Solids").[2]

References

  • PubChem. 3-Aminopyrrolidine Compound Summary. National Library of Medicine.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for the handling and disposal of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, a research chemical of interest in drug development. As a preferred source for laboratory safety information, this guide is structured to provide in-depth, actionable protocols that prioritize the well-being of our valued researchers and scientists.

The Causality of Hazard: Understanding the Risk Profile

The molecular structure of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, featuring a substituted aromatic ring and a pyrrolidine amine, suggests a hazard profile that warrants significant caution. Aromatic amines, as a class, can be irritants and may possess other toxicological properties.[3] The pyrrolidine moiety is found in other highly reactive and corrosive compounds. Therefore, until specific toxicological data becomes available, a conservative approach to handling is mandatory.

Potential Routes of Exposure:

  • Dermal Contact: The primary risk. Amine compounds can be corrosive or irritating to the skin, and some are readily absorbed, potentially leading to systemic effects.[4]

  • Ocular Contact: Direct contact with the eyes can cause severe irritation or burns.[2]

  • Inhalation: If handled as a powder or aerosolized, inhalation can lead to respiratory tract irritation.[5]

  • Ingestion: Accidental ingestion could be harmful.

The fundamental principle of laboratory safety is to minimize exposure through a hierarchy of controls. While engineering controls (e.g., chemical fume hoods) are the first line of defense, Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical.[6]

Core Directive: A Multi-Layered PPE Strategy

A robust PPE strategy is not merely about wearing protective gear; it's about selecting the right equipment for the specific task and understanding its limitations. The following protocols are designed to provide a comprehensive protective envelope.

PPE Specification Summary

The level of PPE required correlates directly with the potential for exposure. The following table summarizes the minimum PPE requirements for common laboratory operations involving 4-(3-Ethoxyphenyl)pyrrolidin-3-amine.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glasses with side shieldsSingle pair of nitrile glovesStandard lab coatNot typically required
Weighing (Solid) Chemical splash gogglesDouble-gloved (nitrile)Standard lab coatRequired if outside a fume hood or ventilated balance enclosure
Solution Preparation Chemical splash goggles & face shieldChemically resistant gloves (e.g., neoprene over nitrile)Chemical-resistant apron over lab coatRequired if not performed in a fume hood
Reaction Workup & Transfer Chemical splash goggles & face shieldChemically resistant gloves (e.g., neoprene over nitrile)Chemical-resistant apron over lab coatRequired if not performed in a fume hood
Spill Cleanup Chemical splash goggles & face shieldHeavy-duty, chemically resistant glovesChemical-resistant suit or apronNIOSH-approved respirator with organic vapor cartridge[4]
Detailed PPE Protocols: A Self-Validating System
  • Eye and Face Protection:

    • Requirement: At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory whenever the chemical is handled.[7]

    • Causality: Goggles provide a seal around the eyes to protect against splashes, a risk that standard safety glasses do not mitigate.[7] For operations with a higher splash risk, such as transfers or reaction workups, a full-face shield must be worn in addition to goggles.[7][8]

  • Hand Protection:

    • Requirement: Given the potential for skin absorption and irritation from amine compounds, double-gloving is a required practice.[4] An inner nitrile glove provides a base layer of protection, while a thicker, outer chemically resistant glove (e.g., neoprene or butyl rubber) should be used for direct handling.

    • Causality: No single glove material is impervious to all chemicals. Double-gloving provides a backup barrier and allows for the safe removal of a contaminated outer glove without compromising skin integrity.[9] Gloves should be changed immediately if contamination is suspected and every 30-60 minutes during prolonged operations.[9]

  • Body Protection:

    • Requirement: A fully buttoned, long-sleeved lab coat is the minimum requirement. For tasks involving larger quantities or significant splash potential, a chemical-resistant apron must be worn over the lab coat.[4]

    • Causality: This dual-layer approach protects personal clothing and underlying skin from contamination. Protective apparel should be made of a material that resists chemical penetration.[7]

  • Respiratory Protection:

    • Requirement: All handling of solid 4-(3-Ethoxyphenyl)pyrrolidin-3-amine and any procedures that could generate aerosols or vapors must be conducted within a certified chemical fume hood.[7] If engineering controls are not feasible or fail, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[4][7]

    • Causality: A fume hood is designed to capture and exhaust airborne contaminants. In its absence, a respirator is the only means to protect the respiratory system from potentially harmful vapors or dust.[7]

Operational and Disposal Plans

Proper PPE use is intrinsically linked to safe operational and disposal procedures.

Step-by-Step Handling Protocol
  • Preparation: Before handling, designate a specific work area, preferably within a fume hood. Ensure all required PPE is inspected and worn correctly. Have spill cleanup materials readily available.[10]

  • Weighing: If weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation risk. Use anti-static tools if applicable.

  • Transfers & Solution Prep: Conduct all transfers of the chemical, whether solid or in solution, within a secondary containment tray to manage potential spills.[4] Add reagents slowly to control any potential exothermic reactions.

  • Post-Handling Decontamination: After handling, wipe down the work surface and any equipment used. Remove the outer gloves first, followed by the inner gloves, using a technique that prevents skin contact with the contaminated surface.[4] Wash hands thoroughly with soap and water.[2]

Spill Management Plan
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. If it is large or involves other hazardous materials, contact your institution's Environmental Health and Safety (EHS) department.

  • Contain: For minor spills, and only if trained to do so, don the appropriate spill-response PPE. Contain the spill by covering with an inert absorbent material like vermiculite or sand.[10] Do not use combustible materials.[10]

  • Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[1][10]

Waste Disposal Protocol
  • Segregation is Key: All waste containing 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, including contaminated PPE, spill cleanup materials, and empty containers, must be segregated as hazardous waste.[3][11] Do not mix with other waste streams.[12]

  • Containerization: Use a designated, compatible, and clearly labeled hazardous waste container with a secure lid.[11][13]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste contractor.[10][12] Never discharge amine-containing waste into the sewer system.[1][11]

Visualization of Safety Workflow

The following diagram outlines the critical decision-making process for ensuring safety when working with 4-(3-Ethoxyphenyl)pyrrolidin-3-amine.

PPE_Workflow Workflow for Safe Handling of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine cluster_prep 1. Pre-Operation Assessment cluster_ppe 2. PPE Selection & Engineering Controls cluster_ops 3. Execution & Disposal start Initiate Task sds Consult SDS of Analogs & Best Practice Guides start->sds risk_assessment Perform Task-Specific Risk Assessment fume_hood Work in Fume Hood? risk_assessment->fume_hood sds->risk_assessment ppe_selection Select PPE Based on Task (See Table) fume_hood->ppe_selection Yes respirator Don Respirator with Organic Vapor Cartridge fume_hood->respirator No handling Execute Handling Protocol (Weighing, Transfer, etc.) ppe_selection->handling respirator->ppe_selection spill Spill Occurs? handling->spill spill_protocol Follow Spill Management Plan spill->spill_protocol Yes decontaminate Decontaminate Workspace & Doff PPE Correctly spill->decontaminate No spill_protocol->decontaminate waste Segregate All Waste as Hazardous decontaminate->waste end Task Complete waste->end

Caption: A workflow diagram outlining the decision-making process for safe handling.

Emergency First Aid Measures

Immediate and correct first aid is crucial in the event of an accidental exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1]

References

  • Safety Data Sheet - (S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride. KISHIDA CHEMICAL CO., LTD. Available from: [Link]

  • Hazardous Substance Fact Sheet - N-Nitrosopyrrolidine. New Jersey Department of Health. Available from: [Link]

  • Chemical Storage. University of Wisconsin–Madison Environment, Health & Safety. Available from: [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Publications. Available from: [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. Available from: [Link]

  • Chemical Waste Disposal Guidelines. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]

  • Chemical Safety in Research and Teaching. New Mexico State University. Available from: [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. Available from: [Link]

  • Personal Protective Equipment to Use When Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. Available from: [Link]

  • Ensuring the safe handling of chemicals. World Health Organization (WHO). Available from: [Link]

  • Personal Protective Equipment. US EPA. Available from: [Link]

  • Amine Disposal For Businesses. Collect and Recycle. Available from: [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET MCP AMINE 4. Available from: [Link]

  • Personal Protective Equipment Requirements. Stanford University. Available from: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Ethoxyphenyl)pyrrolidin-3-amine
Reactant of Route 2
4-(3-Ethoxyphenyl)pyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.